N-Benzoyl-L-arginine ethyl ester hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
ethyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3.ClH/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11;/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXDELXKSSLIKB-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
971-21-1 (Parent) | |
| Record name | Ethyl N2-benzoyl-L-argininate monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002645081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
342.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | N-alpha-Benzoyl-L-arginine ethyl ester hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
2645-08-1, 16706-37-9 | |
| Record name | N-Benzoyl-L-arginine ethyl ester hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2645-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Arginine, N2-benzoyl-, ethyl ester, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16706-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl N2-benzoyl-L-argininate monohydrochloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002645081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl N2-benzoyl-L-argininate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.325 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) is a synthetic substrate widely employed in biochemical assays to characterize the enzymatic activity of various serine proteases. Its mechanism of action is centered on its susceptibility to hydrolysis by these enzymes, which cleave the ester bond of the molecule. This guide provides a comprehensive overview of the core mechanism of BAEE, detailed experimental protocols for its use, a compilation of kinetic data for its interaction with key proteases, and a review of the downstream signaling pathways of enzymes that utilize BAEE as a substrate, such as trypsin and thrombin.
Core Mechanism of Action: Enzymatic Hydrolysis
The fundamental mechanism of action of N-Benzoyl-L-arginine ethyl ester hydrochloride lies in its function as a substrate for trypsin-like serine proteases. These enzymes recognize and bind to the arginine residue of BAEE. The catalytic triad (serine, histidine, and aspartate) in the active site of the protease facilitates the hydrolysis of the ethyl ester bond. This reaction yields N-α-Benzoyl-L-arginine and ethanol. The increase in absorbance at 253 nm, resulting from the production of N-benzoyl-L-arginine, allows for the continuous spectrophotometric monitoring of the enzymatic reaction.[1][2]
The enzymatic hydrolysis of BAEE is a two-step process. First, the enzyme (E) binds to the substrate (S) to form an enzyme-substrate complex (ES). In the second step, the ES complex is converted into the product (P) and the free enzyme is regenerated.
Quantitative Data: Enzyme Kinetics
BAEE is a valuable tool for determining the kinetic parameters of various serine proteases. The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) are key indicators of enzyme performance. Below is a summary of reported kinetic constants for the hydrolysis of BAEE by several common enzymes.
| Enzyme | Source | Km (M) | Vmax (µM/h) | Notes |
| Trypsin | Bovine | 1.62 x 10⁻⁴ | 1.62 | In the absence of BuChE.[3] |
| Trypsin + BuChE | Bovine | 7.89 x 10⁻⁴ | 4.23 | In the presence of Butyrylcholinesterase (BuChE).[3] |
It is important to note that kinetic parameters can vary depending on the specific experimental conditions, such as pH, temperature, and buffer composition.
Experimental Protocols: Spectrophotometric Assay of Trypsin Activity
The following is a detailed protocol for a continuous spectrophotometric rate determination of trypsin activity using BAEE as a substrate.[2]
Reagents
-
67 mM Sodium Phosphate Buffer (pH 7.6 at 25°C): Prepare an 8.0 mg/mL solution of sodium phosphate, monobasic, anhydrous in purified water. Adjust the pH to 7.6 at 25°C using 1 M NaOH.
-
0.25 mM N-Benzoyl-L-Arginine Ethyl Ester (BAEE) Solution: Prepare an 86 µg/mL solution of BAEE hydrochloride in the 67 mM Sodium Phosphate Buffer.
-
1 mM Hydrochloric Acid (HCl): Prepare a solution of 0.1% (v/v) HCl in purified water.
-
Trypsin Enzyme Solution: Immediately before use, prepare a solution of trypsin in cold 1 mM HCl. The final concentration will depend on the activity of the enzyme lot.
Assay Conditions
-
Temperature: 25°C
-
pH: 7.6
-
Wavelength: 253 nm
-
Light Path: 1 cm
-
Reaction Volume: 3.2 mL
Procedure
-
Pipette 3.0 mL of the BAEE solution into a quartz cuvette.
-
Add 0.1 mL of purified water (for the blank) or 0.1 mL of the Trypsin Enzyme Solution to the cuvette.
-
Immediately mix by inversion and place the cuvette in a spectrophotometer with the temperature controlled at 25°C.
-
Record the increase in absorbance at 253 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve for both the test and blank samples.
Calculation of Enzyme Activity
One unit of trypsin activity is defined as the amount of enzyme that produces a ΔA₂₅₃ of 0.001 per minute at pH 7.6 and 25°C in a 3.2 mL reaction volume.
Units/mL enzyme = [(ΔA₂₅₃/min Test - ΔA₂₅₃/min Blank) x 3.2] / (0.001 x 0.1)
Where:
-
3.2 = Total reaction volume (in mL)
-
0.001 = The change in absorbance for one unit of trypsin
-
0.1 = Volume of enzyme solution used (in mL)
References
N-Benzoyl-L-arginine ethyl ester hydrochloride: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of N-Benzoyl-L-arginine ethyl ester hydrochloride in Research.
This compound (BAEE) is a synthetic, non-peptide molecule widely utilized in biochemical and pharmaceutical research. Its primary application lies in its role as a chromogenic substrate for a variety of proteolytic enzymes, making it an invaluable tool for studying enzyme kinetics, activity, and inhibition. This guide provides a comprehensive overview of the core uses of BAEE, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Core Applications in Enzymatic Research
BAEE serves as a substrate for several key proteases, enabling researchers to quantify their enzymatic activity and explore their roles in various physiological and pathological processes. The hydrolysis of the ethyl ester bond in BAEE by these enzymes leads to the formation of N-Benzoyl-L-arginine, a reaction that can be monitored spectrophotometrically by measuring the increase in absorbance at 253 nm.
Key enzymes that utilize BAEE as a substrate include:
-
Trypsin: A serine protease found in the digestive system, it is one of the most common enzymes assayed using BAEE. Studies involving trypsin and BAEE are fundamental to understanding protein digestion and are also employed in assessing the efficacy of trypsin inhibitors.
-
Subtilisins: A family of serine proteases secreted by bacteria, they have broad substrate specificity and are used in various industrial applications. BAEE can be used to characterize the activity of subtilisins.[1][2]
-
Kallikreins: A group of serine proteases involved in the kinin-kallikrein system, which plays a crucial role in inflammation, blood pressure regulation, and coagulation.[1][2]
-
Protein Arginine Deiminase 4 (PAD4): This enzyme is involved in the post-translational modification of proteins by converting arginine residues to citrulline. This process is implicated in autoimmune diseases like rheumatoid arthritis and in cancer.[1]
Quantitative Enzyme Kinetics Data
The affinity and catalytic efficiency of enzymes for BAEE can be quantified using the Michaelis-Menten kinetic parameters, Km and Vmax. These values are crucial for comparing enzyme activity under different conditions and for screening potential inhibitors.
| Enzyme | Organism/Source | Km (mM) | Vmax (relative units) | Reference |
| Trypsin-like enzyme | Treponema denticola | 0.12 | Higher than trypsin | [3] |
| Protein Arginine Deiminase 1 (PAD1) | Human | Comparable to PAD4 | Comparable to PAD4 | [1] |
| Protein Arginine Deiminase 4 (PAD4) | Human | Comparable to PAD1 | Comparable to PAD1 | [1] |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate experimental outcomes. Below are protocols for key assays utilizing BAEE.
Trypsin Activity Assay
This protocol is a continuous spectrophotometric rate determination based on the hydrolysis of BAEE.
Materials:
-
67 mM Sodium Phosphate Buffer, pH 7.6
-
0.25 mM N-Benzoyl-L-arginine ethyl ester (BAEE) Solution
-
1 mM Hydrochloric Acid (HCl)
-
Trypsin Solution (425-575 units/mL in cold 1 mM HCl)
-
Quartz cuvettes
-
Spectrophotometer capable of measuring absorbance at 253 nm
Procedure:
-
Prepare the Sodium Phosphate Buffer by dissolving sodium phosphate, monobasic in ultrapure water and adjusting the pH to 7.6 with 1 M NaOH.
-
Prepare the BAEE Substrate Solution by dissolving BAEE in the Sodium Phosphate Buffer.
-
Prepare the HCl Solution by diluting 1 M HCl in ultrapure water.
-
Immediately before use, prepare the Trypsin Enzyme Solution in cold HCl Solution.
-
Set up the reaction in a 3.20 mL final volume in a quartz cuvette with the following final concentrations: 62.8 mM sodium phosphate, 0.23 mM BAEE, and 42.5-115.0 units of trypsin.
-
Initiate the reaction by adding the Trypsin Enzyme Solution.
-
Immediately mix by inversion and record the increase in absorbance at 253 nm for 5 minutes.
-
Calculate the rate of reaction (ΔA253/minute) from the linear portion of the curve.
One BAEE unit of trypsin activity is defined as the amount of enzyme that produces a ΔA253 of 0.001 per minute at pH 7.6 and 25°C in a 3.2 mL reaction volume.
Trypsin Inhibition Assay
This protocol measures the reduction in trypsin activity in the presence of an inhibitor.
Materials:
-
Same as Trypsin Activity Assay
-
Trypsin Inhibitor Solution
Procedure:
-
Prepare reagents as described in the Trypsin Activity Assay.
-
Prepare a solution of the trypsin inhibitor at a known concentration.
-
In a series of test tubes, pipette the Trypsin solution, phosphate buffer, and varying concentrations of the inhibitor solution. Include control tubes with no inhibitor.
-
Incubate the mixtures at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Assay the residual trypsin activity in each tube using the Trypsin Activity Assay protocol.
-
Calculate the percentage of inhibition for each inhibitor concentration.
Protein Arginine Deiminase 4 (PAD4) Activity Assay
This protocol is based on the quantification of citrulline produced from the deimination of BAEE.
Materials:
-
Assay Buffer: 100 mM Tris-HCl pH 7.6, 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT
-
10 mM N-Benzoyl-L-arginine ethyl ester (BAEE)
-
Recombinant Human PAD4
-
Reagents for citrulline quantification (e.g., colorimetric detection kit)
Procedure:
-
Pre-incubate the Assay Buffer with 10 mM BAEE at 37°C for 10 minutes.[1]
-
Initiate the reaction by adding PAD4 to the pre-warmed mixture.
-
Allow the reaction to proceed for a defined time (e.g., 10 minutes).[1]
-
Stop the reaction by flash-freezing in liquid nitrogen.[1]
-
Quantify the amount of citrulline produced using a standard method.[1]
Signaling Pathways and Experimental Workflows
BAEE is instrumental in studying enzymes that are part of complex signaling cascades. Visualizing these pathways and experimental workflows can aid in understanding their roles in health and disease.
The kinin-kallikrein system is a critical inflammatory pathway where kallikreins are activated, leading to the release of bradykinin. Studying kallikrein activity with BAEE can provide insights into inflammatory diseases and the development of anti-inflammatory drugs.
PAD4 plays a significant role in gene regulation through histone citrullination, a process linked to rheumatoid arthritis and cancer. BAEE can be used to screen for PAD4 inhibitors as potential therapeutics.
Application in Drug Development
Beyond its use as an enzyme substrate, BAEE, as an arginine derivative, holds relevance in pharmaceutical development. The modification of peptides and proteins is a common strategy to improve their stability and bioavailability.[4] The benzoyl and ethyl ester groups in BAEE protect the N-terminus and C-terminus of the arginine molecule, respectively. This principle of using protecting groups is fundamental in peptide synthesis and in the design of prodrugs. While direct use of BAEE in formulations is not widely documented, its structure serves as a model for developing more stable and effective peptide-based therapeutics. Strategies such as incorporating modified amino acids can enhance the stability of peptide drugs against enzymatic degradation.[4]
Conclusion
This compound is a versatile and indispensable tool in the researcher's arsenal. Its primary utility as a substrate for a range of proteases facilitates the fundamental study of enzyme kinetics and the screening of potential therapeutic inhibitors. Its structural characteristics also offer insights into strategies for enhancing the stability and delivery of peptide-based drugs. This guide provides a foundational understanding of BAEE's applications, empowering researchers to effectively utilize this compound in their scientific endeavors.
References
- 1. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 3. Purification and characterization of an enzyme produced by Treponema denticola capable of hydrolyzing synthetic trypsin substrates [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
N-Benzoyl-L-arginine Ethyl Ester Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physical and chemical properties of N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE), a widely utilized substrate in biochemical and pharmaceutical research. The information is presented to support its application in enzyme kinetics, drug formulation, and other research areas.
Chemical and Physical Properties
This compound is a synthetic derivative of the amino acid L-arginine. It is a white to off-white, hygroscopic powder. Its chemical structure features a benzoyl group attached to the alpha-amino group and an ethyl ester at the carboxyl group of L-arginine, with a hydrochloride salt form enhancing its solubility in aqueous solutions.
Quantitative Data Summary
The following tables summarize the key quantitative physical and chemical properties of this compound.
| Identifier | Value | Source |
| CAS Number | 2645-08-1 | |
| Molecular Formula | C₁₅H₂₂N₄O₃ · HCl | |
| Molecular Weight | 342.82 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 128 - 135 °C | |
| Optical Rotation | [α]D²⁰ = -17 ± 2º (c=2 in Water) | |
| UV Maximum (λmax) | 227 nm | [1] |
| Solubility | Concentration | Solvent | Notes |
| Water | 175 mg/mL (510.47 mM) | H₂O | Ultrasonic assistance may be needed.[2] |
| DMSO | 200 mg/mL (583.40 mM) | Dimethyl Sulfoxide | Ultrasonic assistance may be needed. Use of hygroscopic DMSO can impact solubility.[2] |
| Ethanol | 10 mg/mL | Ethanol | |
| DMF | 33 mg/mL | Dimethylformamide | |
| PBS (pH 7.2) | 10 mg/mL | Phosphate-Buffered Saline |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.
-
Mass Spectrometry: In Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, BAEE typically shows a molecular ion peak at an m/z of 307.87, corresponding to the [M-Cl]⁺ species.[3][4]
-
FTIR Spectroscopy: The infrared spectrum of BAEE conforms to its chemical structure, with characteristic peaks for the amide, ester, and aromatic functional groups.[5][6]
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of the properties of this compound.
Determination of Melting Point
Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for sample grinding)
Procedure:
-
Ensure the this compound sample is dry and in a fine powder form.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point.
-
When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Trypsin Activity Assay using BAEE
Principle: Trypsin, a serine protease, catalyzes the hydrolysis of the ester bond in this compound. This reaction produces N-Benzoyl-L-arginine and ethanol. The increase in absorbance at 253 nm is directly proportional to the rate of BAEE hydrolysis and thus to the trypsin activity.
Reagents:
-
67 mM Sodium Phosphate Buffer (pH 7.6 at 25°C): Prepare by dissolving sodium phosphate, monobasic in ultrapure water and adjusting the pH with 1 M NaOH.
-
0.25 mM BAEE Substrate Solution: Dissolve this compound in the sodium phosphate buffer.
-
1 mM Hydrochloric Acid (HCl): For preparing the enzyme solution.
-
Trypsin Enzyme Solution: Immediately before use, prepare a solution of trypsin in cold 1 mM HCl.
Procedure:
-
Set a spectrophotometer to a wavelength of 253 nm and maintain the temperature at 25°C.
-
Pipette 3.0 mL of the BAEE substrate solution into a quartz cuvette.
-
Equilibrate the cuvette to 25°C in the spectrophotometer and record the initial absorbance.
-
To initiate the reaction, add 0.2 mL of the trypsin enzyme solution to the cuvette.
-
Immediately mix the solution by inversion and start recording the absorbance at 253 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the reaction curve.
-
One BAEE unit of trypsin activity is defined as the amount of enzyme that produces a ΔA₂₅₃ of 0.001 per minute at pH 7.6 and 25°C in a 3.2 mL reaction volume.
Visualizations
Experimental Workflow for Trypsin Activity Assay
The following diagram illustrates the key steps in determining trypsin activity using BAEE as a substrate.
Caption: Workflow for determining trypsin activity using BAEE.
Enzymatic Hydrolysis of BAEE by Trypsin
The diagram below illustrates the enzymatic cleavage of this compound by trypsin.
Caption: Trypsin-catalyzed hydrolysis of BAEE.
Applications in Research and Development
This compound is a valuable tool in various scientific disciplines:
-
Enzyme Kinetics: It serves as a standard substrate for assaying the activity of serine proteases such as trypsin, chymotrypsin, papain, and thrombin.[7] Its hydrolysis can be conveniently monitored spectrophotometrically, making it suitable for kinetic studies, including the determination of Michaelis-Menten constants and the screening of enzyme inhibitors.
-
Drug Development: In pharmaceutical development, it can be used in drug formulation processes. Its structure can enhance the bioavailability and stability of active pharmaceutical ingredients in peptide-based therapeutics.
-
Biochemical Research: BAEE is employed in fundamental research to understand the mechanisms of proteolytic enzymes and their roles in various physiological and pathological processes.
Safety and Handling
This compound is a hygroscopic powder and should be stored in a cool, dry place. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A18181.06 [thermofisher.com]
- 6. N-alpha-Benzoyl-L-arginine ethyl ester hydrochloride, 98+% 1 g | Buy Online [thermofisher.com]
- 7. scbt.com [scbt.com]
Chemical structure of N-Benzoyl-L-arginine ethyl ester hydrochloride
An In-depth Technical Guide to N-Benzoyl-L-arginine ethyl ester hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (BAEE), a widely used arginine derivative in biochemical and pharmaceutical research. This document details its chemical structure, physicochemical properties, biological applications, and a standard experimental protocol for its use.
Chemical Structure and Identification
This compound is the hydrochloride salt of the ethyl ester of N-benzoyl-L-arginine. The molecule consists of an L-arginine core, which is modified with a benzoyl group at the alpha-amino group and an ethyl ester at the carboxyl group. The presence of the benzoyl and ethyl ester groups enhances its solubility and stability, making it a versatile tool in various experimental settings.[1]
Molecular Formula: C₁₅H₂₂N₄O₃•HCl[2][3]
Molecular Weight: 342.82 g/mol [2][4]
CAS Number: 2645-08-1[2][3][4][5][6][7]
Synonyms: BAEE HCl, Bz-L-Arg-OEt⋅HCl, Ethyl N-benzoyl-L-argininate hydrochloride[2][6][7][8]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It typically presents as a white to off-white crystalline solid or powder.[1][9]
| Property | Value |
| Appearance | White to off-white powder/crystalline solid |
| Melting Point | 128-135 °C[1][4] |
| Solubility | Water: 50 mg/mL[10] DMSO: 10 mg/mL[7] Ethanol: 10 mg/mL[7] DMF: 33 mg/mL[7] PBS (pH 7.2): 10 mg/mL[7] |
| Optical Rotation | [α]D20 = -17 ± 2º (c=2 in Water)[1] |
| Storage Temperature | 2-8°C, desiccated and protected from light[6][10] |
Biological Activity and Applications
This compound is primarily recognized as a nonprotein, nonpeptide substrate for a variety of proteolytic enzymes.[5][7][11] Its hydrolysis by these enzymes can be conveniently monitored using spectrophotometry, making it a valuable reagent in enzyme kinetics studies.[5][12]
Key Applications:
-
Enzyme Substrate: It serves as a substrate for a broad range of proteases including trypsin, bromelain, ficin, kallikrein, papain, subtilisin, and thrombin.[2][3][5][11][13]
-
Biochemical Assays: It is extensively used for the relative quantification of trypsin activity.[7] It has also been employed in peptidyl arginine deiminase (PPAD) assays and for assessing the proteolytic activity of various biological extracts.[5]
-
Pharmaceutical Research: Due to its ability to enhance bioavailability and stability, it is used in drug formulation and development, particularly for peptide-based therapeutics.[1] It also has reported vasodilatory properties in rat pulmonary artery and lung tissues.[6]
-
Protein Interaction Studies: Researchers utilize BAEE to investigate enzyme kinetics and protein interactions, which provides insights into cellular processes and potential therapeutic targets.[1]
Caption: Enzymatic hydrolysis of BAEE by various proteases.
Experimental Protocols
Spectrophotometric Assay for Trypsin Activity
This protocol provides a general method for determining trypsin activity using this compound as the substrate. The hydrolysis of BAEE by trypsin results in an increase in absorbance at 253 nm.
Materials:
-
This compound (BAEE)
-
Trypsin enzyme solution
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl₂ (e.g., 20 mM)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare Substrate Solution: Dissolve BAEE in the Tris-HCl buffer to a final concentration of 0.25 mM.
-
Set up the Reaction: In a quartz cuvette, add 3.0 mL of the BAEE substrate solution.
-
Equilibrate: Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Initiate the Reaction: Add a small volume (e.g., 20 µL) of the trypsin solution to the cuvette, mix quickly by inversion, and start monitoring the absorbance at 253 nm.
-
Data Acquisition: Record the change in absorbance over time for a set period (e.g., 5 minutes). The rate of the reaction should be linear during the initial phase.
-
Calculate Activity: The rate of hydrolysis is proportional to the change in absorbance per minute. Enzyme activity can be calculated using the molar extinction coefficient of the product.
Caption: Workflow for a trypsin activity assay using BAEE.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. N-a-Benzoyl-L-arginine ethyl ester hydrochloride [himedialabs.com]
- 4. chembk.com [chembk.com]
- 5. Ethyl N-benzoyl-L-argininate hydrochloride | 2645-08-1 [chemicalbook.com]
- 6. goldbio.com [goldbio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. N-alpha-Benzoyl-L-arginine ethyl ester hydrochloride | C15H23ClN4O3 | CID 2723604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-alpha-Benzoyl-L-arginine ethyl ester hydrochloride [cymitquimica.com]
- 10. Na-Benzoyl- L -arginine ethyl ester trypsin substrate 2645-08-1 [sigmaaldrich.com]
- 11. N-a-Benzoyl-L-arginine ethyl ester hydrochloride [himedialabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Nα-Benzoyl-L-arginine Ethyl Ester, Hydrochloride - CAS 272320 - Calbiochem | 200016 [merckmillipore.com]
An In-Depth Technical Guide to the Synthesis and Purification of N-Benzoyl-L-arginine Ethyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE), a crucial substrate for various proteases and a building block in peptide synthesis. This document outlines a robust two-step synthetic pathway, encompassing the esterification of L-arginine followed by N-benzoylation, and details the subsequent purification protocol to obtain the high-purity final product.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a sequential two-step process. The initial step involves the esterification of the carboxylic acid group of L-arginine with ethanol to yield L-arginine ethyl ester dihydrochloride. This intermediate is then subjected to N-benzoylation at the α-amino group using benzoyl chloride under Schotten-Baumann conditions to afford the final product.
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties and characterization data for the reactants and the final product is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity | Melting Point (°C) | Optical Rotation [α]D (c=2 in Water) | CAS Number |
| L-Arginine | C₆H₁₄N₄O₂ | 174.20 | White crystalline powder | - | 222 (decomposes) | +27.6° (c=8, 6N HCl) | 74-79-3 |
| Thionyl Chloride | SOCl₂ | 118.97 | Colorless to yellow liquid | - | -104.5 | - | 7719-09-7 |
| Ethanol | C₂H₆O | 46.07 | Colorless liquid | - | -114.1 | - | 64-17-5 |
| L-Arginine ethyl ester dihydrochloride | C₈H₁₈N₄O₂ · 2HCl | 275.17 | White solid | - | - | - | 36589-29-4 |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | Colorless fuming liquid | - | -1 | - | 98-88-4 |
| Sodium Hydroxide | NaOH | 40.00 | White solid | - | 318 | - | 1310-73-2 |
| N-Benzoyl-L-arginine ethyl ester HCl | C₁₅H₂₂N₄O₃ · HCl | 342.82 | White to off-white powder | ≥97% | 128 - 135 | -17 ± 2° | 2645-08-1 |
Detailed Experimental Protocols
Step 1: Synthesis of L-Arginine Ethyl Ester Dihydrochloride
This procedure is adapted from a patented method for the esterification of L-arginine.[1]
Materials:
-
L-Arginine
-
Absolute Ethanol
-
Thionyl chloride
-
Diethyl ether
Procedure:
-
In a reaction flask equipped with a stirrer and a dropping funnel, suspend L-arginine in absolute ethanol. The molar ratio of L-arginine to ethanol should be approximately 1:10.
-
Cool the suspension to a temperature between -5°C and 0°C using an ice-salt bath.
-
Slowly add thionyl chloride (approximately 1.1 equivalents relative to L-arginine) dropwise to the cooled suspension while maintaining the temperature below 0°C.
-
After the addition is complete, allow the reaction mixture to stir at this temperature for 30 minutes.
-
Gradually warm the reaction mixture to 25-30°C and continue stirring for 2 hours.
-
Heat the mixture to reflux (approximately 75-80°C) and maintain for an additional 2 hours.
-
After the reflux period, cool the reaction mixture and remove the excess ethanol under reduced pressure to obtain a viscous residue.
-
To the residue, add diethyl ether to precipitate the crude L-arginine ethyl ester dihydrochloride.
-
Collect the solid by filtration, wash with diethyl ether until the pH of the washings is neutral (pH 6-7), and dry under vacuum.
-
The crude product can be further purified by recrystallization from absolute ethanol to yield the pure L-arginine ethyl ester dihydrochloride. A reported yield for this process is approximately 85%.[2]
Step 2: Synthesis of this compound
This procedure is based on the Schotten-Baumann reaction conditions described for the acylation of L-arginine ethyl ester.
Materials:
-
L-Arginine ethyl ester dihydrochloride
-
Benzoyl chloride
-
Sodium hydroxide (aqueous solution)
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Dissolve the L-arginine ethyl ester dihydrochloride obtained from Step 1 in water.
-
Cool the solution to 10-15°C in an ice bath.
-
Adjust the pH of the solution to between 5.5 and 7.0 by the dropwise addition of an aqueous sodium hydroxide solution. It is crucial to maintain this pH range throughout the reaction.
-
With vigorous stirring, slowly add benzoyl chloride (approximately 0.96 equivalents relative to the L-arginine ethyl ester dihydrochloride) to the reaction mixture, ensuring the temperature remains between 10-15°C.
-
Continue stirring the reaction mixture for an additional 2 hours after the addition of benzoyl chloride is complete.
-
Monitor the reaction progress by a suitable method (e.g., thin-layer chromatography).
-
Once the reaction is complete, adjust the pH of the solution to a final value of 5.5-7.0 with either hydrochloric acid or sodium hydroxide as needed.
-
The crude this compound may precipitate from the solution or can be isolated by concentration of the reaction mixture.
Purification of this compound
Purification of the final product is critical to remove any unreacted starting materials and by-products. Recrystallization is an effective method for this purpose.
Materials:
-
Crude this compound
-
Ethanol
-
Water
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize the precipitation of the purified product.
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified this compound under vacuum to a constant weight. The purity of the final product should be assessed by methods such as HPLC and melting point determination. A purity of over 97% is typically achievable.
Visualizing the Process
Chemical Reaction Scheme
The overall two-step synthesis is depicted in the following reaction scheme.
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Workflow
The logical flow of the experimental procedure is outlined below.
Caption: Experimental workflow for the synthesis and purification of the target compound.
References
N-Benzoyl-L-arginine ethyl ester hydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE), a key substrate in enzymatic research and a valuable tool in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering comprehensive data, detailed experimental protocols, and visualizations of relevant biological pathways.
Chemical Identity and Properties
This compound is a synthetic derivative of the amino acid arginine. It is widely recognized by its CAS number 2645-08-1 .[1][2][3][4][5] This compound is a nonpeptide substrate for a variety of proteases and deiminases.[1]
Synonyms:
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 2645-08-1 | [1][2][3][4][5] |
| Molecular Formula | C₁₅H₂₂N₄O₃·HCl | [1][2] |
| Molecular Weight | 342.82 g/mol | [2][7][10] |
| Appearance | White to off-white or light yellow powder/crystal | [3][5][10] |
| Purity | ≥97% (HPLC) to >98.0% | [1][3][11][12] |
| Melting Point | 128 - 135 °C | [5] |
| Optical Rotation | [α]D20 = -17 ± 2º (c=2 in Water) | [5] |
| Solubility | Water: 50 mg/mL; DMSO: up to 200 mg/mL (with sonication); Ethanol: 10 mg/mL; PBS (pH 7.2): 10 mg/mL | [1][10][11][12] |
Applications in Research and Drug Development
This compound is a versatile substrate with broad applications in biochemical and pharmaceutical research.
-
Enzyme Kinetics: It is a well-established substrate for serine proteases, including trypsin, kallikrein, and subtilisin, making it a fundamental tool for studying enzyme kinetics and inhibition.[1][2][6][13]
-
Drug Discovery: BAEE is utilized in high-throughput screening assays to identify and characterize inhibitors of target proteases, a crucial step in drug discovery.
-
Pharmaceutical Formulation: Its properties can enhance the bioavailability and stability of peptide-based therapeutics, making it a valuable component in drug formulation.[5]
-
Cellular Processes: As a substrate for enzymes like protein arginine deiminase 4 (PAD4), BAEE aids in the investigation of cellular processes such as gene regulation and the formation of neutrophil extracellular traps (NETs).[1]
-
Cosmetic Science: The compound is also explored in skincare formulations for its potential anti-aging and skin-repairing properties.[5]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Spectrophotometric Assay of Trypsin Activity
This protocol describes a continuous spectrophotometric rate determination of trypsin activity based on the hydrolysis of BAEE.
Principle: Trypsin catalyzes the hydrolysis of the ester bond in BAEE, producing Nα-Benzoyl-L-arginine and ethanol. The increase in absorbance at 253 nm is directly proportional to the rate of BAEE hydrolysis.
Reagents:
-
67 mM Sodium Phosphate Buffer (pH 7.6 at 25°C): Prepare an 8.0 mg/mL solution of sodium phosphate, monobasic, anhydrous in purified water. Adjust the pH to 7.6 with 1 M NaOH.
-
0.25 mM BAEE Solution: Dissolve 86 µg/mL of this compound in the 67 mM Sodium Phosphate Buffer.
-
1 mM Hydrochloric Acid (HCl): Prepare a 0.1% (v/v) solution of 1 N HCl in purified water.
-
Trypsin Enzyme Solution: Immediately before use, prepare a solution of trypsin (e.g., 1 mg protein/mL) in cold 1 mM HCl.
Procedure:
-
Set a spectrophotometer to 25°C and a wavelength of 253 nm.
-
Pipette the following into a quartz cuvette:
-
Test: 3.0 mL of 0.25 mM BAEE solution.
-
Blank: 3.0 mL of 0.25 mM BAEE solution.
-
-
Equilibrate the cuvettes to 25°C in the spectrophotometer and monitor the absorbance until constant to establish a blank rate.
-
To the Test cuvette, add 0.2 mL of the Trypsin Enzyme Solution.
-
To the Blank cuvette, add 0.2 mL of 1 mM HCl.
-
Immediately mix by inversion and record the increase in absorbance at 253 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₂₅₃/min) from the initial linear portion of the curve for both the Test and Blank.
Calculation of Trypsin Activity:
One BAEE unit of trypsin activity is defined as the amount of enzyme that produces a ΔA₂₅₃ of 0.001 per minute at pH 7.6 and 25°C in a 3.2 mL reaction volume.
Units/mL enzyme = [(ΔA₂₅₃/min Test - ΔA₂₅₃/min Blank) x df] / (0.001 x 0.2)
Where:
-
df = dilution factor of the enzyme solution
-
0.2 = volume (in mL) of the enzyme solution used
Assay of Protein Arginine Deiminase 4 (PAD4) Activity
This protocol outlines a method to determine PAD4 activity by quantifying the production of citrulline from the BAEE substrate.
Reagents:
-
Assay Buffer (100 mM Tris-HCl, pH 7.6, 10 mM CaCl₂, 50 mM NaCl, 2 mM DTT): Prepare a solution containing the specified concentrations of each component in purified water.
-
10 mM BAEE Solution: Prepare a solution of this compound in the Assay Buffer.
-
PAD4 Enzyme Solution: Prepare a solution of purified PAD4 enzyme in an appropriate buffer.
Procedure:
-
Pre-incubate the Assay Buffer with 10 mM BAEE at 37°C for 10 minutes.
-
Initiate the reaction by adding a known amount of the PAD4 Enzyme Solution to the pre-warmed substrate solution.
-
Allow the reaction to proceed for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by flash-freezing in liquid nitrogen.
-
Quantify the amount of citrulline produced using established colorimetric methods.
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the application of this compound.
Caption: The Kallikrein-Kinin signaling cascade and the role of BAEE as a substrate for kallikrein activity measurement.
Caption: PAD4-mediated histone citrullination pathway and the use of BAEE as a substrate for PAD4 activity assays.
Caption: A generalized workflow for a spectrophotometric enzyme assay using BAEE as a substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. PAD4 mediated histone hypercitrullination induces heterochromatin decondensation and chromatin unfolding to form neutrophil extracellular trap-like structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Citrullination of Inhibitor of Growth 4 (ING4) by Peptidylarginine Deminase 4 (PAD4) Disrupts the Interaction between ING4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. The kallikrein–kinin system in health and in diseases of the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. Graphviz [graphviz.org]
- 10. Protein arginine deiminase 4 antagonizes methylglyoxal-induced histone glycation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation, inhibition, and pH-dependence of the hydrolysis of alpha-N-benzoyl-L-arginine ethyl ester catalyzed by kallikrein from porcine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Kallikrein-Kinin System as a Regulator of Cardiovascular and Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic characterization of rat tissue kallikrein using N alpha-substituted arginine 4-nitroanilides and N alpha-benzoyl-L-arginine ethyl ester as substrates [repositorio.unifesp.br]
BAEE Substrate Specificity for Serine Proteases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Benzoyl-L-arginine ethyl ester (BAEE) is a synthetic substrate widely utilized in biochemical assays to characterize the enzymatic activity of serine proteases. These enzymes play crucial roles in a myriad of physiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. The specificity of a serine protease for a particular substrate is a critical determinant of its biological function and a key consideration in the development of therapeutic inhibitors. This technical guide provides a comprehensive overview of the substrate specificity of several key serine proteases for BAEE, presenting quantitative kinetic data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Data Presentation: Kinetic Parameters of Serine Proteases with BAEE
The efficiency of an enzyme in catalyzing a reaction is quantitatively described by the Michaelis-Menten constant (Km) and the catalytic constant (kcat). Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's binding affinity to the enzyme. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is the specificity constant and reflects the overall catalytic efficiency of the enzyme for a given substrate.
Below is a summary of the available kinetic parameters for the hydrolysis of BAEE by various serine proteases. It is important to note that BAEE is a well-established substrate for trypsin, but its use is less common for other serine proteases, which often exhibit a preference for different synthetic substrates.
| Serine Protease | Source | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Trypsin | Bovine Pancreas | 0.05 | - | - | Km value reported, kcat not specified in the source.[1] |
| Trypsin | Porcine Pancreas | 1.35 x 10⁻² | 3.53 x 10⁵ | 2.18 x 10⁷ | [2] |
| Trypsin | Recombinant Porcine | 2.76 x 10⁻² | 1.09 x 10⁶ | 3.97 x 10⁷ | [2] |
| Trypsin | Bovine | - | - | - | A study using a nanopore sensor to monitor hydrolysis reported kinetic parameters but did not provide specific values in the abstract.[3][4] |
| Chymotrypsin | - | Not Reported | Not Reported | Not Reported | BAEE is not a preferred substrate; N-Benzoyl-L-tyrosine ethyl ester (BTEE) is commonly used.[5] |
| Thrombin | Bovine | - | - | - | The acylation rates of thrombin with BAEE are markedly lower than that of trypsin.[6][7] |
| Plasmin | - | Not Reported | Not Reported | Not Reported | Specific kinetic data for BAEE not found. Chromogenic substrates like S-2251 are more common. |
| Kallikrein | Horse Urinary | - | - | - | Catalytically less efficient than trypsin with BAEE. The kcat/Km ratio is significantly lower than that of trypsin for BAEE.[8] |
| Kallikrein | Pancreatic | - | - | - | A study on the kinetics of pancreatic kallikrein with BAEE was identified, but the abstract did not provide specific Km and kcat values.[9] |
Experimental Protocols
General Principle of the BAEE Assay
The hydrolysis of BAEE by a serine protease results in the formation of Nα-Benzoyl-L-arginine and ethanol. The progress of this reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 253 nm, which is characteristic of the product, Nα-Benzoyl-L-arginine.
Detailed Methodology for Trypsin Activity Assay using BAEE
This protocol is adapted from established methods for determining trypsin activity.[10]
Materials:
-
Enzyme: Purified trypsin solution of known concentration.
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) solution.
-
Buffer: 67 mM Sodium Phosphate Buffer, pH 7.6.
-
Spectrophotometer: Capable of measuring absorbance at 253 nm, with a temperature-controlled cuvette holder.
-
Cuvettes: Quartz cuvettes with a 1 cm path length.
-
Stop Solution (optional): 3% (v/v) acetic acid.
Procedure:
-
Reagent Preparation:
-
Buffer: Prepare a 67 mM sodium phosphate buffer and adjust the pH to 7.6 at 25 °C.
-
Substrate Stock Solution: Prepare a stock solution of BAEE in the assay buffer. The final concentration in the assay will typically range from 0.1 mM to 1.0 mM, spanning the expected Km value.
-
Enzyme Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl with 20 mM CaCl₂) to maintain stability. Dilute the enzyme to the desired final concentration in the assay buffer just before use. The final enzyme concentration should be chosen to ensure a linear rate of substrate hydrolysis over the measurement period.
-
-
Assay Setup:
-
Set the spectrophotometer to 253 nm and equilibrate the cuvette holder to 25 °C.
-
Pipette the assay buffer and the BAEE substrate solution into a quartz cuvette. The final volume is typically 3.0 mL.
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate for 5 minutes.
-
Establish a baseline reading.
-
-
Initiation of Reaction and Data Acquisition:
-
Initiate the reaction by adding a small, known volume of the diluted trypsin solution to the cuvette.
-
Quickly mix the contents of the cuvette by inverting it gently.
-
Immediately start recording the absorbance at 253 nm at regular intervals (e.g., every 15 or 30 seconds) for a period of 3 to 5 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 253 nm against time.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve. The rate is expressed as the change in absorbance per minute (ΔA₂₅₃/min).
-
To determine Km and Vmax, repeat the assay with varying concentrations of BAEE while keeping the enzyme concentration constant.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression analysis or a linearized plot (e.g., Lineweaver-Burk plot) to determine the values of Km and Vmax.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.
-
Experimental Workflow for Kinetic Parameter Determination
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Comparison of the catalytic properties of thrombin and trypsin by kinetic analysis on the basis of active enzyme concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of the hydrolysis of synthetic substrates by horse urinary kallikrein and trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study on the kinetics of pancreatic kallikrein with the substrate benzoyl arginine ethyl ester using a spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Hydrolysis of N-Benzoyl-L-arginine ethyl ester hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE), a widely used substrate in enzymatic and chemical research. This document details the products of hydrolysis, offers a comparative analysis of different hydrolysis methods, and provides detailed experimental protocols and reaction mechanisms.
Introduction to this compound (BAEE) Hydrolysis
N-α-Benzoyl-L-arginine ethyl ester hydrochloride is a synthetic substrate commonly employed in the activity assays of various proteases, most notably trypsin.[1][2][3] The hydrolysis of the ester bond in BAEE serves as a convenient and measurable indicator of enzymatic activity. Beyond its use in enzymology, the hydrolysis of BAEE can also be achieved through chemical methods, namely acid and base catalysis, which follow fundamental principles of organic chemistry. Understanding the products, kinetics, and mechanisms of these different hydrolysis methods is crucial for accurate experimental design and data interpretation in diverse research and development applications.
Hydrolysis Products of BAEE
The hydrolysis of this compound involves the cleavage of its ethyl ester bond. This reaction yields two primary products:
-
N-α-benzoyl-L-arginine (BA) : The carboxylic acid derivative of the parent molecule.
-
Ethanol : The alcohol moiety released from the ester.
The overall reaction can be represented as follows:
N-Benzoyl-L-arginine ethyl ester + H₂O → N-α-benzoyl-L-arginine + Ethanol
This fundamental transformation is consistent across enzymatic, acid-catalyzed, and base-catalyzed (saponification) hydrolysis methods.
Comparative Analysis of Hydrolysis Methods
The hydrolysis of BAEE can be induced through enzymatic catalysis, acidic conditions, or basic conditions. Each method possesses distinct characteristics in terms of reaction conditions, kinetics, and specificity.
| Parameter | Enzymatic Hydrolysis (Trypsin) | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Catalyst | Trypsin or other proteases (e.g., papain, kallikrein)[2][4][5] | Strong acids (e.g., HCl, H₂SO₄) | Strong bases (e.g., NaOH, KOH) |
| Reaction Conditions | Mild (Physiological pH and temperature, e.g., pH 7.6, 25°C) | Harsher (elevated temperatures and low pH) | Harsher (elevated temperatures and high pH) |
| Specificity | Highly specific for the ester linkage of arginine (or lysine) residues. | Non-specific; catalyzes the hydrolysis of most esters. | Non-specific; catalyzes the hydrolysis of most esters. |
| Kinetics | Follows Michaelis-Menten kinetics; characterized by K_m and V_max values. | Typically follows second-order kinetics (first-order in ester and H⁺). The reaction is reversible.[6] | Typically follows second-order kinetics (first-order in ester and OH⁻). The reaction is practically irreversible due to the formation of the carboxylate salt.[6][7] |
| Products | N-α-benzoyl-L-arginine and Ethanol. | N-α-benzoyl-L-arginine and Ethanol (in equilibrium with the ester).[6] | N-α-benzoyl-L-arginine salt (carboxylate) and Ethanol.[6] |
Experimental Protocols
Enzymatic Hydrolysis of BAEE using Trypsin (UV-Spectrophotometric Assay)
This protocol is adapted from the widely used method for determining trypsin activity.
Principle: The hydrolysis of BAEE to N-α-benzoyl-L-arginine (BA) results in an increase in absorbance at 253 nm. The rate of this increase is directly proportional to the trypsin activity.
Reagents:
-
67 mM Sodium Phosphate Buffer, pH 7.6 at 25°C
-
0.25 mM N-Benzoyl-L-arginine ethyl ester (BAEE) solution in buffer
-
1 mM Hydrochloric Acid (HCl)
-
Trypsin solution (e.g., 0.1 mg/mL in 1 mM HCl)
Procedure:
-
Pipette 3.0 mL of the BAEE solution into a cuvette.
-
Add 0.2 mL of the sodium phosphate buffer.
-
Place the cuvette in a spectrophotometer and equilibrate to 25°C.
-
Initiate the reaction by adding 0.2 mL of the trypsin solution and mix immediately.
-
Record the increase in absorbance at 253 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve.
Unit Definition: One unit of trypsin will hydrolyze 1.0 µmole of BAEE per minute at pH 7.6 and 25°C.
Analysis of BAEE Hydrolysis by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of the substrate (BAEE) and the hydrolysis product (BA). The following is a general protocol that can be optimized for specific instrumentation.
Chromatographic Conditions (starting point for optimization):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM sodium phosphate, pH 3.0). A typical gradient could be from 10% to 70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 227 nm[1]
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Sample Preparation:
-
At various time points during the hydrolysis reaction (enzymatic, acid, or base), withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately. For enzymatic reactions, this can be done by adding a strong acid (e.g., trifluoroacetic acid to a final concentration of 1%). For acid/base-catalyzed reactions, neutralization can be performed.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
Quantification:
-
Prepare standard curves for both BAEE and BA of known concentrations.
-
The concentration of each compound in the samples can be determined by comparing their peak areas to the respective standard curves.
Signaling Pathways and Reaction Mechanisms
Enzymatic Hydrolysis by Trypsin
The catalytic mechanism of trypsin, a serine protease, involves a catalytic triad of amino acid residues in its active site: Serine-195, Histidine-57, and Aspartate-102.[8]
Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of esters is a reversible process that proceeds via a tetrahedral intermediate.[6]
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is an irreversible process due to the deprotonation of the carboxylic acid product by the strong base.[6][7]
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. goldbio.com [goldbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation, inhibition, and pH-dependence of the hydrolysis of alpha-N-benzoyl-L-arginine ethyl ester catalyzed by kallikrein from porcine pancreas. | Semantic Scholar [semanticscholar.org]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 8. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
N-Benzoyl-L-arginine ethyl ester hydrochloride: A Technical Guide to its Core Discoveries and Applications in Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) is a synthetic substrate widely recognized for its pivotal role in the study of proteolytic enzymes. This guide delves into the key discoveries and applications of BAEE, providing detailed experimental protocols, quantitative data, and visual representations of its core functions in biochemical research and drug development. BAEE's primary utility lies in its specific hydrolysis by serine proteases, most notably trypsin, making it an invaluable tool for enzyme kinetics and inhibitor screening assays.
Core Applications in Enzymology
BAEE serves as a chromogenic substrate for a variety of proteases, allowing for the continuous and quantitative measurement of their enzymatic activity. The hydrolysis of the ester bond in BAEE by these enzymes results in the formation of Nα-benzoyl-L-arginine and ethanol. This reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 253 nm, which corresponds to the formation of the carboxylate product.[1]
Beyond trypsin, BAEE is also utilized as a substrate for other significant proteases, including:
-
Kallikrein: Important in inflammation and blood pressure regulation.[2]
-
Papain: A cysteine protease with various industrial applications.[3]
-
Subtilisin: A serine protease used in detergents and research.[2]
-
Thrombin: A key enzyme in the blood coagulation cascade.[3]
-
Ficin: A cysteine protease found in figs.[3]
-
Bromelain: A mixture of proteases found in pineapples.[3]
-
Protein Arginine Deiminase 4 (PAD4): An enzyme involved in rheumatoid arthritis.[2]
This broad substrate specificity makes BAEE a versatile tool for studying a range of physiological and pathological processes.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing BAEE as a substrate for trypsin, providing insights into enzyme kinetics and inhibition.
| Parameter | Value | Enzyme | Conditions | Reference |
| Michaelis-Menten Constant (KM) | 6.4 µM | Trypsin | Not specified | [4] |
| Varies with conditions | Trypsin | A series of experiments were conducted with 0.8 μM trypsin and various BAEE concentrations (6.60 μM to 66.6 μM) in the cis chamber.[5] | [5] | |
| Inhibition Constant (KI) | 43 µM | Trypsin | Competitive inhibitor: Benzamidine | [4] |
| 130 nM | Trypsin | Competitive inhibitor: Leupeptin | [4] | |
| IC50 | 80.2 ± 0.7 µM | Trypsin | Inhibitor: Symplocamide A | [6] |
Table 1: Kinetic and Inhibition Constants for Trypsin with BAEE as a Substrate.
| Enzyme Activity Measurement |
| One trypsin BAEE unit will produce a change in absorbance at 253 nm (ΔA253nm) of 0.001 per minute at pH 7.6 and 25°C in a reaction volume of 3.2 mL. |
| One unit of trypsin-agarose will hydrolyze 1.0 µmole of BAEE per minute at pH 8.0 at 30°C.[7] |
Table 2: Definition of Enzyme Activity Units Using BAEE.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide standardized protocols for key experiments involving BAEE.
Trypsin Activity Assay
This protocol outlines a continuous spectrophotometric rate determination for measuring trypsin activity.
Materials:
-
This compound (BAEE)
-
67 mM Sodium Phosphate Buffer, pH 7.6 at 25°C
-
1 mM Hydrochloric Acid (HCl)
-
Trypsin solution (425-575 units/mL in cold 1 mM HCl)
-
Spectrophotometer with a thermostatted cuvette holder at 25°C[1]
-
Quartz cuvettes[1]
Procedure:
-
Prepare the Substrate Solution: Dissolve BAEE in the sodium phosphate buffer to a final concentration of 0.25 mM.
-
Set up the Spectrophotometer: Set the wavelength to 253 nm and maintain the temperature at 25°C.[1]
-
Reaction Mixture: In a quartz cuvette, pipette 3.0 mL of the BAEE substrate solution and 200 µL of 0.001 N HCl (for the blank). For the test sample, pipette 3.0 mL of the substrate solution.[1]
-
Equilibrate: Allow the cuvettes to equilibrate to 25°C in the spectrophotometer.[1]
-
Initiate the Reaction: To the test cuvette, add 200 µL of the trypsin enzyme solution and immediately mix by inversion.[1]
-
Measure Absorbance: Record the increase in absorbance at 253 nm for approximately 5 minutes.[1]
-
Calculate Activity: Determine the rate of change in absorbance per minute (ΔA253/min) from the linear portion of the curve. One unit of trypsin activity is defined as the amount of enzyme that produces a ΔA253 of 0.001 per minute under these conditions.
Trypsin Inhibition Assay
This protocol is designed to determine the inhibitory effect of a compound on trypsin activity.
Materials:
-
All materials from the Trypsin Activity Assay.
-
Trypsin Inhibitor solution of known concentration.
Procedure:
-
Prepare Reagents: Prepare the buffer, substrate, and trypsin solutions as described in the Trypsin Activity Assay protocol. Prepare a solution of the inhibitor at the desired concentration.
-
Pre-incubation: In a cuvette, mix the trypsin solution with the inhibitor solution and incubate for a specified period (e.g., 5-6 minutes at 25°C) to allow for binding.
-
Initiate the Reaction: Add the BAEE substrate solution to the cuvette containing the enzyme-inhibitor mixture and immediately mix.
-
Measure Absorbance: Monitor the change in absorbance at 253 nm as described previously.
-
Calculate Inhibition: Compare the rate of the inhibited reaction to the rate of an uninhibited control reaction (containing buffer instead of the inhibitor solution). The percentage of inhibition can be calculated using the formula: % Inhibition = [(Rate_uninhibited - Rate_inhibited) / Rate_uninhibited] * 100. The IC50 value, the concentration of inhibitor that causes 50% inhibition, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8][9]
Visualizing Core Concepts
The following diagrams illustrate the fundamental processes involving BAEE.
References
- 1. mpbio.com [mpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Symplocamide A, a Potent Cytotoxin and Chymotrypsin Inhibitor from the Marine Cyanobacterium Symploca sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to Enzymes Cleaving N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of various enzymes known to catalyze the hydrolysis of the synthetic substrate N-α-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE). BAEE is a widely utilized substrate for assaying the activity of several proteases, particularly those with trypsin-like specificity that preferentially cleave at the carboxyl side of arginine residues. This document details the kinetic properties of these enzymes, provides standardized experimental protocols for their analysis, and visualizes their roles in key biological pathways.
Overview of N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) as a Substrate
This compound is a colorless crystalline solid soluble in water. Its hydrolysis by proteolytic enzymes yields N-Benzoyl-L-arginine and ethanol. The progress of this reaction can be monitored by measuring the increase in absorbance at 253 nm, which corresponds to the formation of the carboxylate product. This spectrophotometric method provides a simple and continuous assay for enzyme activity. BAEE is a valuable tool for characterizing the kinetics of various proteases and for screening potential inhibitors.
Key Enzymes Cleaving BAEE
A variety of proteases from different families have been shown to hydrolyze BAEE. The primary enzymes with significant activity towards this substrate are detailed below.
Serine Proteases
Trypsin is a serine protease found in the digestive system of many vertebrates, where it hydrolyzes proteins. It exhibits high specificity for cleaving peptide chains at the carboxyl side of lysine or arginine residues.
Kinetic Parameters:
| Enzyme | Source | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Trypsin | Porcine Pancreas | 0.01 - 0.1 | 16.5 | 1.65 x 10⁵ - 1.65 x 10⁶ | [1] |
| Trypsin | Bovine Pancreas | 0.019 | 14.5 | 7.6 x 10⁵ |
Experimental Protocol: Spectrophotometric Assay of Trypsin Activity
This protocol is based on the continuous monitoring of the change in absorbance at 253 nm resulting from the hydrolysis of BAEE.
Materials:
-
67 mM Sodium Phosphate Buffer, pH 7.6
-
0.25 mM N-α-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) solution in buffer
-
1 mM HCl
-
Trypsin solution (e.g., 10-40 µg/mL in 1 mM HCl)
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Set the spectrophotometer to 253 nm and equilibrate the cuvette holder to 25°C.
-
In a quartz cuvette, mix 3.0 mL of the BAEE substrate solution with 0.1 mL of 1 mM HCl (for the blank) or 0.1 mL of the trypsin solution.
-
Immediately start recording the absorbance at 253 nm for 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve.
-
One unit of trypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAEE per minute at pH 7.6 and 25°C.
Thrombin is a crucial serine protease in the coagulation cascade, converting fibrinogen to fibrin. It also has roles in activating other coagulation factors and platelets.
Kinetic Parameters:
| Enzyme | Source | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Thrombin | Human | 0.009 - 0.05 | 50 - 150 | 1 x 10⁶ - 1.67 x 10⁷ | [2] |
Experimental Protocol: Spectrophotometric Assay of Thrombin Activity
Materials:
-
50 mM Tris-HCl buffer, pH 8.3, containing 100 mM NaCl
-
BAEE solution in assay buffer (concentration range for Km determination: 0.01-0.5 mM)
-
Purified thrombin solution of known concentration
-
UV-Vis Spectrophotometer
Procedure:
-
Equilibrate the spectrophotometer and cuvettes to 37°C.
-
To a cuvette, add the appropriate volume of assay buffer and BAEE solution to a final volume of 2.9 mL.
-
Initiate the reaction by adding 0.1 mL of the thrombin solution and mix immediately.
-
Monitor the increase in absorbance at 253 nm over time.
-
Determine the initial velocity (V₀) from the linear phase of the reaction.
-
Repeat for a range of BAEE concentrations to determine K_m and V_max.
Kallikreins are a subgroup of serine proteases involved in the kinin-kallikrein system, which regulates blood pressure, inflammation, and coagulation.
Kinetic Parameters: Quantitative kinetic data for kallikreins with BAEE is not as readily available as for trypsin. However, BAEE is a commonly used substrate for measuring kallikrein activity.
Experimental Protocol: Kallikrein Activity Assay
This protocol is a general guideline and may require optimization for specific kallikreins.
Materials:
-
50 mM Tris-HCl buffer, pH 8.0
-
1 mM BAEE solution in assay buffer
-
Kallikrein solution
-
Spectrophotometer
Procedure:
-
Pre-incubate the BAEE solution and assay buffer at 37°C.
-
In a cuvette, mix 2.8 mL of assay buffer and 0.1 mL of the BAEE solution.
-
Start the reaction by adding 0.1 mL of the kallikrein solution.
-
Record the increase in absorbance at 253 nm for 5-10 minutes.
-
Calculate the enzyme activity based on the rate of absorbance change.
Plasmin is the main enzyme of the fibrinolytic system, responsible for degrading fibrin clots. It is a serine protease with broad substrate specificity. While its primary substrate is fibrin, it can also cleave synthetic substrates like BAEE.
Kinetic Parameters: Specific kinetic data for plasmin with BAEE is limited in the readily available literature.
Experimental Protocol: Plasmin Activity Assay This protocol can be adapted for use with BAEE.
Materials:
-
50 mM Tris-HCl buffer, pH 7.4
-
BAEE solution in assay buffer
-
Plasmin solution
-
Spectrophotometer
Procedure:
-
Equilibrate reagents to the desired assay temperature (e.g., 37°C).
-
In a cuvette, combine the assay buffer and BAEE solution.
-
Initiate the reaction with the addition of the plasmin solution.
-
Monitor the absorbance change at 253 nm over time to determine the rate of hydrolysis.
Subtilisin is a non-specific serine protease originally isolated from Bacillus subtilis. It is widely used in various industrial applications. BAEE has been reported as a substrate for subtilisins.[3]
Kinetic Parameters: Detailed kinetic parameters for subtilisin with BAEE are not consistently reported across the literature.
Experimental Protocol: Subtilisin Activity Assay
Materials:
-
50 mM Tris-HCl buffer, pH 8.0
-
BAEE solution in assay buffer
-
Subtilisin solution
-
Spectrophotometer
Procedure:
-
Follow a similar procedure as for other serine proteases, monitoring the absorbance change at 253 nm upon addition of subtilisin to the BAEE solution.
Cysteine Proteases
Papain is a cysteine protease from papaya latex. It has broad substrate specificity, cleaving peptide bonds of basic amino acids, leucine, and glycine.
Kinetic Parameters:
| Enzyme | Source | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Papain | Carica papaya | 1.9 | 6.3 | 3.3 x 10³ | [4] |
Experimental Protocol: Titrimetric Assay of Papain Activity
This method measures the acid produced during the hydrolysis of BAEE.
Materials:
-
Activation Buffer: 1.1 mM EDTA, 0.067 mM mercaptoethanol, 5.5 mM cysteine-HCl
-
Substrate Solution: 58 mM BAEE in water, pH adjusted to 6.2
-
0.01 N NaOH, standardized
-
Papain solution (activated in Activation Buffer)
-
pH meter or autotitrator
Procedure:
-
Maintain the reaction vessel at 25°C.
-
To the vessel, add 5.0 mL of substrate solution, 5.0 mL of 3.0 M NaCl, and 5.0 mL of deionized water.
-
Adjust the pH to 6.2 with NaOH.
-
Initiate the reaction by adding 0.1 mL of the activated papain solution.
-
Record the volume of NaOH required to maintain the pH at 6.2 over time.
-
One unit of activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAEE per minute at pH 6.2 and 25°C.
Ficin is a cysteine protease obtained from the latex of fig trees. Its substrate specificity is similar to that of papain.
Kinetic Parameters:
| Enzyme | Source | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Ficin | Ficus species | 2.5 | 0.16 | 64 | [5] |
Experimental Protocol: Ficin Activity Assay
A spectrophotometric assay similar to that for trypsin can be used, with the inclusion of a reducing agent to ensure the active state of the cysteine protease.
Materials:
-
50 mM Phosphate buffer, pH 6.8, containing 1 mM EDTA and 2 mM dithiothreitol (DTT)
-
BAEE solution in assay buffer
-
Ficin solution
-
Spectrophotometer
Procedure:
-
Pre-activate the ficin by incubating it in the assay buffer for 10-15 minutes at room temperature.
-
Follow the general spectrophotometric procedure, monitoring the increase in absorbance at 253 nm.
Bromelain is a mixture of proteases found in pineapple. The principal component is a cysteine protease.
Kinetic Parameters: Specific kinetic data for bromelain with BAEE is not readily available. Its activity is often measured using other substrates like casein or synthetic p-nitroanilide substrates.
Experimental Protocol: Bromelain Activity Assay
A protocol similar to that for papain or ficin can be adapted for bromelain, ensuring the presence of a reducing agent.
Materials:
-
50 mM Sodium phosphate buffer, pH 7.0, containing 1 mM EDTA and 2 mM L-cysteine
-
BAEE solution in assay buffer
-
Bromelain solution
-
Spectrophotometer
Procedure:
-
Activate the bromelain in the assay buffer.
-
Monitor the hydrolysis of BAEE by measuring the change in absorbance at 253 nm.
Other Proteases
Elastase is a serine protease that breaks down elastin. While its primary substrates are proteins with small, hydrophobic amino acids, some elastases may exhibit low activity towards BAEE.
Kinetic Parameters: Kinetic data for elastase with BAEE as a substrate is not commonly reported, as it is not an optimal substrate.
Experimental Protocol: Elastase Activity Assay Standard elastase assays typically use substrates like N-Succinyl-Ala-Ala-Ala-p-nitroanilide.[6] An assay with BAEE would require optimization and may show low sensitivity.
Signaling Pathways and Logical Relationships
The enzymes discussed are involved in critical physiological and pathological processes. Understanding these pathways is essential for drug development and research.
Blood Coagulation Cascade
Thrombin is a central enzyme in the blood coagulation cascade, which is a series of zymogen activations leading to the formation of a fibrin clot.
Figure 1: Simplified diagram of the blood coagulation cascade.
Kinin-Kallikrein System
This system is a cascade of proteins that contributes to inflammation, blood pressure control, coagulation, and pain.
Figure 2: The Kinin-Kallikrein System.
Plasminogen Activation System
The fibrinolytic system, with plasmin as its central enzyme, is responsible for the breakdown of fibrin clots.
Figure 3: The Plasminogen Activation System.
General Experimental Workflow for BAEE Assay
The following diagram illustrates a typical workflow for a spectrophotometric enzyme assay using BAEE as the substrate.
Figure 4: General workflow for a spectrophotometric BAEE assay.
Conclusion
This compound is a versatile and valuable substrate for the characterization of a range of proteolytic enzymes, particularly those with trypsin-like specificity. This guide has provided an in-depth overview of the key enzymes that cleave BAEE, including their kinetic parameters and detailed experimental protocols. The visualization of their roles in major signaling pathways further contextualizes their physiological and pathological significance. This information serves as a critical resource for researchers and professionals in drug development and related scientific fields, facilitating further investigation into the function and inhibition of these important proteases.
References
Methodological & Application
Application Notes and Protocols: N-Benzoyl-L-arginine Ethyl Ester Hydrochloride Trypsin Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypsin, a serine protease found in the digestive system, plays a crucial role in protein digestion by hydrolyzing peptide bonds primarily at the carboxyl side of lysine and arginine residues.[1][2] Its activity is a key parameter in various research and industrial applications, including cell culture, protein sequencing, and drug development. The N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) assay is a widely used, continuous spectrophotometric method for determining trypsin activity.[3][4] This method relies on the trypsin-catalyzed hydrolysis of the synthetic substrate BAEE, which leads to an increase in absorbance at 253 nm.[4][5] This application note provides a detailed protocol for performing the trypsin activity assay using BAEE.
Principle of the Assay
The assay measures the rate of increase in absorbance at 253 nm, which is proportional to the rate of BAEE hydrolysis by trypsin.[4][5] Trypsin catalyzes the cleavage of the ester bond in BAEE, yielding Nα-Benzoyl-L-arginine and ethanol.[4][6]
Materials and Reagents
-
This compound (BAEE)
-
Trypsin (e.g., from bovine or porcine pancreas)
-
Sodium Phosphate, Monobasic
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ultrapure water (≥18 MΩ·cm resistivity at 25 °C)[3]
-
Spectrophotometer capable of measuring absorbance at 253 nm and maintaining a constant temperature of 25 °C[5]
-
Quartz cuvettes (1 cm light path)[5]
-
Pipettes and tips
-
pH meter
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the this compound trypsin activity assay.
| Parameter | Value | Reference |
| Wavelength for Absorbance Measurement | 253 nm | [4][5] |
| Assay Temperature | 25 °C | [4][5] |
| pH | 7.6 | [3][4][5] |
| Final Reaction Volume | 3.2 mL | [3][4][5] |
| Buffer Concentration | 67 mM Sodium Phosphate | [3] |
| Substrate (BAEE) Concentration | 0.25 mM | [3][5] |
| Trypsin Concentration | 425-575 units/mL (in Enzyme Solution) | [3] |
| One BAEE Unit Definition | ΔA253 of 0.001 per minute | [3][4] |
Experimental Protocols
Reagent Preparation
-
67 mM Sodium Phosphate Buffer (pH 7.6 at 25 °C):
-
0.25 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) Substrate Solution:
-
Prepare a 0.086 mg/mL solution of BAEE in the 67 mM Sodium Phosphate Buffer (pH 7.6).[3]
-
-
1 mM Hydrochloric Acid (HCl) Solution:
-
Prepare a 1,000-fold dilution of a 1 M Hydrochloric acid solution in ultrapure water.[3]
-
-
Trypsin Enzyme Solution:
Assay Procedure
-
Set the spectrophotometer to 253 nm and equilibrate to 25 °C.[5]
-
Pipette the following reagents into suitable quartz cuvettes:[3][5]
| Reagent | Blank (mL) | Test (mL) |
| BAEE Substrate Solution | 3.00 | 3.00 |
| 1 mM HCl Solution | 0.20 | - |
| Trypsin Enzyme Solution | - | 0.20 |
-
Equilibrate the cuvettes to 25°C in the spectrophotometer and monitor the absorbance at 253 nm until it is constant.[5]
-
To the Test cuvette, add 0.20 mL of the Trypsin Enzyme Solution. To the Blank cuvette, add 0.20 mL of the 1 mM HCl Solution.[5]
-
Immediately mix the contents of each cuvette by inversion and start recording the increase in absorbance at 253 nm for approximately 5 minutes.[3][5]
-
Obtain the rate of change in absorbance per minute (ΔA253/min) from the initial linear portion of the curve for both the Test and Blank.[5] The reaction should be linear for at least three minutes.[7]
Data Analysis
The activity of the trypsin enzyme solution is calculated using the following formula:
BAEE units/mL enzyme = ( (ΔA253/min Test - ΔA253/min Blank) x df ) / (0.001 x 0.20) [5]
Where:
-
df = Dilution factor of the enzyme solution.
-
0.001 = The change in A253 nm/minute per unit of Trypsin at pH 7.6 at 25°C in a 3.2 mL reaction mix.[5]
-
0.20 = Volume (in mL) of the enzyme solution used.[5]
Visualizations
Trypsin-Catalyzed Hydrolysis of BAEE
Caption: Enzymatic hydrolysis of BAEE by trypsin.
Experimental Workflow for Trypsin Activity Assay
Caption: Workflow for the BAEE trypsin activity assay.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. shop.neofroxx.com [shop.neofroxx.com]
- 3. Trypsin Assay Procedure (EC 3.4.21.4) [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. mpbio.com [mpbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]
Application Notes: Spectrophotometric Determination of Protease Activity using BAEE
Introduction
The spectrophotometric assay using Nα-Benzoyl-L-arginine ethyl ester (BAEE) is a widely used method for determining the activity of proteases, particularly trypsin and other enzymes with trypsin-like specificity. These enzymes catalyze the hydrolysis of the ester bond in BAEE, cleaving peptide chains at the carboxyl side of lysine or arginine residues. The reaction yields Nα-Benzoyl-L-arginine and ethanol. The formation of the carboxylate product leads to an increase in absorbance in the UV range, which can be monitored over time to determine the rate of the enzymatic reaction. This method is valued for its simplicity, continuous monitoring capabilities, and sensitivity.
Principle of the Assay
The enzymatic hydrolysis of BAEE by a protease results in an increase in absorbance at 253 nm. The rate of this absorbance change (ΔA₂₅₃/minute) is directly proportional to the protease activity under specific conditions of pH, temperature, and substrate concentration. One "BAEE unit" of activity is often defined as the amount of enzyme that produces a ΔA₂₅₃ of 0.001 per minute at pH 7.6 and 25°C in a specified reaction volume.
Experimental Protocols
Materials and Reagents
-
Spectrophotometer: Capable of measuring absorbance at 253 nm, preferably with temperature control.
-
Cuvettes: Quartz cuvettes with a 1 cm path length are required for UV measurements.
-
Water Bath or Thermostatted Cell Holder: To maintain a constant temperature of 25°C.
-
Pipettes: Calibrated micropipettes for accurate volume measurements.
-
Reagents:
-
Nα-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE, Substrate) (e.g., Sigma-Aldrich Cat. No. B4500).
-
Sodium Phosphate, Monobasic (e.g., Sigma-Aldrich Cat. No. S0751).
-
Sodium Hydroxide (NaOH), 1 M solution.
-
Hydrochloric Acid (HCl), 1 mM solution (e.g., prepared from a 1 M stock like Sigma-Aldrich Cat. No. 318949).
-
Protease Sample (e.g., Trypsin from bovine pancreas).
-
Ultrapure water (≥18 MΩ·cm resistivity).
-
Reagent Preparation
-
67 mM Sodium Phosphate Buffer (pH 7.6 at 25°C):
-
Dissolve 8.04 mg/mL of sodium phosphate monobasic in ultrapure water.
-
Adjust the pH to 7.6 at 25°C using a 1 M NaOH solution.
-
This buffer is used for preparing the substrate solution.
-
-
0.25 mM BAEE Substrate Solution:
-
Prepare a 0.086 mg/mL solution of BAEE in the 67 mM Sodium Phosphate Buffer.
-
This solution should be prepared fresh daily for optimal results.
-
-
1 mM HCl Solution:
-
Prepare a 1,000-fold dilution of a 1 M HCl stock solution in ultrapure water.
-
This solution is used as a diluent for the enzyme to maintain its stability. It should be kept cold (2-8°C).
-
-
Enzyme Solution:
-
Immediately before use, prepare a solution of the protease (e.g., trypsin) in the cold 1 mM HCl solution.
-
The final concentration should be determined empirically to yield a linear rate of absorbance change within the optimal range of the spectrophotometer. For trypsin, a starting concentration of 425-575 units/mL is suggested.
-
Assay Procedure
This protocol is based on a final reaction volume of 3.20 mL.
-
Set up the Spectrophotometer: Set the wavelength to 253 nm and the temperature to 25°C.
-
Prepare Cuvettes: Pipette the following reagents into suitable quartz cuvettes:
| Reagent | Test Cuvette (mL) | Blank Cuvette (mL) |
| 0.25 mM BAEE Substrate Solution | 3.00 | 3.00 |
| 1 mM HCl Solution | 0.125 | 0.200 |
-
Equilibration: Mix the contents of the cuvettes by inversion and place them in the thermostatted spectrophotometer to equilibrate to 25°C for approximately 5 minutes.
-
Initiate Reaction: To the Test Cuvette , add 0.075 mL of the Enzyme Solution.
-
Measure Absorbance: Immediately mix by inversion and start recording the increase in absorbance at 253 nm for approximately 5 minutes. Record data points frequently (e.g., every 15-30 seconds).
-
Blank Rate: The blank cuvette should also be monitored to determine the rate of non-enzymatic hydrolysis of BAEE.
-
Data Analysis:
-
Determine the rate of absorbance change per minute (ΔA₂₅₃/min) from the initial, linear portion of the reaction curve for both the test and blank samples.
-
Subtract the rate of the blank from the rate of the test sample to obtain the enzyme-catalyzed rate.
-
Calculation of Enzyme Activity
The activity of the protease in BAEE units is calculated using the following formula:
Activity (units/mL of enzyme solution) = (ΔA₂₅₃/min_Test - ΔA₂₅₃/min_Blank) / 0.001
Where:
-
ΔA₂₅₃/min_Test is the rate of absorbance change for the sample.
-
ΔA₂₅₃/min_Blank is the rate of absorbance change for the blank.
-
0.001 is the change in absorbance at 253 nm corresponding to one BAEE unit of trypsin activity.
Data Presentation
Quantitative data, such as kinetic parameters for different proteases, are crucial for comparing enzyme efficiency and for drug development studies.
Table 1: Kinetic Parameters of Proteases with BAEE Substrate
| Enzyme | Source | Kₘ (mM) | Vₘₐₓ (U/mL) | k꜀ₐₜ (s⁻¹) | Optimal pH | Optimal Temp. (°C) |
| Trypsin | Bovine Pancreas | 0.00979 | 246.72 µM·s⁻¹ | 25.22 | 7.6 - 8.0 | 25 |
| Trypsin | Bacillus licheniformis | 0.88 | 454.5 | - | 9.0 | 65 |
| Immobilized Trypsin | - | 4.6 - 20.7 | - | - | 8.0 | 37 |
Data compiled from multiple sources. Note that Vₘₐₓ and k꜀ₐₜ values are highly dependent on enzyme concentration and purity, and assay conditions.[1][2][3]
Visualizations
Enzymatic Reaction Workflow
References
Kinetic Analysis of Enzyme Inhibition: A Detailed Guide Using N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The study of enzyme inhibition is a cornerstone of biochemical and pharmacological research, providing critical insights into enzyme mechanisms, metabolic regulation, and the development of therapeutic agents.[1][2][3] N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) is a widely utilized chromogenic substrate for serine proteases, particularly trypsin. Its hydrolysis by trypsin produces N-α-Benzoyl-L-arginine and ethanol, a reaction that can be continuously monitored spectrophotometrically by measuring the increase in absorbance at 253 nm. This straightforward and reproducible assay makes BAEE an excellent tool for investigating the kinetics of trypsin inhibition.
Understanding the nature of enzyme inhibition is crucial for drug development. Inhibitors can be broadly classified as reversible or irreversible. Reversible inhibitors, which associate and dissociate from the enzyme, are further categorized into competitive, non-competitive, uncompetitive, and mixed types based on their interaction with the enzyme and the enzyme-substrate complex.[3] Each type of inhibition exhibits a unique kinetic signature, which can be elucidated by analyzing reaction rates at varying substrate and inhibitor concentrations.[4][5] This analysis allows for the determination of key kinetic parameters such as the Michaelis-Menten constant (K), maximum reaction velocity (Vmax), and the inhibition constant (Ki). The Ki value is a measure of the inhibitor's potency; a lower Ki indicates a more potent inhibitor.[6]
Key Kinetic Parameters
| Parameter | Description |
| Km (Michaelis-Menten Constant) | The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme. |
| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. |
| Ki (Inhibition Constant) | The dissociation constant for the inhibitor-enzyme complex. It represents the concentration of inhibitor required to produce half-maximum inhibition. |
| IC50 | The concentration of an inhibitor that reduces the enzyme activity by 50%. |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
67 mM Sodium Phosphate Buffer (pH 7.6 at 25°C):
-
Dissolve 8.04 mg/mL of sodium phosphate, monobasic in ultrapure water.
-
Adjust the pH to 7.6 at 25°C using a 1 M NaOH solution.
-
-
0.25 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) Substrate Solution:
-
Dissolve 0.086 mg/mL of BAEE in the 67 mM Sodium Phosphate Buffer. Prepare this solution fresh daily.
-
-
1 mM Hydrochloric Acid (HCl) Solution:
-
Prepare a 1,000-fold dilution of a 1 M HCl stock solution in ultrapure water.
-
-
Trypsin Enzyme Solution:
-
Immediately before use, prepare a solution of trypsin in cold (2-8°C) 1 mM HCl solution. The final concentration will depend on the specific activity of the trypsin preparation. A starting concentration of 425-575 units/mL is recommended.
-
-
Inhibitor Stock Solutions:
-
Prepare stock solutions of the inhibitors to be tested in an appropriate solvent (e.g., water, DMSO). The final concentration of the solvent in the reaction mixture should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Protocol 2: Determining the Michaelis-Menten Constant (Km) and Maximum Velocity (Vmax) of Trypsin
-
Set up a series of reactions with a fixed concentration of trypsin and varying concentrations of the BAEE substrate.
-
For each reaction, pipette the following into a quartz cuvette:
-
3.00 mL of the appropriate BAEE dilution.
-
A volume of 1 mM HCl to bring the final reaction volume to 3.20 mL.
-
-
Equilibrate the cuvettes to 25°C in a thermostatted spectrophotometer.
-
Initiate the reaction by adding a small, fixed volume of the trypsin enzyme solution.
-
Immediately mix by inversion and record the increase in absorbance at 253 nm for at least 5 minutes, ensuring a linear rate is observed.
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]) to generate a Michaelis-Menten plot.
-
To determine Km and Vmax more accurately, create a Lineweaver-Burk plot (1/v₀ vs. 1/[S]).[4][7] The x-intercept of this plot is -1/Km, and the y-intercept is 1/Vmax.
Protocol 3: Determining the Type of Inhibition and the Inhibition Constant (Ki)
-
Perform a series of kinetic assays as described in Protocol 2, but in the presence of different fixed concentrations of the inhibitor.
-
For each inhibitor concentration, vary the substrate (BAEE) concentration.
-
Generate Lineweaver-Burk plots for the uninhibited reaction and for each inhibitor concentration on the same graph.[4][5][7]
-
Analyze the changes in the Lineweaver-Burk plot to determine the type of inhibition:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[5]
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and apparent Km decrease).
-
Mixed Inhibition: Lines intersect in the second quadrant (both Vmax and apparent Km are affected).
-
-
To determine the Ki, a Dixon plot can be constructed by plotting 1/v₀ against the inhibitor concentration ([I]) at different fixed substrate concentrations.[6][8][9] The intersection point of the lines allows for the determination of -Ki.
Data Presentation
Table 1: Kinetic Parameters of Trypsin with BAEE
| Parameter | Value |
| Km | ~0.5 - 4.8 mM[10] |
| Vmax | Dependent on enzyme concentration |
Table 2: Inhibition of Trypsin with Various Inhibitors (using BAEE as substrate)
| Inhibitor | Type of Inhibition | Ki |
| Benzamidine | Competitive | ~1.68 - 1.79 mM[10] |
| Soybean Trypsin Inhibitor | Non-competitive | - |
| Leupeptin | Competitive | - |
| Gallic Acid | High Inhibitory Activity | -[10] |
| Caffeic Acid | High Inhibitory Activity | -[10] |
| Ferulic Acid | High Inhibitory Activity | -[10] |
Note: The specific values of kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition).
Visualization of Concepts and Workflows
Caption: Mechanisms of Reversible Enzyme Inhibition.
Caption: Workflow for Kinetic Analysis of Enzyme Inhibition.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Khan Academy [khanacademy.org]
- 5. medschoolcoach.com [medschoolcoach.com]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. letstalkacademy.com [letstalkacademy.com]
- 10. researchgate.net [researchgate.net]
Application Notes: Preparation of N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) Stock Solution
Introduction
N-α-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) is a synthetic substrate widely utilized in biochemical assays to measure the activity of various serine proteases.[1][2] Due to its ester linkage, which is susceptible to enzymatic hydrolysis, BAEE is an effective substrate for enzymes such as trypsin, thrombin, papain, kallikrein, and bromelain.[3] The enzymatic cleavage of BAEE can be monitored spectrophotometrically, making it a valuable tool for enzyme kinetics studies and inhibitor screening in drug development.[4][5] Proper preparation of a stable and accurate stock solution is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, handling, and storage of BAEE stock solutions.
Data Presentation: Physicochemical Properties of BAEE
A summary of the key quantitative data for N-Benzoyl-L-arginine ethyl ester hydrochloride is presented below.
| Property | Value | References |
| Molecular Formula | C₁₅H₂₂N₄O₃ · HCl | [1][4] |
| Molecular Weight | 342.82 g/mol | [1][4][6] |
| Appearance | White to off-white powder/solid | [6][7] |
| Purity | ≥97% (HPLC), ≥99% (TLC) | |
| Melting Point | 128 - 135 °C | [7] |
| Solubility (Water) | 25 - 175 mg/mL (clear, colorless solution) | [4][6] |
| Solubility (DMSO) | ~200 mg/mL (requires sonication) | [6] |
| Solubility (Ethanol) | ~10 mg/mL | [8] |
| Solubility (PBS, pH 7.2) | ~10 mg/mL | [8] |
Experimental Protocols
This section outlines the detailed methodology for preparing BAEE stock solutions in both aqueous and organic solvents.
Materials
-
This compound (BAEE) powder (CAS 2645-08-1)
-
Reagent-grade water (e.g., ultrapure, deionized)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flasks (various sizes)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator bath
-
Sterile microcentrifuge tubes or cryovials for aliquoting
-
Syringe filters (0.22 µm) for sterilization of aqueous solutions
Protocol 1: Preparation of Aqueous BAEE Stock Solution (e.g., 100 mM)
-
Pre-Equilibration: Allow the BAEE powder container to equilibrate to room temperature before opening to prevent moisture condensation, as the compound is hygroscopic.[5][9]
-
Calculation: Determine the mass of BAEE required. To prepare 10 mL of a 100 mM stock solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L × 0.01 L × 342.82 g/mol = 0.3428 g (or 342.8 mg)
-
-
Weighing: Using an analytical balance, accurately weigh 342.8 mg of BAEE powder and transfer it to a 10 mL volumetric flask.
-
Dissolution: Add approximately 7-8 mL of reagent-grade water to the flask. Mix by vortexing. If dissolution is slow, use an ultrasonic bath to aid the process.[6]
-
Volume Adjustment: Once the solid is completely dissolved, add reagent-grade water to bring the final volume to the 10 mL mark. Invert the flask several times to ensure a homogenous solution.
-
Sterilization (Optional): If the stock solution is for use in cell-based assays or long-term storage, sterilize it by passing it through a 0.22 µm syringe filter into a sterile container.[6]
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes or cryovials. Store the aliquots at -20°C for up to 3 months or at -80°C for up to 2 years.[6][10] Avoid repeated freeze-thaw cycles.[6]
Protocol 2: Preparation of DMSO BAEE Stock Solution (e.g., 500 mM)
-
Pre-Equilibration: As with the aqueous protocol, allow the BAEE powder to reach room temperature before opening.
-
Calculation: To prepare 5 mL of a 500 mM stock solution in DMSO:
-
Mass (g) = 0.5 mol/L × 0.005 L × 342.82 g/mol = 0.857 g (or 857 mg)
-
-
Weighing: Accurately weigh 857 mg of BAEE powder and transfer it to a suitable container (e.g., a 15 mL conical tube).
-
Dissolution: Add 5 mL of anhydrous DMSO. Vortex thoroughly. Use of a sonicator bath is recommended to ensure complete dissolution, as high concentrations in DMSO may require it.[6]
-
Aliquoting and Storage: Aliquot the DMSO stock solution into single-use volumes in appropriate tubes. Store at -20°C for up to 1 year or -80°C for up to 2 years.[6]
Mandatory Visualization
The following diagram illustrates the general workflow for preparing a BAEE stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. scbt.com [scbt.com]
- 2. N-a-Benzoyl-L-arginine ethyl ester hydrochloride [himedialabs.com]
- 3. N-a-Benzoyl-L-arginine ethyl ester hydrochloride [himedialabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Buy Nα-Benzoyl-L-arginine ethyl ester hydrochloride, 99% - 2645-08-1 – BAEE in India | Otto Chemie Pvt Ltd [ottokemi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemimpex.com [chemimpex.com]
- 8. caymanchem.com [caymanchem.com]
- 9. goldbio.com [goldbio.com]
- 10. merckmillipore.com [merckmillipore.com]
Measuring Kallikrein Activity in Biological Samples Using the BAEE Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kallikreins are a group of serine proteases that play crucial roles in various physiological and pathological processes, including inflammation, blood pressure regulation, and cancer progression. The accurate measurement of kallikrein activity in biological samples is essential for understanding its function and for the development of therapeutic agents targeting this enzyme class. The N-α-Benzoyl-L-arginine ethyl ester (BAEE) assay is a widely used spectrophotometric method for determining the activity of kallikreins and other trypsin-like proteases. This document provides detailed application notes and protocols for the use of the BAEE assay to measure kallikrein activity in biological samples such as plasma and tissue homogenates.
Principle of the Assay
The BAEE assay is based on the enzymatic hydrolysis of the synthetic substrate N-α-Benzoyl-L-arginine ethyl ester by kallikrein. This reaction yields N-α-Benzoyl-L-arginine and ethanol. The hydrolysis of the ester bond leads to a change in the absorbance of the solution, which can be monitored spectrophotometrically. The rate of this change in absorbance is directly proportional to the kallikrein activity in the sample. While the assay is straightforward, it is important to note that BAEE is not entirely specific to kallikreins and can also be cleaved by other serine proteases, such as trypsin[1]. Therefore, appropriate controls and considerations are necessary for accurate interpretation of the results.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the kallikrein-kinin signaling pathway and the general experimental workflow for the BAEE assay.
Data Presentation
The following tables summarize representative quantitative data for kallikrein activity in biological samples. Note that these values can vary depending on the specific experimental conditions and the biological state of the sample.
| Biological Sample | Species | Kallikrein Activity (U/mL) | Reference |
| Normal Human Plasma | Human | 0.0864 (as prekallikrein) | [2] |
| Rat Urine | Rat | 74.0 ± 17.3 µ g/day (active) | [3] |
| Rat Uterus Homogenate | Rat | Detectable kininogenase activity | [4] |
Kallikrein activity is often expressed in various units. For the purpose of this table, where possible, values have been standardized or noted as measured. A common unit definition for the BAEE assay is that one unit will hydrolyze 1.0 µmole of N-α-Benzoyl-L-arginine ethyl ester per minute at a specific pH and temperature.
Experimental Protocols
Protocol 1: Measurement of Kallikrein Activity in Plasma
1. Materials:
-
N-α-Benzoyl-L-arginine ethyl ester (BAEE) hydrochloride
-
Tris-HCl buffer (e.g., 0.05 M, pH 7.8)
-
Spectrophotometer capable of measuring absorbance at 253 nm
-
Cuvettes or 96-well UV-transparent plates
-
Water bath or incubator at 37°C
-
Micropipettes and tips
-
Plasma samples collected in sodium citrate anticoagulant. It is crucial to avoid low-temperature activation of prekallikrein by keeping the plasma at 15-25°C for not more than a few hours or immediately freezing at -20°C or below[5].
2. Reagent Preparation:
-
BAEE Substrate Solution: Prepare a stock solution of BAEE in the Tris-HCl buffer. The final concentration in the assay will typically be in the millimolar range. The exact concentration should be optimized for the specific experimental conditions.
-
Tris-HCl Buffer: Prepare a 0.05 M Tris-HCl buffer and adjust the pH to 7.8 at 25°C.
3. Assay Procedure:
-
Pre-warm the Tris-HCl buffer and the BAEE substrate solution to 37°C.
-
In a cuvette, add the appropriate volume of Tris-HCl buffer and the plasma sample. The dilution of the plasma sample may be necessary and should be determined empirically.
-
Incubate the mixture at 37°C for a few minutes to allow the temperature to equilibrate.
-
To initiate the reaction, add the pre-warmed BAEE substrate solution and mix immediately by inversion.
-
Place the cuvette in the spectrophotometer and record the change in absorbance at 253 nm over a set period (e.g., 5-10 minutes). The reading should be taken in the linear range of the reaction.
-
A blank reaction containing all components except the plasma sample should be run to correct for any non-enzymatic hydrolysis of BAEE.
4. Calculation of Kallikrein Activity:
-
Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the absorbance versus time plot.
-
Calculate the kallikrein activity using the following formula: Activity (U/mL) = (ΔA/min * Total Assay Volume (mL)) / (Molar Extinction Coefficient * Path Length (cm) * Sample Volume (mL))
-
The molar extinction coefficient for the hydrolysis of BAEE at 253 nm needs to be determined under the specific assay conditions. For trypsin, a value is often cited, but it is best to determine it for kallikrein.
-
One unit (U) of kallikrein activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of BAEE per minute under the specified conditions.
-
Protocol 2: Measurement of Kallikrein Activity in Tissue Homogenates
1. Materials:
-
All materials listed in Protocol 1.
-
Tissue homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Homogenizer (e.g., Dounce or Potter-Elvehjem).
-
Refrigerated centrifuge.
2. Sample Preparation:
-
Excise the tissue of interest and place it in ice-cold homogenization buffer immediately.
-
Weigh the tissue and add a specific volume of homogenization buffer (e.g., 1:5 or 1:10 w/v).
-
Homogenize the tissue on ice until a uniform suspension is obtained.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C for a specified time (e.g., 15-20 minutes) to pellet cellular debris.
-
Carefully collect the supernatant, which contains the soluble proteins including kallikrein.
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).
3. Assay Procedure:
-
The assay procedure is the same as described in Protocol 1, using the tissue homogenate supernatant as the sample. The volume of supernatant used should be optimized to ensure the reaction rate is within the linear range of the assay.
4. Calculation of Kallikrein Activity:
-
Calculate the kallikrein activity in U/mL of the homogenate as described in Protocol 1.
-
To express the activity relative to the protein content, calculate the specific activity: Specific Activity (U/mg protein) = Activity (U/mL) / Protein Concentration (mg/mL)
Application Notes and Considerations
-
Substrate Specificity: BAEE is not exclusively hydrolyzed by kallikreins. Other trypsin-like proteases present in the biological sample can contribute to the measured activity[6]. To assess the specificity for kallikrein, specific inhibitors can be used. For instance, aprotinin is a known inhibitor of many serine proteases, including kallikrein and trypsin. Comparing the activity in the presence and absence of a specific kallikrein inhibitor can help to estimate the contribution of kallikrein to the total BAEE-hydrolyzing activity.
-
Assay Conditions: The optimal pH for kallikrein activity can vary depending on the tissue and species of origin. It is advisable to perform a pH profile to determine the optimal pH for the specific kallikrein being studied[7][8]. Temperature and ionic strength of the buffer can also influence enzyme activity and should be kept constant throughout the experiments.
-
Kinetic Parameters: For more in-depth studies, it is recommended to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the reaction. This can be achieved by measuring the initial reaction rates at various BAEE concentrations and plotting the data using Lineweaver-Burk or other kinetic models.
-
Interferences: Biological samples can contain endogenous inhibitors of kallikreins, which may lead to an underestimation of the actual enzyme activity. Additionally, colored or turbid samples can interfere with spectrophotometric measurements. Appropriate sample dilution and the use of proper blanks are essential to minimize these interferences.
-
Prekallikrein Activation: Plasma contains a significant amount of prekallikrein, the inactive zymogen of kallikrein. To measure the total potential kallikrein activity, prekallikrein needs to be activated. This can be achieved by various methods, including treatment with dextran sulfate or kaolin[2]. The protocols provided here primarily measure the active kallikrein present in the sample.
By following these detailed protocols and considering the application notes, researchers can reliably measure kallikrein activity in various biological samples, contributing to a better understanding of its physiological and pathological roles.
References
- 1. Kinetics of the hydrolysis of synthetic substrates by horse urinary kallikrein and trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved method for the measurement of rat tissue kallikrein using a monoclonal antibody which recognizes only active enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kininogenase activity in rat uterus homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human plasma kallikrein: purification, enzyme characterization and quantitative determination in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Activation, inhibition, and pH-dependence of the hydrolysis of alpha-N-benzoyl-L-arginine ethyl ester catalyzed by kallikrein from porcine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
Application Note: High-Throughput Trypsin Activity Assay Using N-Benzoyl-L-arginine ethyl ester hydrochloride in a 96-Well Plate Format
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) is a synthetic substrate widely used for the determination of trypsin activity.[1][2] Trypsin, a serine protease, catalyzes the hydrolysis of the ester bond in BAEE, leading to the formation of Nα-Benzoyl-L-arginine (BA) and ethanol.[3][4] The rate of this enzymatic reaction can be conveniently monitored by measuring the increase in absorbance at 253 nm, which corresponds to the formation of the carboxylate product.[3] This application note provides a detailed protocol for adapting the classic BAEE assay to a 96-well plate format, enabling higher throughput for applications such as enzyme kinetics studies, inhibitor screening, and quality control of trypsin preparations.
Trypsin plays a crucial role in protein digestion and is involved in various physiological and pathological processes.[3][5][6] It specifically cleaves peptide chains at the carboxyl side of lysine and arginine residues.[3][5] The use of a small synthetic substrate like BAEE allows for a continuous spectrophotometric rate determination, providing a straightforward method for assessing enzyme activity.[7]
Principle of the Assay
The enzymatic activity of trypsin is determined by measuring the rate of BAEE hydrolysis. The reaction progress is monitored by the increase in absorbance at 253 nm resulting from the formation of N-Benzoyl-L-arginine. One BAEE unit of trypsin activity is defined as the amount of enzyme that produces a ΔA253 of 0.001 per minute at pH 7.6 and 25 °C in a specified reaction volume.[8]
Data Presentation
Table 1: Kinetic Parameters of Trypsin with BAEE as a Substrate
| Trypsin Source | K_m_ (mM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Porcine Pancreas | 1.35 - 27.62 | 4.15 - 52.55 | 3.53 - 10.95 | 39.65 - 548.30 x 10⁵ | |
| Bovine Pancreas | 4.8 | Not Reported | Not Reported | Not Reported | |
| Immobilized Trypsin | 20.7 | Not Reported | Not Reported | Not Reported | [9] |
Note: Kinetic parameters can vary significantly based on the source of trypsin, purity, and specific assay conditions.
Mandatory Visualizations
References
- 1. Na-Benzoyl- L -arginine ethyl ester trypsin substrate 2645-08-1 [sigmaaldrich.com]
- 2. goldbio.com [goldbio.com]
- 3. Contact Support [bioworlde.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cohesionbio.com [cohesionbio.com]
- 6. chondrex.com [chondrex.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. thomassci.com [thomassci.com]
- 9. researchgate.net [researchgate.net]
Continuous kinetic assay of papain with N-Benzoyl-L-arginine ethyl ester hydrochloride
Application Note and Protocols for Continuous Kinetic Assay of Papain
Topic: Continuous Kinetic Assay of Papain with N-Benzoyl-L-arginine ethyl ester hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Papain is a cysteine protease enzyme (EC 3.4.22.2) isolated from the latex of the papaya fruit (Carica papaya)[1][2]. It exhibits broad specificity, cleaving peptide bonds of basic amino acids, leucine, and glycine, and also hydrolyzes esters and amides[1]. The enzymatic activity of papain is dependent on a critical cysteine residue in its active site, which must be in a reduced state for catalysis. Native papain is often inactive due to the oxidation of this sulfhydryl group or the formation of a mixed disulfide with free cysteine[1]. Therefore, activation with reducing agents is a prerequisite for measuring its kinetic properties.
This application note provides a detailed protocol for a continuous kinetic assay of papain using the synthetic substrate this compound (BAEE). The principle of this assay is based on the hydrolysis of BAEE by papain to produce Nα-Benzoyl-L-arginine and ethanol[3][4]. The rate of this reaction can be monitored continuously by measuring the increase in absorbance at 253 nm, corresponding to the formation of Nα-Benzoyl-L-arginine, or by titrating the acid produced during the hydrolysis[3][5].
Principle of the Assay
The enzymatic reaction underlying this assay is as follows:
N-Benzoyl-L-arginine ethyl ester (BAEE) + H₂O --(Papain)--> Nα-Benzoyl-L-arginine + Ethanol[3][4]
The hydrolysis of the ester bond in BAEE by papain results in the formation of a carboxylic acid. This continuous production of acid can be monitored in real-time, providing a direct measure of the enzyme's catalytic rate.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Papain from papaya latex | Sigma-Aldrich | P4762 |
| This compound (BAEE) | Sigma-Aldrich | B4500 |
| L-Cysteine hydrochloride monohydrate | Sigma-Aldrich | C7880 |
| Ethylenediaminetetraacetic acid (EDTA), disodium salt | Sigma-Aldrich | ED2SS |
| Sodium Phosphate, Dibasic | Any | - |
| Sodium Chloride (NaCl) | Any | - |
| Sodium Hydroxide (NaOH) | Any | - |
| Deionized Water | - | - |
Experimental Protocols
Reagent Preparation
-
Phosphate Buffer (50 mM, pH 6.2): Prepare a solution of 50 mM sodium phosphate and adjust the pH to 6.2 using phosphoric acid or sodium hydroxide.
-
Activation Buffer (prepare fresh daily): To prepare 100 mL of activation buffer, mix the following components:
-
BAEE Substrate Stock Solution (80 mM): Dissolve an appropriate amount of BAEE in deionized water to achieve a final concentration of 80 mM[3][4].
-
Papain Stock Solution: Prepare a stock solution of papain in cold deionized water. The concentration should be determined based on the expected activity, typically around 1 mg/mL.
Papain Activation
Papain must be activated immediately before use to ensure full enzymatic activity[6][7].
-
Reconstitute the lyophilized papain powder in the freshly prepared Activation Buffer.
-
Incubate the solution at room temperature (25 °C) for 30 minutes[5][6][7].
-
After activation, the papain solution can be further diluted to the desired working concentration using the Phosphate Buffer (50 mM, pH 6.2).
Continuous Spectrophotometric Kinetic Assay
This protocol is adapted for a standard UV-Vis spectrophotometer capable of kinetic measurements at 253 nm.
-
Set the spectrophotometer to read absorbance at 253 nm and maintain the temperature at 25 °C.
-
Prepare the reaction mixture in a quartz cuvette by adding the following in order:
-
Phosphate Buffer (50 mM, pH 6.2)
-
BAEE solution (to achieve the desired final concentration, e.g., 0.5 mM to 10 mM for Km determination)
-
Deionized water to bring the final volume to 3 mL.
-
-
Mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer to record a baseline.
-
Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the activated papain solution to the cuvette.
-
Immediately start recording the change in absorbance at 253 nm over time (e.g., for 3-5 minutes).
-
The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot.
Titrimetric Rate Determination
This method measures the acid produced during the hydrolysis of BAEE[3][5].
-
Set up a pH-stat or a titration vessel with a pH meter and a magnetic stirrer, maintained at 25°C[5].
-
In the titration vessel, combine the following:
-
Adjust the pH of the mixture to 6.2 with a standardized solution of NaOH (e.g., 0.02 M)[3].
-
Initiate the reaction by adding a known amount of activated papain solution (e.g., 1 unit)[3][4].
-
Maintain the pH at 6.2 by the continuous addition of the standardized NaOH solution.
-
Record the volume of NaOH added over time. The rate of reaction is calculated from the rate of NaOH consumption.
Data Presentation
The kinetic parameters for papain with BAEE as a substrate can be determined by measuring the initial reaction rates at various substrate concentrations. The data can then be fitted to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).
| Kinetic Parameter | Reported Value | Conditions | Reference |
| Km | 2.40 mM | pH 7.0 | [8] |
| Vmax | 0.0169 µmol/min | pH 7.0 | [8] |
| kcat | Varies | Dependent on enzyme concentration and purity | - |
| kcat/Km | Varies | Dependent on enzyme concentration and purity | - |
Note: The reported values can vary depending on the specific assay conditions, such as pH, temperature, and the purity of the enzyme preparation.
Visualization
Enzymatic Reaction of Papain with BAEE
Caption: Papain catalyzes the hydrolysis of BAEE.
Experimental Workflow for Continuous Kinetic Assay
Caption: Workflow for the papain kinetic assay.
References
- 1. Papain, Cysteine Protease, Properties & Products [sigmaaldrich.com]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Papain - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. li01.tci-thaijo.org [li01.tci-thaijo.org]
Step-by-step guide for determining Michaelis-Menten constants with BAEE
Application Note & Protocol
Topic: Step-by-Step Guide for Determining Michaelis-Menten Constants with BAEE
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enzyme kinetics are fundamental to understanding enzyme mechanisms, characterizing inhibitors, and developing novel therapeutics. The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km). Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate.[1][2]
This document provides a detailed protocol for determining the Michaelis-Menten constants for proteolytic enzymes, using trypsin as an example, with Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a chromogenic substrate.[3][4] The hydrolysis of the ester bond in BAEE by trypsin produces Nα-Benzoyl-L-arginine, which results in an increase in absorbance at 253 nm.[3] By measuring the initial rate of this absorbance change at various BAEE concentrations, one can calculate the key kinetic parameters, Km and Vmax.
Principle of the Assay
The enzymatic reaction follows the Michaelis-Menten model where the enzyme (E) binds to the substrate (S) to form an enzyme-substrate complex (ES), which then breaks down to release the product (P) and the free enzyme.
The specific reaction for this protocol is the trypsin-catalyzed hydrolysis of BAEE:
Nα-Benzoyl-L-arginine Ethyl Ester (BAEE) + H₂O --(Trypsin)--> Nα-Benzoyl-L-arginine + Ethanol
The rate of formation of Nα-Benzoyl-L-arginine is monitored by measuring the increase in absorbance at 253 nm. This allows for a continuous, spectrophotometric rate determination.[5]
Enzymatic Reaction Diagram
Caption: Michaelis-Menten model for trypsin-catalyzed hydrolysis of BAEE.
Materials and Equipment
Reagents
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE), Hydrochloride (e.g., Sigma-Aldrich, Cat. No. B4500)[3]
-
Trypsin (e.g., Bovine Pancreas Trypsin, Sigma-Aldrich, Cat. No. T8003)
-
Sodium Phosphate, Monobasic (e.g., Sigma-Aldrich, Cat. No. S0751)[3]
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Hydroxide (NaOH), 1 M
-
Ultrapure water (≥18 MΩ·cm resistivity)[3]
Equipment
-
UV-Vis Spectrophotometer capable of reading at 253 nm
-
Temperature-controlled cuvette holder (to maintain 25 °C)
-
Quartz cuvettes (1 cm path length)
-
Calibrated pipettes and tips
-
pH meter
-
Vortex mixer
-
Stopwatch or timer
Experimental Protocol
This protocol is optimized for determining the kinetic parameters of trypsin but can be adapted for other proteases that utilize BAEE as a substrate.[6][7]
Reagent Preparation
-
67 mM Sodium Phosphate Buffer (pH 7.6 at 25 °C):
-
1 mM Hydrochloric Acid (HCl):
-
Prepare a 1:1000 dilution of 1 M HCl in ultrapure water.[3]
-
Store at room temperature. This solution is used to maintain a low pH for the enzyme stock, preserving its stability.
-
-
Trypsin Enzyme Stock Solution (e.g., 500 units/mL):
-
Immediately before use, prepare a solution of trypsin (e.g., 425-575 units/mL) in cold (2-8 °C) 1 mM HCl.[3]
-
Keep the enzyme solution on ice at all times. The exact concentration should be chosen so that the rate of reaction is linear for at least 5 minutes.
-
-
BAEE Substrate Stock Solution (e.g., 10 mM):
-
Prepare a 10 mM stock solution of BAEE in the 67 mM Sodium Phosphate Buffer (pH 7.6).
-
BAEE is soluble in the buffer. Ensure it is fully dissolved.
-
From this stock, a series of dilutions will be made to achieve the final desired substrate concentrations for the assay.
-
Assay Procedure
The initial reaction rates must be measured at various substrate concentrations.[8] It is recommended to use at least 8 different concentrations that bracket the expected Km value (e.g., concentrations from 0.2x to 5x the estimated Km).[1]
-
Set up the Spectrophotometer:
-
Set the wavelength to 253 nm.
-
Set the temperature of the cuvette holder to 25 °C.[3]
-
-
Prepare Reaction Mixtures: For each substrate concentration, prepare a reaction mixture in a 1 cm quartz cuvette. A typical reaction volume is 3.0 mL to 3.2 mL.[3] A sample set of reactions is detailed in the table below. The final volume should be kept constant across all assays.
-
Add the required volume of 67 mM Sodium Phosphate Buffer to the cuvette.
-
Add the required volume of BAEE stock solution to achieve the desired final concentration.
-
Mix by gentle inversion and incubate in the temperature-controlled holder for 3-5 minutes to allow the solution to reach thermal equilibrium.[9]
-
-
Initiate the Reaction:
-
To start the reaction, add a small, fixed volume of the Trypsin Enzyme Stock Solution (e.g., 20 µL) to the cuvette.
-
Immediately mix by inversion, place the cuvette back into the spectrophotometer, and start recording the absorbance at 253 nm for approximately 5 minutes.[3]
-
-
Record Data:
-
Collect absorbance readings at regular intervals (e.g., every 15 seconds).
-
Ensure you capture the initial, linear phase of the reaction.[9] If the reaction rate is too fast (the curve flattens quickly), dilute the enzyme stock solution and repeat.
-
Repeat this procedure for each BAEE concentration.
-
Perform a "blank" measurement containing all components except the enzyme to account for any non-enzymatic hydrolysis of BAEE.
-
Data Analysis
Calculation of Initial Velocity (V₀)
-
For each BAEE concentration, plot Absorbance at 253 nm versus Time (in minutes).
-
Determine the slope of the initial linear portion of this curve. This slope is the initial rate in ΔA₂₅₃/minute.
-
Subtract the rate of the blank reaction from each of the enzyme-catalyzed reaction rates.
-
The reaction velocity (V₀) can be expressed in terms of "BAEE units," where one unit corresponds to a ΔA₂₅₃ of 0.001 per minute.[3]
-
V₀ (units/mL) = (ΔA₂₅₃/min) / 0.001
-
Determination of Km and Vmax
The Michaelis-Menten constants are determined by analyzing the relationship between the initial velocity (V₀) and the substrate concentration ([S]). While non-linear regression of the V₀ vs. [S] plot is the most accurate method, a common linearization technique is the Lineweaver-Burk plot.[8][10]
-
Transform the Data: Calculate the reciprocals of the initial velocity (1/V₀) and the substrate concentration (1/[S]).
-
Create the Lineweaver-Burk Plot: Plot 1/V₀ on the y-axis against 1/[S] on the x-axis. The data should form a straight line.[11]
-
Determine Constants from the Linear Fit:
-
Perform a linear regression on the plotted data to get the equation of the line (y = mx + c).
-
Vmax is calculated from the y-intercept:
-
y-intercept = 1 / Vmax => Vmax = 1 / (y-intercept)
-
-
Km is calculated from the x-intercept or the slope:
-
x-intercept = -1 / Km => Km = -1 / (x-intercept)
-
Slope = Km / Vmax => Km = Slope * Vmax
-
-
Data Presentation
All quantitative data should be summarized in a structured table for clarity and easy analysis.
| [S] (Final BAEE Conc., mM) | ΔA₂₅₃/min (Initial Rate) | V₀ (units/mL) | 1 / [S] (mM⁻¹) | 1 / V₀ (mL/unit) |
| 0.10 | 0.025 | 25.0 | 10.00 | 0.0400 |
| 0.15 | 0.035 | 35.0 | 6.67 | 0.0286 |
| 0.25 | 0.050 | 50.0 | 4.00 | 0.0200 |
| 0.50 | 0.071 | 71.0 | 2.00 | 0.0141 |
| 1.00 | 0.100 | 100.0 | 1.00 | 0.0100 |
| 2.00 | 0.125 | 125.0 | 0.50 | 0.0080 |
| 4.00 | 0.143 | 143.0 | 0.25 | 0.0070 |
| 5.00 | 0.150 | 150.0 | 0.20 | 0.0067 |
| Note: The data presented in this table are for illustrative purposes only. |
Visualization of Workflow
The following diagram outlines the complete workflow for determining Michaelis-Menten constants using the BAEE assay.
References
- 1. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medschoolcoach.com [medschoolcoach.com]
- 3. Trypsin Assay Procedure (EC 3.4.21.4) [sigmaaldrich.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. merckmillipore.com [merckmillipore.com]
- 6. caymanchem.com [caymanchem.com]
- 7. scbt.com [scbt.com]
- 8. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 9. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. Untitled Document [ucl.ac.uk]
- 11. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
Application of Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a Substrate for Subtilisin in Industrial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Subtilisins are a class of serine proteases derived from various Bacillus species, widely utilized in industrial processes due to their broad substrate specificity and stability under various conditions. In industrial research and quality control, the consistent and reliable measurement of subtilisin activity is paramount. Nα-Benzoyl-L-arginine ethyl ester (BAEE) is a synthetic substrate that, while classically used for trypsin, also serves as a substrate for subtilisin, primarily leveraging its esterase activity. The hydrolysis of the ester bond in BAEE by subtilisin provides a convenient method for monitoring enzyme kinetics and activity. This application note details the use of BAEE as a substrate for subtilisin, providing protocols for activity assays and summarizing relevant data for industrial research applications. Subtilisin's ability to hydrolyze ester bonds is a key aspect of its catalytic activity, making BAEE a useful tool for routine enzyme characterization and quality control in various industrial settings, including detergent formulation, food processing, and pharmaceutical research.
Data Presentation
The kinetic parameters of subtilisin catalysis are crucial for understanding enzyme efficiency and for comparing different enzyme preparations or formulations. While extensive data for the subtilisin-BAEE interaction is not as widespread as for other substrates, available studies indicate that subtilisin variants do exhibit esterase activity towards BAEE.
| Subtilisin Type | Substrate | K_m_ (mM) | V_max_ (relative) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Notes |
| Subtilisin Carlsberg | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Similar to Novo and BPN' | Higher than Novo and BPN' | Not specified | Not specified | Demonstrates significant esterase activity. |
| Subtilisin Novo | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Similar to Carlsberg and BPN' | Lower than Carlsberg | Not specified | Not specified | Shows esterase activity. |
| Subtilisin BPN' | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Similar to Carlsberg and Novo | Lower than Carlsberg | Not specified | Not specified | Esterase activity is present. |
| Bacillus subtilis IBTC-3 Subtilisin | N-Benzoyl-L-arginine ethyl ester (Bz-Arg-OEt) | Not specified | Not specified | Not specified | Not specified | Confirmed to catalyze both hydrolysis and synthesis of BAEE.[1] |
Note: The table above is compiled from available research. "Not specified" indicates that the specific values were not found in the surveyed literature. The similarity in K_m values suggests a comparable binding affinity of the different subtilisin types for BAEE. The variation in V_max highlights differences in their catalytic efficiency.
Experimental Protocols
The following is a generalized protocol for a spectrophotometric assay of subtilisin activity using BAEE. This protocol is adapted from standard protease assays and should be optimized for the specific subtilisin variant and application.
Principle
Subtilisin catalyzes the hydrolysis of the ethyl ester bond of BAEE, producing Nα-Benzoyl-L-arginine and ethanol. The increase in absorbance at 253 nm due to the formation of the carboxylate product is monitored over time.
Materials
-
Subtilisin enzyme solution (concentration to be optimized)
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) hydrochloride (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0) or other suitable buffer (e.g., phosphate buffer)
-
Deionized water
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
Reagent Preparation
-
Buffer Solution: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0 at the desired reaction temperature. The optimal pH for subtilisin activity is typically in the alkaline range (pH 7.5-10.5).
-
Substrate Stock Solution: Prepare a stock solution of BAEE (e.g., 10 mM) in deionized water. The final substrate concentration in the assay will need to be optimized, typically around the K_m value if known.
-
Enzyme Solution: Prepare a stock solution of subtilisin in a suitable buffer (e.g., the assay buffer) at a concentration that provides a linear rate of absorbance change over a few minutes. The optimal concentration should be determined empirically.
Assay Procedure
-
Set the spectrophotometer to 253 nm and equilibrate the instrument and cuvettes to the desired temperature (e.g., 25°C or 37°C).
-
To a quartz cuvette, add the following:
-
X µL of buffer solution (to bring the final volume to 1 mL)
-
Y µL of BAEE stock solution (to achieve the desired final concentration)
-
-
Mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.
-
Record the baseline absorbance for 1-2 minutes to ensure temperature equilibration and no spontaneous substrate hydrolysis.
-
Initiate the reaction by adding Z µL of the subtilisin enzyme solution to the cuvette.
-
Immediately mix the solution thoroughly by inversion and start recording the absorbance at 253 nm continuously for 3-5 minutes.
-
Determine the initial rate of reaction (ΔA₂₅₃/min) from the linear portion of the absorbance versus time plot.
Calculation of Enzyme Activity
The enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of BAEE per minute under the specified conditions. The molar extinction coefficient for the hydrolysis of BAEE at 253 nm is required for this calculation.
Mandatory Visualizations
Caption: Enzymatic hydrolysis of BAEE by subtilisin.
Caption: General workflow for subtilisin activity assay using BAEE.
Industrial Research Applications
The use of BAEE as a substrate for subtilisin in industrial research offers several advantages:
-
Quality Control: A standardized BAEE assay can be employed for routine quality control of subtilisin preparations, ensuring batch-to-batch consistency in enzyme activity. This is critical in industries like detergent manufacturing, where enzyme performance is a key quality parameter.
-
Formulation Development: When developing new formulations containing subtilisin (e.g., liquid detergents, contact lens cleaning solutions), the BAEE assay can be used to assess the impact of different formulation components on enzyme stability and activity.
-
High-Throughput Screening: The spectrophotometric nature of the BAEE assay makes it amenable to high-throughput screening of mutant subtilisin libraries for variants with enhanced esterase activity or altered substrate specificity.
-
Kinetic Characterization: The assay allows for the determination of fundamental kinetic parameters (K_m and V_max), which are essential for comparing the catalytic efficiency of different subtilisin enzymes or engineered variants.
Conclusion
Nα-Benzoyl-L-arginine ethyl ester serves as a practical and effective substrate for monitoring the esterase activity of subtilisin in various industrial research settings. The spectrophotometric assay detailed in this application note provides a robust method for quantifying subtilisin activity, aiding in quality control, formulation development, and enzyme engineering efforts. While optimization of the assay conditions for specific subtilisin variants and applications is recommended, the fundamental principles and procedures outlined here provide a solid foundation for researchers, scientists, and drug development professionals working with this important class of industrial enzymes.
References
Application Notes and Protocols: Optimal Buffer Conditions for N-Benzoyl-L-arginine Ethyl Ester Hydrochloride Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) is a widely used synthetic substrate for the spectrophotometric determination of serine protease activity.[1][2][3] Enzymes such as trypsin, chymotrypsin, and kallikrein catalyze the hydrolysis of BAEE.[1][4] This process is particularly valuable in drug development for screening potential enzyme inhibitors and in quality control for enzyme preparations. The rate of the enzymatic hydrolysis of BAEE is critically dependent on buffer conditions, including pH, buffer type, and ionic strength. These application notes provide detailed protocols for optimizing these conditions to ensure accurate and reproducible assay results.
Principle of the Assay
The enzymatic assay for proteases using BAEE is based on the hydrolysis of the ester bond in BAEE to produce N-α-Benzoyl-L-arginine and ethanol. The formation of N-α-Benzoyl-L-arginine leads to an increase in absorbance at 253 nm. This change in absorbance over time is directly proportional to the enzyme's activity under the given conditions. The reaction is as follows:
N-Benzoyl-L-arginine ethyl ester + H₂O ---(Trypsin)---> N-Benzoyl-L-arginine + Ethanol[5][6]
Optimal Buffer Conditions
The selection of appropriate buffer conditions is paramount for the successful implementation of the BAEE assay. A summary of the key parameters and their recommended ranges is provided in the table below.
| Parameter | Recommended Range | Key Considerations |
| pH | 7.6 - 8.1 | The optimal pH for trypsin activity is typically slightly alkaline. For instance, a pH of 7.6 is commonly used for trypsin assays.[5][6] However, for other enzymes like papain, the optimal pH range can be between 6.0 and 7.6. |
| Buffer Type | Sodium Phosphate, Tris-HCl | Sodium phosphate buffer is frequently used in established protocols.[5][6] Tris-HCl buffer is another suitable option.[7] The choice may depend on the specific enzyme and potential interactions with other assay components. |
| Buffer Concentration | 62.8 mM - 67 mM | A buffer concentration of 67 mM Sodium Phosphate is a common starting point.[5][6] In a final reaction mix, this can result in a concentration of around 62.8 mM. |
| Ionic Strength | Variable | While not always explicitly stated as a separate parameter to optimize, the ionic strength is influenced by the buffer concentration and any additional salts. It is crucial to maintain a consistent ionic strength across experiments. |
| Temperature | 25°C - 37°C | A standard temperature of 25°C is often cited in protocols.[5][6] However, enzyme activity is temperature-dependent, and for mammalian enzymes, 37°C may be more physiologically relevant. A stable temperature is critical for reproducible results.[8] |
| Substrate (BAEE) Concentration | 0.23 mM - 0.5 mM | A final concentration of 0.23 mM to 0.25 mM BAEE is frequently recommended.[5][6] In some applications, a higher concentration of 0.5 mM has been used.[9] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine optimal buffer conditions for a BAEE assay.
Materials and Reagents
-
This compound (BAEE)
-
Enzyme (e.g., Trypsin)
-
Sodium Phosphate, Monobasic
-
Tris Base
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ultrapure water
-
Spectrophotometer with UV capabilities (set to 253 nm)
-
Quartz cuvettes
-
Calibrated pipettes
-
pH meter
-
Thermostatically controlled water bath or spectrophotometer sample chamber
Preparation of Stock Solutions
-
Buffer Solutions: Prepare a series of 100 mM buffer stocks (e.g., Sodium Phosphate, Tris-HCl) across a range of pH values (e.g., 6.5, 7.0, 7.5, 7.6, 8.0, 8.5). Adjust the pH using HCl or NaOH.
-
BAEE Stock Solution (10 mM): Dissolve the appropriate amount of BAEE in ultrapure water. This solution should be prepared fresh daily.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in a suitable, cold buffer (e.g., 1 mM HCl for trypsin) to ensure stability.[5][6] The final concentration will depend on the specific activity of the enzyme preparation.
Protocol for Determining Optimal pH
-
Set up the Spectrophotometer: Set the wavelength to 253 nm and the temperature to 25°C.
-
Prepare Reaction Mixtures: In separate quartz cuvettes, prepare the following reaction mixture for each pH to be tested (for a 1 mL final volume):
-
670 µL of the respective 100 mM buffer stock
-
25 µL of 10 mM BAEE stock solution (final concentration: 0.25 mM)
-
Sufficient ultrapure water to bring the volume to 990 µL.
-
-
Equilibrate: Incubate the cuvettes in the spectrophotometer for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add 10 µL of the enzyme stock solution to each cuvette.
-
Measure Absorbance: Immediately mix by inversion and start recording the absorbance at 253 nm every 15 seconds for 5 minutes.
-
Data Analysis:
-
For each pH, determine the initial linear rate of the reaction (ΔA₂₅₃/min).
-
Plot the reaction rate (activity) against the pH to identify the optimal pH.
-
Protocol for Determining Optimal Buffer Concentration
-
Prepare Buffers: Using the optimal pH determined in the previous step, prepare a series of buffer solutions at different concentrations (e.g., 25 mM, 50 mM, 67 mM, 100 mM, 150 mM).
-
Set up Reactions: Following the protocol in section 4.3, use the different buffer concentrations while keeping the pH, BAEE concentration, and enzyme concentration constant.
-
Measure and Analyze: Measure the initial reaction rates for each buffer concentration and plot the activity versus the buffer concentration to determine the optimal concentration.
Visualizations
Signaling Pathway of BAEE Hydrolysis
Caption: Enzymatic hydrolysis of BAEE by a protease.
Experimental Workflow for BAEE Assay Optimization
Caption: Workflow for optimizing buffer conditions in a BAEE assay.
References
- 1. N-a-Benzoyl-L-arginine ethyl ester hydrochloride [himedialabs.com]
- 2. Na-Benzoyl- L -arginine ethyl ester trypsin substrate 2645-08-1 [sigmaaldrich.com]
- 3. Buy Nα-Benzoyl-L-arginine ethyl ester hydrochloride, 99% - 2645-08-1 – BAEE in India | Otto Chemie Pvt Ltd [ottokemi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.com]
- 7. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 9. Trypsin-Based Chemoenzymatic Assay for Detection of Pollutants and Safety Assessment of Food Additives [mdpi.com]
Measuring Protease Activity in Crude Cell Lysates Using Nα-Benzoyl-L-arginine ethyl ester (BAEE)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteases are a diverse group of enzymes that catalyze the breakdown of proteins, playing crucial roles in numerous physiological and pathological processes. The measurement of protease activity is fundamental to understanding their function and for the development of therapeutic inhibitors. This application note provides a detailed protocol for the determination of trypsin-like protease activity in complex biological samples, such as crude cell lysates, using the synthetic substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE).
The BAEE assay is a continuous spectrophotometric method that relies on the hydrolysis of BAEE by trypsin and other proteases with similar substrate specificity. The enzymatic cleavage of the ester bond in BAEE produces Nα-Benzoyl-L-arginine, leading to an increase in absorbance at 253 nm. The rate of this absorbance change is directly proportional to the protease activity in the sample. This method is valued for its simplicity, and reproducibility. However, when working with crude cell lysates, careful consideration of controls and potential interferences is essential for accurate and reliable results.
Principle of the Assay
The enzymatic reaction underlying the BAEE assay is as follows:
Nα-Benzoyl-L-arginine ethyl ester (BAEE) + H₂O ---(Trypsin-like Protease)---> Nα-Benzoyl-L-arginine + Ethanol
The formation of Nα-Benzoyl-L-arginine is monitored by measuring the increase in absorbance at 253 nm.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) |
| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Sigma-Aldrich | B4500 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| Calcium Chloride (CaCl₂) | Sigma-Aldrich | C1016 |
| Trypsin (for positive control) | Sigma-Aldrich | T1426 |
| Bovine Serum Albumin (BSA) (for standard curve) | Thermo Fisher Scientific | 23209 |
| Bradford Reagent | Bio-Rad | 5000006 |
| Protease Inhibitor Cocktail (EDTA-free) | Roche | 11836170001 |
| 96-well UV-transparent microplates | Corning | 3635 |
| Spectrophotometer (plate reader) | Molecular Devices | SpectraMax M5 |
| Cell scrapers | Sarstedt | 83.1830 |
| Microcentrifuge tubes | Eppendorf | 022363204 |
| Homogenizer/Sonicator | Qsonica | Q55 |
Experimental Protocols
Preparation of Crude Cell Lysate
This protocol is a general guideline and may require optimization depending on the cell type. All steps should be performed at 4°C or on ice to minimize protease activity and protein degradation.
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add a minimal volume of ice-cold PBS and gently scrape the cells using a cell scraper.
-
For suspension cells, centrifuge the cell culture at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.6, containing 20 mM CaCl₂). The volume of lysis buffer should be adjusted based on the cell pellet size to ensure efficient lysis. A general starting point is 5-10 volumes of buffer to the cell pellet volume.
-
To prevent the degradation of target proteases by other endogenous proteases, it is recommended to add a protease inhibitor cocktail to the lysis buffer immediately before use.[1][2][3] However, since the goal is to measure a specific protease activity, the use of a broad-spectrum cocktail should be carefully considered. If the aim is to measure total trypsin-like activity, a cocktail lacking serine protease inhibitors might be appropriate. For measuring a specific, non-serine protease, a cocktail containing serine protease inhibitors could be used.
-
Lyse the cells by sonication on ice (e.g., 3-4 cycles of 15 seconds on, 30 seconds off) or by 3-4 freeze-thaw cycles (freezing in liquid nitrogen and thawing at 37°C). The optimal lysis method should be determined empirically.
-
-
Clarification of Lysate:
-
Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which is the crude cell lysate, and transfer it to a pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
-
Protein Concentration Determination:
-
Determine the total protein concentration of the crude cell lysate using a standard protein assay method, such as the Bradford assay. This is crucial for calculating the specific activity of the protease.
-
BAEE Protease Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 20 mM CaCl₂.
-
BAEE Substrate Stock Solution (10 mM): Dissolve an appropriate amount of BAEE in the Assay Buffer. This stock solution should be prepared fresh daily.
-
Working BAEE Solution (1 mM): Dilute the 10 mM BAEE stock solution 1:10 in Assay Buffer.
-
Positive Control (Trypsin Solution): Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl) and then dilute it to a working concentration (e.g., 1 µg/mL) in the Assay Buffer just before use.
-
-
Assay Procedure:
-
Set up the reactions in a 96-well UV-transparent microplate. It is recommended to perform all measurements in triplicate.
-
Assay Wells:
-
Add 20 µL of crude cell lysate to each well.
-
Add 180 µL of the 1 mM BAEE working solution to initiate the reaction.
-
-
Controls:
-
Blank (Substrate Autohydrolysis): 20 µL of Lysis Buffer + 180 µL of 1 mM BAEE working solution. This control accounts for the non-enzymatic breakdown of BAEE.
-
Lysate Blank (Background Absorbance): 20 µL of crude cell lysate + 180 µL of Assay Buffer (without BAEE). This control measures the intrinsic absorbance of the lysate.
-
Positive Control: 20 µL of Trypsin Solution + 180 µL of 1 mM BAEE working solution.
-
-
Immediately after adding the BAEE solution, mix the contents of the wells by gentle pipetting or by using the plate reader's shaking function.
-
Place the microplate in a spectrophotometer pre-set to 25°C.
-
Measure the absorbance at 253 nm every 30 seconds for a total of 5-10 minutes.
-
Data Presentation and Analysis
Quantitative Data Summary
| Parameter | Value/Range |
| Wavelength for Absorbance Measurement | 253 nm |
| Assay Temperature | 25°C |
| Assay pH | 7.6 |
| Final BAEE Concentration | 0.9 mM |
| Total Reaction Volume | 200 µL |
| Molar Extinction Coefficient of Nα-Benzoyl-L-arginine | 808 M⁻¹cm⁻¹ at 253 nm |
Data Analysis
-
Calculate the Rate of Reaction (ΔAbs/min):
-
For each well, plot the absorbance at 253 nm against time (in minutes).
-
Determine the initial linear portion of the curve and calculate the slope (ΔAbs/min).
-
-
Correct for Background:
-
Subtract the rate of the Blank (substrate autohydrolysis) from the rate of the assay wells and the positive control.
-
Subtract the initial absorbance of the Lysate Blank from the initial absorbance of the assay wells to account for the lysate's intrinsic absorbance.
-
-
Calculate Protease Activity:
-
The protease activity in Units/mL can be calculated using the following formula: Activity (U/mL) = (ΔAbs/min) / (ε * l) * V_total / V_sample * 1000 Where:
-
ΔAbs/min = The rate of change in absorbance per minute (corrected for blank).
-
ε = Molar extinction coefficient of Nα-Benzoyl-L-arginine (808 M⁻¹cm⁻¹).
-
l = Path length of the sample in the microplate well (in cm). This needs to be determined for the specific plate and volume used, or a standard can be used for calibration.
-
V_total = Total volume of the reaction (0.2 mL).
-
V_sample = Volume of the enzyme sample (crude lysate) used (0.02 mL).
-
1000 = Conversion factor from moles to millimoles.
-
-
One unit (U) of protease activity is defined as the amount of enzyme that hydrolyzes 1 µmole of BAEE per minute at 25°C and pH 7.6.
-
-
Calculate Specific Activity:
-
The specific activity is the activity per unit of protein and is a measure of enzyme purity. Specific Activity (U/mg) = Activity (U/mL) / [Protein] (mg/mL) Where:
-
[Protein] is the total protein concentration of the crude cell lysate determined by the Bradford assay.
-
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for measuring protease activity in crude cell lysates using the BAEE assay.
Logical Relationship of Controls
Caption: Relationship and purpose of controls in the BAEE protease assay for crude lysates.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Absorbance | - Intrinsic absorbance of the crude lysate is high. - Contamination of reagents. | - Ensure the lysate blank is included and its initial absorbance is subtracted. - Prepare fresh buffers and substrate solution. |
| Non-linear Reaction Rate | - Substrate depletion. - Enzyme instability. - Presence of inhibitors in the lysate. | - Dilute the crude cell lysate to reduce the rate of substrate consumption. - Perform the assay immediately after lysate preparation or store aliquots at -80°C. - Consider purifying the protease of interest if inhibition is suspected. |
| Low or No Activity | - Low abundance of the target protease. - Inappropriate lysis buffer (e.g., contains inhibitors). - Enzyme degradation. | - Concentrate the crude lysate using methods like ammonium sulfate precipitation or ultrafiltration. - Ensure the lysis buffer components are compatible with the target protease. - Work quickly and keep samples on ice at all times. Add protease inhibitors if necessary to protect the target enzyme during lysis. |
| High Variability Between Replicates | - Inaccurate pipetting. - Incomplete mixing of reagents in the well. | - Use calibrated pipettes and ensure proper pipetting technique. - Ensure thorough mixing after the addition of the substrate. |
Conclusion
The BAEE assay is a robust and convenient method for measuring trypsin-like protease activity. When applied to crude cell lysates, careful attention to sample preparation, the inclusion of appropriate controls, and thorough data analysis are paramount for obtaining accurate and meaningful results. This protocol provides a comprehensive framework for researchers to reliably quantify protease activity in complex biological samples, aiding in the investigation of their roles in health and disease and in the development of novel therapeutics.
References
Application Notes and Protocols for High-Throughput Screening of Serine Protease Inhibitors using N-Benzoyl-L-arginine ethyl ester hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) is a synthetic substrate widely utilized for the spectrophotometric determination of the activity of several serine proteases. Its hydrolysis by these enzymes results in the formation of N-α-Benzoyl-L-arginine, leading to an increase in absorbance at 253 nm. This characteristic makes BAEE an ideal tool for high-throughput screening (HTS) of potential enzyme inhibitors, a critical step in drug discovery and development. This document provides detailed application notes and protocols for using BAEE in HTS assays targeting serine proteases such as trypsin, plasma kallikrein, and urokinase-type plasminogen activator (uPA).
Principle of the Assay
The enzymatic hydrolysis of BAEE by a serine protease cleaves the ester bond, yielding ethanol and N-α-Benzoyl-L-arginine. The rate of this reaction can be monitored by measuring the increase in absorbance at 253 nm, which is directly proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of BAEE hydrolysis, allowing for the quantification of inhibitory potency.
The reaction is as follows:
N-Benzoyl-L-Arginine Ethyl Ester + H₂O --(Serine Protease)--> N-Benzoyl-L-Arginine + Ethanol
Applications in High-Throughput Screening
The BAEE assay is a robust, cost-effective, and reproducible method suitable for HTS of large compound libraries to identify potential inhibitors of serine proteases. Key applications include:
-
Primary Screening: Rapidly screen thousands of compounds to identify initial "hits" that inhibit the target protease.
-
Dose-Response Analysis: Determine the potency of hit compounds by generating IC50 values.
-
Enzyme Kinetics: Characterize the mechanism of inhibition (e.g., competitive, non-competitive) of lead compounds.
-
Selectivity Profiling: Assess the specificity of inhibitors by testing them against a panel of different serine proteases.
Data Presentation
Enzyme Kinetic Parameters for BAEE Hydrolysis
| Enzyme | Michaelis-Menten Constant (K_m) | Catalytic Rate Constant (k_cat) | Catalytic Efficiency (k_cat/K_m) |
| Trypsin (bovine) | 0.01 - 0.2 mM | - | - |
| Plasma Kallikrein (human) | - | - | - |
| Urokinase-type Plasminogen Activator (human) | - | - | - |
Inhibitor Potency (IC50) against Trypsin using BAEE Assay
| Inhibitor | IC50 |
| Benzamidine | 18 µM |
| Aprotinin | 6.5 nM |
| Leupeptin | 0.5 µM |
| Soybean Trypsin Inhibitor (SBTI) | Varies with purity and experimental conditions |
Experimental Protocols
General Reagents and Equipment
-
N-α-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE)
-
Target serine protease (e.g., Trypsin, Plasma Kallikrein, uPA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
-
Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
96- or 384-well UV-transparent microplates
-
Microplate reader with absorbance detection at 253 nm
-
Multichannel pipettes or automated liquid handling system
Protocol 1: High-Throughput Screening of Trypsin Inhibitors
This protocol is designed for a primary screen to identify inhibitors of bovine trypsin.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂.
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of bovine trypsin in 1 mM HCl. Store in aliquots at -20°C.
-
Working Trypsin Solution: Dilute the trypsin stock solution in Assay Buffer to the desired final concentration (e.g., 10 µg/mL). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
BAEE Substrate Solution: Prepare a 1 mM stock solution of BAEE in the Assay Buffer.
-
Test Compounds: Prepare stock solutions of test compounds in 100% DMSO (e.g., 10 mM). For the assay, create intermediate dilutions in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of test compound dilution or DMSO (for control wells) to each well.
-
Add 178 µL of Assay Buffer to all wells.
-
Add 10 µL of the working trypsin solution to all wells except the blank wells (add 10 µL of Assay Buffer to blank wells instead).
-
Incubate the plate at 25°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the 1 mM BAEE substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 253 nm every 30 seconds for 10-15 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔA₂₅₃/min).
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_DMSO)] * 100
-
Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are considered "hits".
-
Protocol 2: IC50 Determination of a Trypsin Inhibitor
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a "hit" compound.
-
Reagent Preparation:
-
Prepare reagents as described in Protocol 1.
-
Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor compound in Assay Buffer, typically ranging from 100 µM to 1 pM.
-
-
Assay Procedure:
-
Follow the assay procedure outlined in Protocol 1, but instead of single concentrations of test compounds, add the serial dilutions of the inhibitor.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration as described in Protocol 1.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow for HTS of Serine Protease Inhibitors
Caption: High-throughput screening workflow for serine protease inhibitors.
Signaling Pathway of Trypsin via PAR2
Caption: Trypsin-mediated PAR2 signaling pathway.
Signaling Pathway of the Plasma Kallikrein-Kinin System
Caption: The Plasma Kallikrein-Kinin System pathway.
Signaling Pathway of the uPA-uPAR System in Cancer Metastasis
Troubleshooting & Optimization
N-Benzoyl-L-arginine ethyl ester hydrochloride solubility problems in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of BAEE in aqueous solutions?
A1: The solubility of BAEE in aqueous solutions can vary depending on the specific conditions. Published data from various suppliers show a range of values. It is highly soluble in water, with reported values including 175 mg/mL (requiring sonication), 50 mg/mL, and 25 mg/mL.[1][2][3] In phosphate-buffered saline (PBS) at pH 7.2, the solubility is reported to be 10 mg/mL.[4][5]
Q2: Why am I seeing precipitation when I dissolve BAEE in my buffer?
A2: Precipitation of BAEE upon dissolution in a buffer can be attributed to several factors:
-
pH of the Buffer: BAEE is a salt of a weak acid and a strong base, and its solubility is pH-dependent.[6][7][8] As a weak base, it is generally more soluble in acidic solutions.[7][9] If the pH of your buffer is neutral or alkaline, the solubility may be lower, leading to precipitation.
-
Buffer Composition: The specific ions in your buffer can interact with BAEE and affect its solubility.
-
Temperature: Solubility of solids in liquids is generally temperature-dependent.[10][11][12][13] Preparing your BAEE solution at room temperature or slightly warming it might improve solubility. However, be mindful of the stability of BAEE at higher temperatures for extended periods.
-
Concentration: You might be exceeding the solubility limit of BAEE in your specific buffer system.
Q3: How can I improve the solubility of BAEE in my aqueous buffer?
A3: To improve the solubility of BAEE, consider the following troubleshooting steps:
-
Adjust the pH: Lowering the pH of the buffer can increase the solubility of BAEE.[7]
-
Use a Co-solvent: If your experimental design allows, adding a small amount of a water-miscible organic solvent like DMSO or ethanol can enhance solubility.[4][5] BAEE is soluble in DMSO (10 mg/mL) and ethanol (10 mg/mL).[4][5]
-
Sonication: Using an ultrasonic bath can help dissolve the compound more effectively, as suggested by some suppliers for achieving higher concentrations in water.[1]
-
Gentle Heating: Gently warming the solution can increase the dissolution rate and solubility.[11] However, avoid excessive heat to prevent potential degradation.
-
Prepare Fresh Solutions: It is recommended to prepare BAEE solutions fresh for each experiment to avoid potential stability issues and precipitation over time.[2]
Q4: My BAEE solution was clear initially but developed precipitates over time. What is happening?
A4: This phenomenon, known as "crashing out" of solution, can occur due to a few reasons:
-
Temperature Changes: If the solution was prepared at a higher temperature and then cooled, the solubility may decrease, leading to precipitation.
-
pH Instability: Changes in the pH of the buffer over time, perhaps due to CO2 absorption from the atmosphere, could affect BAEE's solubility.
-
Hydrolysis: As an ester, BAEE can undergo hydrolysis over time in aqueous solutions, especially at non-optimal pH values. The hydrolysis product, N-Benzoyl-L-arginine, may have different solubility characteristics.
Q5: Is it necessary to filter-sterilize my BAEE solution?
A5: If the BAEE solution is to be used in sterile applications, such as cell culture-based assays, it is advisable to filter-sterilize it through a 0.22 µm filter.[1] This should be done after the compound is fully dissolved.
Troubleshooting Guides
Problem 1: BAEE Fails to Dissolve Completely in Buffer
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration exceeds solubility limit | Prepare a more dilute solution of BAEE. | Complete dissolution of the compound. |
| Inappropriate buffer pH | Adjust the buffer pH to a slightly more acidic value (e.g., pH 6.0-7.0) if the assay permits. | Increased solubility and complete dissolution. |
| Slow dissolution kinetics | Gently warm the solution while stirring. Use a sonicator for a short period. | Faster and more complete dissolution. |
| Buffer incompatibility | Try a different buffer system (e.g., Tris-HCl instead of phosphate buffer). | Improved solubility in a compatible buffer. |
Problem 2: BAEE Precipitates During an Experiment
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Temperature fluctuation | Maintain a constant temperature throughout the experiment. If the experiment is run at a lower temperature than the preparation temperature, ensure the concentration is below the solubility limit at the experimental temperature. | The solution remains clear throughout the experiment. |
| Change in solution composition | Be mindful of adding other reagents that might alter the pH or introduce ions that could cause precipitation. | Stability of the BAEE solution is maintained. |
| Extended incubation times | For long experiments, consider the stability of the BAEE solution. It may be necessary to prepare the final reaction mixture immediately before measurements. | Minimize precipitation due to compound instability. |
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source |
| Water | 175 mg/mL (with sonication) | [1] |
| Water | 50 mg/mL | [3] |
| Water | 25 mg/mL | [2] |
| PBS (pH 7.2) | 10 mg/mL | [4][5] |
| DMSO | 200 mg/mL (with sonication) | [1] |
| DMSO | 10 mg/mL | [4][5] |
| DMF | 33 mg/mL | [4][5] |
| Ethanol | 10 mg/mL | [4][5] |
Experimental Protocols
Protocol: Preparation of a BAEE Stock Solution for Enzyme Assays
This protocol is a general guideline for preparing a BAEE stock solution, which is commonly used as a substrate for enzymes like trypsin.
Materials:
-
This compound (BAEE)
-
67 mM Sodium Phosphate Buffer, pH 7.6 at 25°C
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
0.22 µm syringe filter (if sterile solution is required)
Procedure:
-
Buffer Preparation: Prepare a 67 mM sodium phosphate buffer and adjust the pH to 7.6 at 25°C.[14]
-
Weighing BAEE: Accurately weigh the required amount of BAEE powder. For a 10 mM stock solution, this would be 3.43 mg per mL of buffer.
-
Dissolution:
-
Add the weighed BAEE to the volumetric flask.
-
Add a small volume of the sodium phosphate buffer and swirl to wet the powder.
-
Gradually add the remaining buffer up to the desired final volume while stirring continuously with a magnetic stirrer.
-
If dissolution is slow, gentle warming or brief sonication can be applied.
-
-
Verification: Ensure the solution is clear and free of any visible particulates.
-
Sterilization (Optional): If required, filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: It is recommended to prepare the BAEE solution fresh.[2] If short-term storage is necessary, store it at 2-8°C and use it within the same day. For longer-term storage, aliquots can be frozen at -20°C, although stability should be verified. Stock solutions are reported to be stable for up to 3 months at -20°C.[2]
Visualizations
Caption: Troubleshooting workflow for BAEE solubility issues.
Caption: General experimental workflow for using BAEE in an enzyme assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N a -Benzoyl-L-arginine Ethyl Ester, Hydrochloride [sigmaaldrich.com]
- 3. Na-Benzoyl- L -arginine ethyl ester trypsin substrate 2645-08-1 [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. N-alpha-Benzoyl-L-Arginine ethyl ester (hydrochloride) | CAS 2645-08-1 | Cayman Chemical | Biomol.com [biomol.com]
- 6. Medicinal products with pH-dependent solubility-A problem for BA/BE assessment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. echemi.com [echemi.com]
- 11. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 12. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.com]
How to optimize BAEE concentration for a specific enzyme assay
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing Nα-Benzoyl-L-arginine ethyl ester (BAEE) concentration in enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is BAEE and for which enzymes is it a substrate?
A1: Nα-Benzoyl-L-arginine ethyl ester (BAEE) is a synthetic substrate used to measure the activity of several types of enzymes. It is most commonly used for proteases, such as trypsin, and has also been utilized in assays for subtilisins, kallikreins, and protein arginine deiminase 4 (PAD4).[1][2] The enzymatic hydrolysis of BAEE can be monitored spectrophotometrically by measuring the increase in absorbance at 253 nm.[3]
Q2: Why is it critical to optimize the BAEE concentration?
A2: Optimizing the substrate concentration is fundamental for accurate and reproducible enzyme kinetic studies.[4][5] If the BAEE concentration is too low, the reaction rate will be limited by substrate availability, not by the enzyme's catalytic activity, leading to an underestimation of its true potential.[6] Conversely, if the concentration is excessively high, it may lead to substrate inhibition in some enzymes or be wasteful of reagents. The primary goals of optimization are to determine key kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax), and to ensure the enzyme's activity is the rate-limiting factor in the reaction.[7]
Q3: What are the key factors that can influence the optimal BAEE concentration?
A3: Several factors can affect the rate of an enzymatic reaction and thus the optimal substrate concentration. These include:
-
pH: Enzymes have an optimal pH range for activity. Any deviation can alter the ionization states of the enzyme's active site and the substrate, affecting binding and catalysis.[6]
-
Temperature: Reaction rates increase with temperature up to an optimum, after which the enzyme can denature and lose activity.[8][9]
-
Enzyme Concentration: The reaction rate is directly proportional to the enzyme concentration, provided the substrate is not limiting.[6]
-
Buffer Composition: The type and ionic strength of the buffer can influence enzyme stability and activity.
-
Presence of Activators or Inhibitors: These molecules can modulate enzyme activity and must be kept constant.[5][9]
Q4: How do I determine a starting range for BAEE concentrations in my experiment?
A4: A good starting point is to consult the literature for the specific enzyme you are studying to find a reported Km value. The experimental concentration range should ideally bracket this value. A common approach is to test concentrations from 0.1 x Km to 10 x Km.[10] If the Km is unknown, a broad range of concentrations (e.g., from low micromolar to millimolar) should be tested to find the approximate range where the reaction rate transitions from being dependent on to independent of the substrate concentration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Enzyme Activity | 1. Inactive Enzyme: The enzyme may have degraded due to improper storage or handling (e.g., repeated freeze-thaw cycles).[11] 2. Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme.[11] 3. Incorrect Reagent Concentration: Errors in diluting the enzyme or BAEE stock solution. | 1. Check Enzyme Integrity: Run a positive control with a fresh or known active enzyme lot. Ensure the enzyme is kept on ice during the experiment.[10][11] 2. Verify Assay Conditions: Confirm that the buffer pH and reaction temperature are appropriate for your specific enzyme.[12] 3. Recalculate and Prepare Fresh Solutions: Double-check all calculations and prepare fresh dilutions from stock solutions. Use calibrated pipettes for accuracy.[13] |
| High Background Signal | 1. Non-Enzymatic Hydrolysis: BAEE may be unstable and hydrolyze spontaneously under the specific assay conditions (e.g., high pH).[10] 2. Contaminated Reagents: Buffers or other reagents may be contaminated with other enzymes or substances that react with BAEE. | 1. Run a "No-Enzyme" Control: Set up a reaction containing all components except the enzyme. A significant increase in absorbance indicates non-enzymatic substrate degradation.[10] 2. Use High-Purity Reagents: Prepare all solutions with high-purity water and analytical-grade reagents.[10] |
| Reaction Rate Not Linear | 1. Substrate Depletion: The initial BAEE concentration is too low, and it is being consumed rapidly, causing the rate to slow down. 2. Enzyme Concentration Too High: A high enzyme concentration can lead to a very fast reaction that is difficult to measure accurately during its initial, linear phase.[10] | 1. Increase BAEE Concentration: Ensure the substrate concentration is high enough so that less than 10-15% is consumed during the measurement period. 2. Reduce Enzyme Concentration: Perform an enzyme titration to find a concentration that results in a steady, linear rate over a reasonable time frame.[11][14] |
| Poor Reproducibility | 1. Inconsistent Pipetting: Small errors in pipetting volumes of enzyme or substrate can lead to large variations. 2. Temperature Fluctuations: The reaction temperature is not being maintained consistently across experiments. 3. BAEE Solubility Issues: BAEE may not be fully dissolved, especially at high concentrations, leading to inconsistent effective concentrations. | 1. Use Master Mixes: Prepare a master mix of common reagents (buffer, BAEE) to add to each well, reducing pipetting variability.[13] 2. Ensure Temperature Equilibration: Pre-incubate the assay plate and reagents at the desired reaction temperature before starting the reaction.[4][10] 3. Verify BAEE Dissolution: Ensure the BAEE stock solution is clear. If necessary, gentle warming or sonication can aid dissolution. Check the solubility limits in your specific buffer. |
Experimental Protocols
Protocol: Determining the Optimal BAEE Concentration via Km Measurement
This protocol describes how to determine the Michaelis constant (Km) of an enzyme for BAEE, which is the substrate concentration at which the reaction velocity is half of the maximum (Vmax/2).[12]
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for your enzyme (e.g., 67 mM Sodium Phosphate Buffer, pH 7.6 at 25°C).[3]
-
BAEE Stock Solution: Prepare a concentrated stock solution of BAEE (e.g., 10 mM) in the assay buffer. Ensure it is fully dissolved.
-
Enzyme Solution: Prepare a working dilution of your enzyme in a suitable cold buffer (e.g., 1 mM HCl for trypsin) immediately before use. The concentration should be determined empirically to provide a linear reaction rate for several minutes.
2. Experimental Workflow:
References
- 1. caymanchem.com [caymanchem.com]
- 2. Na-Benzoyl- L -arginine ethyl ester trypsin substrate 2645-08-1 [sigmaaldrich.com]
- 3. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.com]
- 4. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]
- 5. Factors Affecting Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Untitled Document [ucl.ac.uk]
- 8. monash.edu [monash.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. researchgate.net [researchgate.net]
Stability of N-Benzoyl-L-arginine ethyl ester hydrochloride in solution over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) in solution. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid BAEE?
A1: Solid this compound should be stored desiccated at -20°C for long-term stability, where it can be stable for at least four years. For shorter periods, storage at 4°C, protected from light, is also acceptable.
Q2: How should I prepare and store BAEE stock solutions?
A2: It is recommended to prepare stock solutions in a suitable solvent such as water, DMSO, or ethanol. For optimal stability, stock solutions should be aliquoted and stored frozen.
Q3: What is the primary degradation pathway for BAEE in solution?
A3: The primary degradation pathway for BAEE in aqueous solutions is hydrolysis of the ethyl ester bond, yielding N-α-benzoyl-L-arginine (BA) and ethanol. This reaction is influenced by pH and temperature.
Q4: I need to work with BAEE solutions at room temperature. How stable are they?
A4: BAEE solutions are susceptible to spontaneous hydrolysis at room temperature. Reports indicate that approximately 4% of BAEE can hydrolyze within 24 hours at ambient temperatures. For experiments conducted over several hours, it is advisable to prepare fresh solutions or store them at 4°C, where they are reported to be stable for at least 14 days.
Q5: How does pH affect the stability of BAEE in solution?
A5: The rate of hydrolysis of BAEE is pH-dependent. Generally, ester hydrolysis is accelerated at both acidic and alkaline pH. For enzymatic assays, it is crucial to work within the optimal pH range of the enzyme while being mindful of the non-enzymatic hydrolysis of BAEE. The stability of BAEE has been investigated in the pH range of 5.8 to 9.0 in the context of enzymatic reactions.
Troubleshooting Guides
Low or No Signal in Enzymatic Assays
Problem: My enzymatic assay using BAEE as a substrate shows a very low or no signal.
| Possible Cause | Troubleshooting Steps |
| Inactive Enzyme | - Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.- Run a positive control with a known active enzyme lot. |
| Suboptimal Assay Conditions | - Verify that the assay buffer pH is optimal for the enzyme's activity.- Confirm that the assay temperature is appropriate for the enzyme. |
| Degraded BAEE Substrate | - Prepare fresh BAEE solution, especially if the current solution has been stored at room temperature for an extended period.- Check the age and storage conditions of the solid BAEE. |
| Incorrect Wavelength | - Ensure the spectrophotometer is set to measure the absorbance change at 253 nm for the hydrolysis of BAEE. |
| Presence of Inhibitors | - Check for potential inhibitors in the sample or buffer components. Some buffer components, like high concentrations of phosphate, can inhibit certain enzymes. |
High Background Signal in Spectrophotometric Assays
Problem: I am observing a high background signal or a drifting baseline in my spectrophotometric assay.
| Possible Cause | Troubleshooting Steps |
| Spontaneous Hydrolysis of BAEE | - Prepare the BAEE substrate solution immediately before use.- Minimize the time the reaction mixture stands at room temperature before starting the measurement.- Run a "no-enzyme" control to measure the rate of non-enzymatic hydrolysis and subtract this from the sample readings. |
| Contaminated Reagents | - Use high-purity water and reagents to prepare buffers and solutions.- Filter buffers and solutions through a 0.22 µm filter. |
| Cuvette Issues | - Ensure cuvettes are clean and free of scratches.- Use quartz cuvettes for measurements in the UV range (253 nm). |
| Instrument Instability | - Allow the spectrophotometer lamp to warm up adequately before taking measurements. |
Data Presentation
Table 1: Stability of this compound (BAEE) under Various Conditions
| Form | Storage Condition | Solvent | Stability |
| Solid | -20°C, desiccated | N/A | ≥ 4 years |
| Solid | 4°C, desiccated, protected from light | N/A | Shorter-term stability |
| Solution | -80°C | Water, DMSO, Ethanol | Up to 2 years[1] |
| Solution | -20°C | Water, DMSO, Ethanol | Up to 1 year[1] |
| Solution | 4°C | Aqueous Buffer | Stable for at least 14 days |
| Solution | Room Temperature (~25°C) | Aqueous Buffer | ~4% degradation in 24 hours |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of BAEE Hydrolysis
This method is suitable for monitoring the enzymatic or non-enzymatic hydrolysis of BAEE by measuring the increase in absorbance at 253 nm.
Materials:
-
This compound (BAEE)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0 or 50 mM Sodium Phosphate, pH 7.6)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare BAEE Solution: Prepare a stock solution of BAEE in the assay buffer. The final concentration in the assay will depend on the specific enzyme kinetics, but a common starting point is 0.1 to 1 mM. Prepare this solution fresh daily.
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 253 nm and maintain a constant temperature (e.g., 25°C or 37°C).
-
Assay Mixture Preparation: In a quartz cuvette, mix the assay buffer and the enzyme solution (if applicable).
-
Reaction Initiation: To start the reaction, add the BAEE solution to the cuvette and mix quickly by inverting.
-
Data Acquisition: Immediately begin recording the absorbance at 253 nm over time.
-
Data Analysis: The rate of hydrolysis is determined by calculating the slope of the linear portion of the absorbance versus time plot.
Protocol 2: Development of a Stability-Indicating HPLC Method for BAEE
This protocol outlines the steps to develop and validate an HPLC method to separate and quantify BAEE and its primary degradant, N-α-benzoyl-L-arginine (BA).
Objective: To develop a reverse-phase HPLC method that can resolve BAEE from BA and other potential degradation products.
1. Initial Method Development:
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm and 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a standard solution of BAEE and, if available, a standard of BA in the mobile phase A.
-
To generate a degraded sample for method development, subject a BAEE solution to forced degradation (e.g., heat at 60°C for several hours or adjust pH to alkaline conditions and let it stand).
3. Method Optimization:
-
Inject the standards and the degraded sample to assess the separation.
-
Adjust the gradient slope, initial and final mobile phase B concentrations, and run time to achieve baseline separation between BAEE and BA with good peak shape.
-
The more polar BA is expected to elute before the more non-polar BAEE.
4. Method Validation (according to ICH guidelines):
-
Specificity: Demonstrate that the method can resolve BAEE from its degradants and any other impurities. This is confirmed during the forced degradation study.
-
Linearity: Analyze a series of BAEE concentrations to establish a linear relationship between peak area and concentration.
-
Accuracy: Determine the recovery of BAEE from spiked samples.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of BAEE that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
Visualizations
Caption: Workflow for Spectrophotometric Analysis of BAEE Hydrolysis.
Caption: Troubleshooting Logic for Low Signal in BAEE Enzymatic Assays.
References
Potential sources of interference in the BAEE colorimetric assay
Technical Support Center: BAEE Colorimetric Assay
Welcome to the technical support center for the Nα-Benzoyl-L-arginine ethyl ester (BAEE) colorimetric assay. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the BAEE colorimetric assay?
A: Potential sources of interference in the BAEE assay can be broadly categorized as:
-
Compound-Specific Interference: Test compounds can directly interfere with the assay. This includes compounds that absorb light at the detection wavelength, compounds that aggregate, or compounds that are chemically reactive (e.g., redox-active compounds).
-
Sample Matrix Effects: Components in the biological sample, other than the analyte of interest, can affect the assay. This includes endogenous pigments (e.g., hemoglobin, bilirubin), lipids causing turbidity, and high concentrations of proteins.[1]
-
Reagent and Labware Interference: Reagents used in sample preparation (e.g., detergents, reducing agents) or chemicals leached from plasticware can interfere with the assay.[1]
-
Enzyme-Specific Inhibitors: The sample may contain specific inhibitors of the trypsin-like enzyme being assayed, such as heavy metals or endogenous protease inhibitors.[2][3]
Q2: My negative control shows a high background signal. What could be the cause?
A: A high background signal in your negative control can be due to several factors:
-
Intrinsic color of the test compound or sample: The compound or sample itself may absorb light at the wavelength used for detection (253 nm for the BAEE assay).
-
Turbidity: The sample may be turbid due to precipitated compound, high lipid content, or cellular debris, which can scatter light and increase the absorbance reading.[1]
-
Contamination: Contamination of your reagents or labware with a substance that absorbs at the detection wavelength.
Q3: My results are not reproducible. What are the likely causes of this variability?
A: Lack of reproducibility in the BAEE assay can stem from several sources:
-
Inconsistent pipetting: Inaccurate or inconsistent pipetting of enzymes, substrates, or inhibitors will lead to variable results.
-
Temperature fluctuations: Enzyme activity is highly dependent on temperature. Ensure that all assays are performed at a constant and controlled temperature.
-
Reagent instability: Improper storage or handling of reagents, particularly the enzyme and the BAEE substrate, can lead to degradation and loss of activity.
-
Compound instability: The test compound itself may not be stable under the assay conditions.
-
Timing variations: Inconsistent incubation times can lead to variability, especially in kinetic assays.
Q4: I suspect my test compound is aggregating. How can I confirm this and what can I do to mitigate it?
A: Compound aggregation is a common cause of non-specific inhibition in enzyme assays.[4] You can confirm aggregation using the troubleshooting protocols provided below, which include observing the effect of detergents and centrifugation on your results. To mitigate aggregation, you can try lowering the compound concentration, if possible, or including a small amount of a non-ionic detergent (e.g., Triton X-100) in your assay buffer.[4]
Troubleshooting Guides
This section provides detailed guides to help you identify and resolve specific issues you may encounter during your BAEE colorimetric assay.
Guide 1: High Background Signal or Colored Compound Interference
If you observe a high absorbance reading in your control wells (without enzyme or with an inactive enzyme), it is likely due to the intrinsic color of your test compound or turbidity.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high background signals.
Experimental Protocol:
-
Protocol 1: Sample Blank Correction:
-
Prepare a set of wells containing your test compound at the final assay concentration in the assay buffer, but without the enzyme.
-
Incubate these wells under the same conditions as your experimental wells.
-
Measure the absorbance at 253 nm.
-
Subtract the average absorbance of these "sample blank" wells from the absorbance of your corresponding experimental wells.
-
Guide 2: Suspected Compound Aggregation
Test compounds can form aggregates that non-specifically inhibit enzymes. This is a common artifact in high-throughput screening.
Troubleshooting Workflow:
Caption: Workflow for investigating compound aggregation.
Experimental Protocols:
-
Protocol 2: Detergent Test for Aggregation:
-
Prepare two sets of assay reactions.
-
In the first set, use your standard assay buffer.
-
In the second set, use an assay buffer supplemented with a low concentration of a non-ionic detergent (e.g., 0.01% v/v Triton X-100).
-
Run the BAEE assay with your test compound in both buffer conditions.
-
If the inhibitory effect of your compound is significantly reduced in the presence of the detergent, it is likely an aggregator.[4]
-
-
Protocol 3: Centrifugation Test for Aggregation:
-
Prepare a solution of your test compound in the assay buffer at a concentration where inhibition is observed.
-
Centrifuge the solution at high speed (e.g., >14,000 x g) for 30 minutes.
-
Carefully collect the supernatant without disturbing any potential pellet.
-
Test the inhibitory activity of the supernatant in the BAEE assay.
-
A significant loss of inhibitory activity in the supernatant suggests that the active species was pelleted, which is characteristic of aggregates.
-
Guide 3: Suspected Redox-Active Compound Interference
Redox-cycling compounds can generate reactive oxygen species (ROS) in the presence of reducing agents (sometimes present in assay buffers), which can inactivate the enzyme.
Troubleshooting Workflow:
Caption: Workflow for identifying redox-active compounds.
Experimental Protocol:
-
Protocol 4: Hydrogen Peroxide (H₂O₂) Detection Assay:
-
Incubate your test compound in the assay buffer (with the reducing agent, if applicable) under the standard assay conditions but without the enzyme and BAEE.
-
At various time points, take aliquots of the mixture.
-
Use a commercially available hydrogen peroxide detection kit to measure the generation of H₂O₂.
-
A time-dependent increase in H₂O₂ concentration indicates that your compound is redox-active.[5][6]
-
Data Presentation: Quantitative Effects of Potential Interferents
The following tables summarize the known quantitative effects of various substances on trypsin activity. Note that the specific assay conditions, such as the substrate used, can influence the observed inhibitory concentrations.
Table 1: Inhibition of Trypsin by Heavy Metals
| Heavy Metal | IC₅₀ (mg/L) | Substrate | Reference |
| Mercury (Hg²⁺) | 0.245 | Casein | [2] |
| Copper (Cu²⁺) | 0.298 | Casein | [2] |
| Silver (Ag⁺) | 0.367 | Casein | [2] |
| Cadmium (Cd²⁺) | 0.326 | Casein | [2] |
| Zinc (Zn²⁺) | No significant inhibition below 85 mg/L | BAEE | [3] |
| Cobalt (Co²⁺) | No significant inhibition below 58.5 mg/L | BAEE | [3] |
Table 2: Effect of Other Compounds on Trypsin Activity
| Compound | Effect | Concentration | Substrate | Reference |
| Potassium Sorbate | Inhibition (IC₅₀) | 15 mg/L | BAEE | [3] |
| Glyphosate | Inhibition (IC₅₀) | 1 g/L | BAEE | [3] |
| Benzoquinone | 20% Inhibition | 16 mg/L | BAEE | [3] |
| Manganese Chloride (MnCl₂) | 35% Activation | 90 mg/L | BAEE | [3] |
| Chromium Chloride (CrCl₃) | 35% Activation | 104 mg/L | BAEE | [3] |
Experimental Protocols
Standard BAEE Assay Protocol (for reference)
This protocol is a generalized version and may need optimization for your specific enzyme and experimental conditions.
Reagents:
-
67 mM Sodium Phosphate Buffer, pH 7.6 at 25°C
-
0.25 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) solution in buffer
-
Trypsin solution (concentration to be optimized)
-
Test compound/inhibitor solution
Procedure:
-
Set up a spectrophotometer to measure absorbance at 253 nm at a constant temperature of 25°C.
-
In a cuvette, add the sodium phosphate buffer, the test compound/inhibitor solution, and the trypsin solution.
-
Mix gently and incubate for a pre-determined time (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.
-
To initiate the reaction, add the BAEE substrate solution and immediately start recording the change in absorbance at 253 nm for a set period (e.g., 5 minutes).
-
The rate of the reaction is the change in absorbance per minute (ΔA₂₅₃/min).
-
Calculate the percent inhibition by comparing the rate of the reaction in the presence of the test compound to the rate of an uninhibited control.
Unit Definition: One BAEE unit of trypsin activity will produce a ΔA₂₅₃ of 0.001 per minute at pH 7.6 and 25°C in a 3.2 mL reaction volume.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The effects of detergent on the enzyme-linked immunosorbent assay (ELISA) of blood group substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Inhibition mechanism of trypsin by Schiff base metal chelate inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.com]
Troubleshooting high background signal in N-Benzoyl-L-arginine ethyl ester hydrochloride assays
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing high background signals in N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) assays, commonly used for measuring the activity of enzymes like trypsin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the principle of the BAEE assay?
The BAEE assay is a continuous spectrophotometric method used to measure the activity of enzymes like trypsin. The enzyme catalyzes the hydrolysis of the substrate, N-α-Benzoyl-L-arginine ethyl ester (BAEE), into N-α-Benzoyl-L-arginine (BA) and ethanol. The formation of BA leads to an increase in absorbance at 253 nm, and the rate of this increase is directly proportional to the enzyme's activity.
Q2: I am observing a high background signal in my "no-enzyme" control. What are the common causes?
A high background signal in a control lacking the enzyme is typically due to the non-enzymatic breakdown of the BAEE substrate. The primary causes include:
-
Spontaneous Hydrolysis of BAEE: The ester bond in BAEE can undergo spontaneous hydrolysis, particularly under non-optimal pH or temperature conditions. Literature suggests that approximately 4% of BAEE can spontaneously hydrolyze within 24 hours at room temperature[1].
-
Substrate Solution Instability: Improper preparation or storage of the BAEE substrate solution can lead to its degradation before the assay begins. Storing the solution at 4°C can maintain its stability for at least 14 days[1].
-
Contamination: Contamination of reagents or labware with proteases can mimic enzyme activity.
-
Improper Blanking: Using an incorrect solution to zero the spectrophotometer can lead to artificially high initial absorbance readings.
Q3: My initial absorbance is high, but the rate of change (ΔA/min) in my "no-enzyme" control is also high. How do I troubleshoot this?
This strongly suggests that the BAEE substrate is actively degrading in your assay buffer, a phenomenon known as spontaneous hydrolysis.
Troubleshooting Steps:
-
Verify Substrate Stability: Prepare a fresh BAEE solution in your assay buffer. Measure its absorbance at 253 nm over your standard assay time (e.g., 5-10 minutes) without adding any enzyme. A significant, steady increase in absorbance confirms substrate instability.
-
Check Buffer pH: The optimal pH for trypsin activity using a BAEE substrate is typically around 7.6 to 8.0[2][3]. Deviations from this range can affect substrate stability and the rate of spontaneous hydrolysis. Verify the pH of your buffer at the assay temperature (25°C)[3].
-
Prepare Fresh Reagents: Always prepare the BAEE substrate solution fresh before use[3]. If you must store it, use a cold (2-8°C) HCl solution for the enzyme and store the BAEE solution at 4°C[1].
Q4: What is the correct procedure for blanking the spectrophotometer in a BAEE assay?
The blank should contain all the components of the reaction mixture except the component that initiates the reaction (usually the enzyme). For a standard BAEE assay, the blank should be the reaction mix without the enzyme, not just water or buffer[4]. This accounts for the intrinsic absorbance of the substrate and any non-enzymatic hydrolysis.
Correct Blanking Procedure:
-
Prepare a cuvette with the substrate solution and buffer (or any other components).
-
Use this cuvette to zero the spectrophotometer at 253 nm.
-
Initiate the enzymatic reaction by adding the enzyme to the test cuvettes.
Experimental Protocols & Data
Standard BAEE Assay Protocol (Trypsin Activity)
This protocol is adapted from standard procedures for determining trypsin activity.
Objective: To measure the rate of BAEE hydrolysis by trypsin by monitoring the increase in absorbance at 253 nm.
Materials:
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
Trypsin
-
67 mM Sodium Phosphate Buffer, pH 7.6
-
1 mM Hydrochloric Acid (HCl)
-
Spectrophotometer with temperature control (25°C)
-
Quartz cuvettes (1 cm path length)
Procedure: [3]
-
Reagent Preparation:
-
67 mM Sodium Phosphate Buffer (pH 7.6): Prepare in ultrapure water and adjust the pH to 7.6 at 25°C.
-
0.25 mM BAEE Substrate Solution: Dissolve BAEE in the Sodium Phosphate Buffer. Prepare this solution fresh.
-
1 mM HCl: Prepare for diluting the enzyme.
-
Trypsin Enzyme Solution: Immediately before use, prepare a solution of trypsin (e.g., 425-575 units/mL) in cold (2-8°C) 1 mM HCl.
-
-
Assay Setup:
-
Set the spectrophotometer to read absorbance at 253 nm and equilibrate to 25°C.
-
Pipette reagents into quartz cuvettes as described in the table below.
-
Mix by inversion and incubate in the spectrophotometer for 2-3 minutes to reach thermal equilibrium.
-
-
Reaction Initiation & Measurement:
-
Add the Enzyme Solution to the "Test" cuvettes to start the reaction.
-
Immediately mix by inversion and begin recording the absorbance at 253 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₂₅₃/min) from the initial, linear portion of the curve for both the Test and Blank samples.
-
-
Calculation:
-
Subtract the rate of the blank from the rate of the test samples to get the true enzyme-catalyzed rate.
-
ΔA₂₅₃/min = (ΔA₂₅₃/min Test) - (ΔA₂₅₃/min Blank)
-
Data Tables
Table 1: Recommended Reagent Concentrations for BAEE Assay
| Reagent | Stock Concentration | Final Concentration in Reaction | Purpose |
| Sodium Phosphate | 67 mM (pH 7.6) | ~63 mM | Assay Buffer |
| BAEE | 0.25 mM | ~0.23 mM | Substrate |
| Trypsin | 425-575 units/mL | 42.5-115.0 units | Enzyme |
| Hydrochloric Acid | 1 mM | ~0.03-0.06 mM | Enzyme Diluent/Stabilizer |
Table 2: Example Pipetting Scheme for a 3.2 mL Reaction
| Reagent | Blank (mL) | Test (mL) |
| 0.25 mM BAEE Substrate Solution | 3.00 | 3.00 |
| 1 mM HCl | 0.20 | 0.125 |
| Trypsin Enzyme Solution | - | 0.075 |
| Total Volume | 3.20 | 3.20 |
Visual Guides
Enzymatic Reaction Pathway
The diagram below illustrates the fundamental enzymatic reaction in a BAEE assay.
Troubleshooting Workflow for High Background Signal
This flowchart provides a logical sequence of steps to diagnose and resolve high background signals.
References
Methods to prevent the spontaneous hydrolysis of N-Benzoyl-L-arginine ethyl ester hydrochloride
Technical Support Center: N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE)
This guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound (BAEE), a common substrate for enzymes such as trypsin, papain, and kallikrein.[1][2][3] The primary focus is on preventing its spontaneous hydrolysis to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is spontaneous hydrolysis of BAEE and why is it a concern?
Spontaneous hydrolysis is a chemical reaction where the ethyl ester bond of BAEE is cleaved by water, yielding Nα-Benzoyl-L-arginine and ethanol.[4] This is a significant concern because it reduces the effective concentration of the substrate in your assay, which can lead to an underestimation of enzyme activity.[5] This non-enzymatic degradation occurs in parallel with the enzymatic reaction you are trying to measure.
Q2: What are the primary factors that accelerate the spontaneous hydrolysis of BAEE?
The rate of spontaneous hydrolysis is primarily influenced by two factors:
-
pH: The reaction is significantly faster under alkaline conditions (pH > 7).[6][7] Since many enzyme assays involving BAEE are conducted at a slightly alkaline pH (e.g., pH 7.6 for trypsin), this is a critical factor to control.[4][8]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[9][10] Assays performed at higher temperatures (e.g., 37°C) will exhibit a higher background rate of hydrolysis than those at 25°C or lower.
Q3: How should I store BAEE to maintain its integrity?
Proper storage is crucial for minimizing degradation before use. Recommendations vary for the solid compound and prepared solutions.
| Form | Temperature | Duration | Recommendations |
| Solid Powder | -20°C | 1 Year | Store in a tightly sealed container in a desiccated environment. |
| -80°C | 2 Years | Preferred for long-term storage.[11] | |
| Stock Solution | -20°C | Up to 1 Year | Aliquot to avoid repeated freeze-thaw cycles.[11] |
| -80°C | Up to 2 Years | Recommended for long-term solution storage.[11] |
Q4: What is the best way to prepare BAEE solutions for my experiment?
To ensure consistency and minimize pre-experimental degradation:
-
Use High-Purity Reagents: Prepare all buffers and solutions using high-purity, deionized water (≥18 MΩxcm resistivity).[4][8]
-
Prepare Freshly: It is highly recommended to prepare the final working solution of BAEE on the day of the experiment.[12]
-
Buffer Choice: A common and effective buffer for trypsin assays is a sodium phosphate buffer, typically around 67 mM at pH 7.6.[4][8]
-
Filter Sterilization: If a stock solution in water is prepared for storage, it should be passed through a 0.22 µm filter before use.[11]
Troubleshooting Guide
Issue: My enzyme activity appears lower than expected or my results are inconsistent.
Spontaneous hydrolysis of BAEE is a common cause for such issues. Follow this troubleshooting workflow to diagnose and mitigate the problem.
Caption: Troubleshooting workflow for BAEE-based enzyme assays.
Experimental Protocols
Protocol: Measuring and Correcting for Spontaneous BAEE Hydrolysis
This protocol, adapted from standard procedures for trypsin assays, demonstrates how to run a proper control to account for non-enzymatic hydrolysis.[4][8]
Reagents:
-
Buffer: 67 mM Sodium Phosphate Buffer, pH 7.6 at 25°C.
-
Substrate Solution: 0.25 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) in Buffer.
-
Enzyme Solution: A suitable concentration of your enzyme (e.g., trypsin) in a cold, stabilizing solution (e.g., 1 mM HCl).[8]
Procedure:
-
Prepare Cuvettes: Set up a minimum of three "Test" cuvettes and three "Blank" cuvettes. Quartz cuvettes are required for UV spectrophotometry at 253 nm.
-
Pipetting:
-
To each cuvette, add 3.0 mL of the Substrate Solution.
-
Allow the cuvettes to equilibrate to the assay temperature (e.g., 25°C) in the spectrophotometer.
-
-
Initiate Reaction:
-
Test Cuvettes: At time t=0, add a small volume (e.g., 0.2 mL) of the Enzyme Solution. Mix immediately by inversion.
-
Blank Cuvettes: At time t=0, add the same volume (e.g., 0.2 mL) of the enzyme's stabilizing solution (e.g., 1 mM HCl). Mix immediately by inversion.
-
-
Data Acquisition:
-
Immediately begin recording the absorbance at 253 nm (A₂₅₃) for approximately 5 minutes for both Test and Blank cuvettes.
-
Calculate the rate of change in absorbance per minute (ΔA₂₅₃/min) using the maximum linear portion of the curve for each replicate.[8]
-
-
Calculation:
-
Calculate the average ΔA₂₅₃/min for your Blank replicates. This is the rate of spontaneous hydrolysis.
-
Calculate the average ΔA₂₅₃/min for your Test replicates. This is the total rate (enzymatic + spontaneous).
-
The true enzymatic rate is: Corrected Rate = (Average Test ΔA₂₅₃/min) - (Average Blank ΔA₂₅₃/min)
-
Visualization of the Hydrolysis Reaction
The following diagram illustrates the cleavage of the ester bond in BAEE.
Caption: Spontaneous hydrolysis of BAEE in an aqueous solution.
Relationship Between Factors and Hydrolysis Rate
Understanding the relationship between environmental factors and the rate of spontaneous hydrolysis is key to designing robust experiments.
Caption: Factors accelerating the spontaneous hydrolysis of BAEE.
References
- 1. N-a-Benzoyl-L-arginine ethyl ester hydrochloride [himedialabs.com]
- 2. scbt.com [scbt.com]
- 3. N-a-Benzoyl-L-arginine ethyl ester hydrochloride [himedialabs.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. uv.es [uv.es]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. 胰蛋白酶(EC 3.4.21.4)的酶学测定方案 [sigmaaldrich.com]
- 9. pangea.stanford.edu [pangea.stanford.edu]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Strategies for improving the sensitivity of BAEE-based enzyme detection
Welcome to the technical support center for BAEE-based enzyme detection assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and frequently asked questions (FAQs) to improve the sensitivity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is BAEE and which enzymes can it be used to detect?
A1: BAEE, or Nα-Benzoyl-L-arginine ethyl ester, is a synthetic substrate used in spectrophotometric assays to measure the activity of several proteases. The hydrolysis of BAEE by these enzymes can be monitored by the increase in absorbance at 253 nm.[1] While it is most commonly used for trypsin, BAEE can also serve as a substrate for a variety of other enzymes.[2]
Q2: What is the principle of the BAEE assay?
A2: The BAEE assay is a continuous spectrophotometric rate determination method. The enzyme catalyzes the hydrolysis of the ester bond in BAEE, producing Nα-Benzoyl-L-arginine and ethanol. The formation of Nα-Benzoyl-L-arginine leads to an increase in absorbance at 253 nm. The rate of this absorbance change is directly proportional to the enzyme's activity under specific conditions of pH, temperature, and substrate concentration.[1]
Q3: How should BAEE solutions be prepared and stored?
A3: BAEE is typically dissolved in the assay buffer to the desired concentration. For trypsin assays, a common concentration is 0.25 mM in a 67 mM sodium phosphate buffer at pH 7.6. It is recommended to prepare the substrate solution fresh for each experiment. While BAEE solutions can be stable for at least 14 days when stored at 4°C, they can undergo spontaneous hydrolysis at room temperature (approximately 4% within 24 hours). Therefore, for optimal sensitivity and reproducibility, fresh preparation is advised.
Troubleshooting Guide
Problem 1: No or Low Enzyme Activity
| Possible Causes | Solutions |
| Inactive Enzyme | - Ensure the enzyme has been stored correctly according to the manufacturer's instructions (typically at low temperatures, e.g., -20°C).- Avoid repeated freeze-thaw cycles.- Prepare enzyme solutions fresh, just before the assay, in a cold, appropriate buffer (e.g., 1 mM HCl for trypsin to maintain stability). |
| Incorrect Assay Conditions | - Verify the pH of the buffer is optimal for your enzyme (see Table 2). For trypsin, the optimal pH is generally between 7.6 and 9.0.[1]- Ensure the assay temperature is optimal. For porcine trypsin, activity increases up to around 47-57°C, but stability decreases at higher temperatures.[7] A common standard temperature is 25°C.[1]- Use quartz cuvettes, as plastic or glass cuvettes absorb UV light at 253 nm. |
| Presence of Inhibitors | - Check samples for known enzyme inhibitors (e.g., soybean trypsin inhibitor, aprotinin, benzamidine for trypsin).- Be aware of interfering substances from your sample preparation, such as high concentrations of organic solvents (e.g., acetonitrile >3%, ethanol), detergents (e.g., SDS >0.2%), or chelating agents (e.g., EDTA >0.5 mM).[8] See Table 3 for more details. |
| Substrate Degradation | - Prepare the BAEE substrate solution fresh before each experiment to avoid issues from spontaneous hydrolysis. |
Problem 2: High Background Signal
| Possible Causes | Solutions |
| Substrate Instability | - High background can be caused by the spontaneous hydrolysis of BAEE. Prepare the substrate solution immediately before use and keep it on ice.[9]- Run a "no-enzyme" blank control (containing buffer and substrate) to measure the rate of spontaneous hydrolysis. Subtract this rate from your sample readings. |
| Contaminated Reagents | - Use high-purity water and fresh buffers. Contaminants in the reagents can sometimes contribute to absorbance at 253 nm.- Ensure cuvettes are clean and free from any residues. |
| Particulate Matter in Sample | - Centrifuge or filter your sample to remove any precipitates or particulate matter that can cause light scattering and increase the baseline absorbance. |
Problem 3: Poor Reproducibility
| Possible Causes | Solutions |
| Inconsistent Pipetting | - Calibrate your pipettes regularly.- Ensure thorough mixing of reagents in the cuvette by gentle inversion before starting the measurement. |
| Temperature Fluctuations | - Use a temperature-controlled spectrophotometer to maintain a constant temperature throughout the assay. Even small variations in temperature can significantly affect enzyme kinetics. |
| Variable Reagent Quality | - Use reagents from the same lot for a series of experiments.- Prepare fresh solutions of enzyme and substrate for each experiment to ensure consistency. |
| Assay Not in Linear Range | - Ensure that the rate of reaction is linear over the measurement period. If the curve flattens, it may indicate substrate depletion or product inhibition. Use a lower enzyme concentration or a shorter measurement time. |
Quantitative Data Summary
Table 1: Kinetic Parameters for Trypsin with BAEE Substrate
| Parameter | Value | Conditions | Source |
| K_m_ | 4.8 mM | Free Trypsin in solution | [10] |
| K_m_ | 20.7 mM | Immobilized Trypsin | [10] |
Note: K_m_ (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max_). A lower K_m_ indicates a higher affinity of the enzyme for the substrate.
Table 2: Optimal Assay Conditions for Various Enzymes Using BAEE Substrate
| Enzyme | Optimal pH | Optimal Temperature (°C) | Notes |
| Trypsin | 7.6 - 9.0 | 45 - 65 | Stability decreases at higher temperatures.[11] |
| Papain | 6.2 | 25 | Requires activation with agents like L-cysteine and EDTA.[3][12] |
| Ficin | 6.5 - 8.0 | 60 | Stable at a broad pH range.[4][13] |
| Bromelain | 7.0 | 50 | Activity is stable over a broad pH range (3-9).[14][15] |
| Kallikrein | 7.5 - 9.0 | 37 | Kinetic parameters can be determined using BAEE.[5][16] |
| Thrombin | 8.3 | ~22 - 37 | Active over a pH range of 5-10.[17] |
| Subtilisin | 8.5 - 11.5 | 80 | Exhibits high activity in alkaline conditions.[18] |
Table 3: Inhibitory Concentrations (IC_50_) and Effects of Common Interfering Substances
| Substance | Enzyme | IC_50_ / Effect | Notes |
| Benzamidine | Trypsin | 6.2 µM - 79 µM | Competitive inhibitor.[8] |
| Soybean Trypsin Inhibitor (STI) | Trypsin | - | A well-known proteinaceous inhibitor.[19] |
| Aprotinin | Trypsin | - | A common polypeptide trypsin inhibitor. |
| Ethanol | Trypsin | Inhibitory effect | The degree of inhibition is concentration-dependent.[9] |
| Acetonitrile | Trypsin | Inhibitory at >3% (v/v) | Can cause enzyme deactivation over time.[20] |
| EDTA | - | >0.5 mM can interfere | Chelates metal ions which may be necessary for some enzymes.[8] |
| SDS | - | >0.2% can interfere | A detergent that can denature enzymes.[8] |
Experimental Protocols
Detailed Protocol for Trypsin Activity Assay using BAEE
This protocol is based on the continuous spectrophotometric rate determination method.[1]
Reagents:
-
Buffer: 67 mM Sodium Phosphate Buffer, pH 7.6 at 25°C.
-
Substrate Solution: 0.25 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) in Buffer. Prepare fresh.
-
Enzyme Diluent: 1 mM HCl, chilled to 2-8°C.
-
Trypsin Solution: Prepare a solution of trypsin in cold Enzyme Diluent to achieve a final concentration in the assay of 42.5–115.0 units/mL. Prepare immediately before use.
Procedure:
-
Prepare Reaction Mix: In a suitable quartz cuvette with a 1 cm path length, pipette the following:
-
Test Cuvette: 3.0 mL of Substrate Solution.
-
Blank Cuvette: 3.0 mL of Buffer.
-
-
Equilibrate: Equilibrate the cuvettes to 25°C.
-
Initiate Reaction:
-
To the Test Cuvette, add 0.2 mL of the Trypsin Solution.
-
To the Blank Cuvette, add 0.2 mL of the Enzyme Diluent.
-
-
Measure Absorbance: Immediately mix by inversion and place the cuvette in a spectrophotometer. Record the increase in absorbance at 253 nm for approximately 5 minutes.
-
Calculate Rate: Determine the change in absorbance per minute (ΔA₂₅₃/min) using the maximum linear rate for both the Test and the Blank.
-
Calculate Enzyme Activity: The activity of the trypsin solution is calculated based on the difference in rate between the Test and the Blank. One BAEE unit is defined as the amount of enzyme that produces a ΔA₂₅₃ of 0.001 per minute at pH 7.6 and 25°C in a 3.2 mL reaction volume.[1]
Visualizations
References
- 1. Trypsin Assay Procedure (EC 3.4.21.4) [sigmaaldrich.com]
- 2. researchpublish.com [researchpublish.com]
- 3. Papain - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. Improvement of Ficin-Based Inhibitive Enzyme Assay for Toxic Metals Using Response Surface Methodology and Its Application for Near Real-Time Monitoring of Mercury in Marine Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel approach to enhance the performance of kallikrein 6 enzyme using Pichia pastoris GS115 as a host - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific determination of plasmatic thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Papain in organic solvents: determination of conditions suitable for biocatalysis and the effect on substrate specificity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of ethanol and acetaldehyde on the amidolytic activity of trypsin and chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. latamjpharm.org [latamjpharm.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. Studies of stability and characterization this enzyme bromelain in pineapple (Ananas comosus) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Substrate specificity of human kallikreins 1 and 6 determined by phage display - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thrombin Factor IIa [sigmaaldrich.com]
- 18. Biochemical characterisation of a novel broad pH spectrum subtilisin from Fictibacillus arsenicus DSM 15822T - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A stable trypsin inhibitor from Chinese dull black soybeans with potentially exploitable activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Critical assessment of the spectroscopic activity assay for monitoring trypsin activity in organic-aqueous solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
Reasons for high variability in N-Benzoyl-L-arginine ethyl ester hydrochloride assay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high variability in N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) assay results.
Frequently Asked Questions (FAQs)
Q1: What is the this compound (BAEE) assay and what is it used for?
The BAEE assay is a widely used spectrophotometric method to determine the activity of various proteases, most notably trypsin. The enzyme catalyzes the hydrolysis of the substrate, N-α-Benzoyl-L-arginine ethyl ester (BAEE), into N-α-benzoyl-L-arginine and ethanol. The increase in absorbance at a specific wavelength (typically 253 nm) due to the formation of N-α-benzoyl-L-arginine is directly proportional to the enzyme's activity.
Q2: What are the most common causes of high variability in BAEE assay results?
High variability in BAEE assay results can stem from several factors, which can be broadly categorized as:
-
Experimental Conditions: Fluctuations in temperature and pH are major contributors to inconsistent results.
-
Reagent Quality and Handling: The purity and stability of the enzyme and substrate are critical. Improper storage and handling can lead to degradation and variable activity.
-
Assay Protocol and Execution: Inconsistent pipetting, timing, and mixing can introduce significant errors.
-
Instrumentation: Issues with the spectrophotometer, such as temperature control and wavelength accuracy, can affect readings.
Q3: How critical is temperature control in the BAEE assay?
Temperature is a critical factor influencing enzyme kinetics.[1][2] Even minor fluctuations can lead to significant changes in reaction rates, resulting in high variability between experiments. For trypsin, the optimal temperature is typically around 37-50°C, but the specific optimum can vary.[3] It is crucial to maintain a constant and accurately controlled temperature throughout the assay.
Q4: What is the optimal pH for the BAEE assay?
The optimal pH for the BAEE assay is dependent on the specific enzyme being studied. For trypsin, the optimal pH is generally in the alkaline range, typically between 7.6 and 8.1.[1][4] Deviations from the optimal pH can lead to a significant decrease in enzyme activity and thus, variability in results. It is essential to use a buffer system that can reliably maintain the pH throughout the experiment.
Q5: How should I prepare and store the BAEE substrate solution?
Proper preparation and storage of the BAEE solution are crucial for consistent results. The stability of the BAEE solution can be a source of variability. It is recommended to prepare fresh solutions for each experiment. If a stock solution is prepared, it should be stored at -20°C or -80°C and is typically stable for up to 1-3 months, depending on the supplier's recommendations.[5][6] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High Intra-plate or Inter-assay Variability
| Potential Cause | Recommended Action |
| Inconsistent Temperature Control | Ensure the spectrophotometer's cuvette holder is pre-warmed to the desired temperature and that the temperature is stable throughout the assay. Use a water bath to pre-incubate all reagents to the assay temperature. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique and speed for all samples and replicates. |
| Improper Mixing | Mix all reagents thoroughly but gently upon addition to the cuvette by inverting the cuvette several times with a stopper or using a pipette to mix. Avoid introducing air bubbles. |
| Variable Incubation Times | Use a precise timer for all incubation steps. Stagger the addition of enzyme or substrate to ensure consistent incubation times for all samples. |
| Edge Effects in Microplates | If using a microplate reader, avoid using the outer wells, as they are more prone to evaporation. Alternatively, fill the outer wells with water or buffer to create a humidified environment. |
Issue 2: Lower Than Expected Enzyme Activity
| Potential Cause | Recommended Action |
| Degraded Enzyme | Aliquot the enzyme upon receipt and store at the recommended temperature (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment. |
| Sub-optimal pH | Verify the pH of the buffer with a calibrated pH meter at the assay temperature. Ensure the buffer has sufficient buffering capacity for the reaction. |
| Incorrect Substrate Concentration | Ensure the final substrate concentration is at or above the Michaelis constant (Km) to ensure the reaction rate is not limited by the substrate. Prepare the BAEE solution accurately. |
| Presence of Inhibitors | Ensure all glassware is thoroughly cleaned. Use high-purity water and reagents. If the sample contains potential inhibitors, consider a sample purification step. |
| Inactive Enzyme Preparation | Check the certificate of analysis for the enzyme's specific activity. If possible, test the enzyme activity with a control substrate. |
Issue 3: Non-linear Reaction Progress Curves
| Potential Cause | Recommended Action |
| Substrate Depletion | If the curve flattens quickly, the substrate may be rapidly consumed. Reduce the enzyme concentration or the reaction time. |
| Enzyme Instability | If the reaction rate decreases over time, the enzyme may be unstable under the assay conditions. Optimize the pH or add stabilizing agents like calcium chloride for trypsin. |
| Product Inhibition | The reaction product may be inhibiting the enzyme. Analyze the initial linear phase of the reaction for rate calculations. |
| Photobleaching or Turbidity | Ensure the sample is not turbid. If photobleaching is suspected, reduce the light intensity or the exposure time of the sample in the spectrophotometer. |
Experimental Protocols
Standard Protocol for Trypsin Activity Assay using BAEE
This protocol is a general guideline and may need optimization for specific experimental conditions.
Materials:
-
This compound (BAEE)
-
Trypsin (e.g., from bovine pancreas)
-
67 mM Sodium Phosphate Buffer, pH 7.6
-
1 mM Hydrochloric Acid (HCl)
-
Spectrophotometer with temperature control at 25°C and capability to read absorbance at 253 nm
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Reagent Preparation:
-
67 mM Sodium Phosphate Buffer (pH 7.6): Prepare a solution of sodium phosphate monobasic and adjust the pH to 7.6 at 25°C with 1 M NaOH.
-
0.25 mM BAEE Solution: Dissolve BAEE in the 67 mM phosphate buffer to a final concentration of 0.25 mM. Prepare this solution fresh daily.
-
Trypsin Stock Solution: Prepare a stock solution of trypsin in cold 1 mM HCl. The concentration will depend on the activity of the enzyme lot.
-
Trypsin Working Solution: Immediately before use, dilute the trypsin stock solution in cold 1 mM HCl to a concentration that will produce a linear change in absorbance of 0.02-0.04 per minute.
-
-
Assay:
-
Set the spectrophotometer to 253 nm and equilibrate the cuvette holder to 25°C.
-
Pipette 3.0 mL of the 0.25 mM BAEE solution into a quartz cuvette.
-
Place the cuvette in the spectrophotometer and incubate for 3-5 minutes to allow the solution to reach thermal equilibrium.
-
Initiate the reaction by adding 0.1 mL of the trypsin working solution to the cuvette.
-
Immediately mix the contents by inverting the cuvette (sealed with parafilm or a stopper) 2-3 times.
-
Record the absorbance at 253 nm every 15 seconds for 3-5 minutes.
-
Run a blank reaction containing 3.0 mL of the BAEE solution and 0.1 mL of 1 mM HCl (without enzyme) to measure the rate of spontaneous hydrolysis.
-
-
Calculation of Enzyme Activity:
-
Determine the rate of change in absorbance per minute (ΔA253/min) from the initial linear portion of the reaction curve.
-
Subtract the rate of the blank reaction from the rate of the enzyme-catalyzed reaction.
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of the product. One unit of trypsin activity is often defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAEE per minute at 25°C and pH 7.6.
-
Visualizations
Caption: Standard workflow for the BAEE assay.
Caption: Troubleshooting flowchart for BAEE assay variability.
References
- 1. Effect of pH, substrate, and temperature on tryptic activity of duodenal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dependence of enzyme activity on temperature: determination and validation of parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. Nα-Benzoyl-L-arginine Ethyl Ester, Hydrochloride - CAS 272320 - Calbiochem | 200016 [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
Common mistakes and pitfalls when using N-Benzoyl-L-arginine ethyl ester hydrochloride
Welcome to the technical support center for N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing BAEE in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and pitfalls.
Troubleshooting Guide
This guide provides solutions to common problems encountered during enzymatic assays using BAEE.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| 1 | Inconsistent readings or high variability between replicates. | - Inaccurate pipetting.- Incomplete mixing of reagents.- Temperature fluctuations across the assay plate.[1] | - Use calibrated pipettes and consider reverse pipetting for viscous solutions.- Ensure thorough mixing of all solutions before and during dispensing.- Equilibrate the plate to the assay temperature before adding reagents and use a plate sealer during incubation to prevent evaporation.[1] |
| 2 | Higher or lower than expected enzyme activity. | - Incorrect incubation time or temperature.- Improperly thawed or stored reagents.- Incorrect reagent concentrations. | - Verify the optimal temperature and linear range of the reaction for your specific enzyme.[2]- Thaw all components completely and mix gently before use. Avoid repeated freeze-thaw cycles by preparing aliquots.[3]- Double-check all calculations for reagent dilutions. |
| 3 | High background signal in the absence of enzyme. | - Spontaneous hydrolysis of BAEE.- Contaminated reagents or water.- Substrate solution prepared too far in advance. | - Prepare the BAEE solution fresh for each experiment.- Use high-purity water and fresh buffer solutions.[4]- Run a "no enzyme" control to determine the rate of spontaneous hydrolysis and subtract this from your sample readings. |
| 4 | The reaction rate is not linear. | - Substrate depletion.- Enzyme instability.- Product inhibition. | - Ensure the BAEE concentration is not limiting; it should ideally be well above the Michaelis constant (Km) of the enzyme.- Check the stability of your enzyme under the assay conditions (pH, temperature).[2]- Measure the initial reaction rate where the substrate concentration is highest and product concentration is lowest. |
| 5 | Precipitation observed in the BAEE solution. | - Low solubility at the prepared concentration or in the chosen buffer.- Incorrect pH of the buffer. | - Ensure the BAEE concentration does not exceed its solubility limit in the assay buffer. BAEE is soluble in water up to 50 mg/mL.- Ultrasonic agitation may be required to fully dissolve the compound.[5]- Verify the pH of your buffer, as pH can affect the solubility of BAEE. |
Frequently Asked Questions (FAQs)
Q1: What is this compound (BAEE)?
A1: N-α-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) is a synthetic substrate commonly used for the spectrophotometric determination of the activity of several enzymes, including trypsin, kallikrein, and protein arginine deiminases (PADs).[5][6][7] The enzyme hydrolyzes the ester bond in BAEE, and the rate of this reaction can be monitored by measuring the increase in absorbance at a specific wavelength.
Q2: How should BAEE be stored?
A2: The solid powder form of BAEE should be stored desiccated at 2-8°C and protected from light.[8] Stock solutions can be stored at -20°C for up to 3 months or at -80°C for up to 2 years.[5][6] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
Q3: At what wavelength should the absorbance be measured for a BAEE assay?
A3: For trypsin activity assays, the increase in absorbance is typically measured at 253 nm.[9]
Q4: What enzymes can be assayed using BAEE as a substrate?
A4: BAEE is a substrate for a variety of serine proteases and other enzymes, including:
-
Trypsin
-
Kallikreins[6]
-
Protein Arginine Deiminase 4 (PAD4)[10]
-
Bromelain[6]
-
Ficin[6]
-
Papain[6]
-
Subtilisin[6]
-
Thrombin[6]
Q5: Are there any known inhibitors or interfering substances for BAEE assays?
A5: Yes, substances that inhibit the specific enzyme being assayed will interfere. Additionally, general interfering substances in enzymatic assays can include EDTA, high concentrations of detergents like SDS, and sodium azide.[3] It is crucial to check the compatibility of all buffer components and sample constituents with the assay.
Experimental Protocols
Detailed Protocol for Trypsin Activity Assay
This protocol is based on the continuous spectrophotometric rate determination method.
Materials:
-
This compound (BAEE)
-
Trypsin
-
67 mM Sodium Phosphate Buffer, pH 7.6
-
1 mM Hydrochloric Acid (HCl)
-
Spectrophotometer capable of measuring at 253 nm
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Reagent Preparation:
-
67 mM Sodium Phosphate Buffer (pH 7.6): Prepare a solution of sodium phosphate, monobasic, in purified water. Adjust the pH to 7.6 at 25°C with 1 M NaOH.[9]
-
0.25 mM BAEE Solution: Immediately before use, dissolve BAEE in the 67 mM Sodium Phosphate Buffer to a final concentration of 0.25 mM (approximately 0.086 mg/mL).[9]
-
1 mM HCl: Prepare a 1:1000 dilution of 1 M HCl in purified water.
-
Trypsin Solution: Immediately before use, prepare a solution of trypsin in cold 1 mM HCl. The final concentration will depend on the activity of the enzyme lot.
-
-
Assay Procedure:
-
Set the spectrophotometer to 253 nm and maintain the temperature at 25°C.[11]
-
Pipette 3.0 mL of the 0.25 mM BAEE solution into a quartz cuvette.
-
Add 0.2 mL of the trypsin solution to the cuvette.
-
Immediately mix by inversion and start recording the absorbance at 253 nm for 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve.
-
-
Calculation of Activity:
-
One unit of trypsin activity is defined as the amount of enzyme that produces a ΔA₂₅₃ of 0.001 per minute at pH 7.6 and 25°C in a 3.2 mL reaction volume.[9]
-
Visualizations
Caption: A flowchart for troubleshooting inconsistent results in a BAEE assay.
Caption: The enzymatic hydrolysis of BAEE and its detection method.
References
- 1. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 2. Maximizing Cumulative Trypsin Activity with Calcium at Elevated Temperature for Enhanced Bottom-Up Proteome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Possible errors in assay for beta-glycosidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. Trypsin Assay Procedure (EC 3.4.21.4) [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.com]
Validation & Comparative
A Head-to-Head Comparison: N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) vs. Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) for Trypsin Assays
For researchers, scientists, and drug development professionals engaged in the study of proteases, the accurate measurement of trypsin activity is paramount. This guide provides an objective comparison of two common chromogenic and spectrophotometric substrates used for this purpose: N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) and Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA). We will delve into their performance, supported by experimental data and detailed protocols, to facilitate an informed choice for your specific research needs.
Principle of the Assay
Both BAEE and BAPNA are synthetic substrates that are specifically cleaved by trypsin at the carboxyl side of the arginine residue. The enzymatic reaction with each substrate, however, yields products that are monitored using different spectrophotometric methods.
-
BAEE: The hydrolysis of the ethyl ester bond in BAEE by trypsin produces N-Benzoyl-L-arginine and ethanol.[1] The reaction is monitored by measuring the increase in absorbance at 253 nm, which is characteristic of the formation of the carboxylate group.[1]
-
BAPNA: Trypsin hydrolyzes the amide bond between the arginine and the p-nitroaniline moiety in BAPNA.[2][3] This cleavage releases the yellow-colored chromophore, p-nitroaniline, which can be quantified by measuring the increase in absorbance at 410 nm.[4][5][6]
Quantitative Performance Comparison
The efficiency of an enzyme substrate is best described by its kinetic parameters, specifically the Michaelis constant (Km) and the maximal velocity (Vmax). Km is an inverse measure of the substrate's affinity for the enzyme, with a lower Km indicating a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
| Substrate | Km (mM) | Vmax (relative) | Detection Wavelength (nm) | Key Advantages | Key Disadvantages |
| BAEE | 0.12[7] | Higher than BAPNA[7] | 253 | High sensitivity due to a high turnover rate. | UV detection wavelength can be susceptible to interference from other UV-absorbing compounds in the sample. |
| BAPNA | 0.05 - 1.62[7][8][9] | Lower than BAEE[7] | 410[4][6] | Assay is performed in the visible range, reducing interference from common biological molecules. BAPNA is generally more cost-effective.[10] | Lower sensitivity compared to BAEE. The substrate is often dissolved in DMSO, which might affect enzyme activity in some cases.[11] |
Note: The reported Km values for BAPNA can vary significantly depending on the experimental conditions such as pH, temperature, and buffer composition.
Experimental Protocols
Trypsin Assay using BAEE
This protocol is based on the procedure described by Sigma-Aldrich.[1]
Reagents:
-
67 mM Sodium Phosphate Buffer, pH 7.6 at 25 °C
-
0.25 mM N-Benzoyl-L-arginine ethyl ester (BAEE) solution in buffer
-
1 mM Hydrochloric Acid (HCl)
-
Trypsin solution (425-575 units/mL) in cold 1 mM HCl
Procedure:
-
Prepare a reaction mixture containing 3.0 mL of the BAEE solution in a cuvette.
-
Equilibrate the cuvette to 25 °C in a spectrophotometer.
-
Add 0.2 mL of the trypsin solution to the cuvette and immediately mix by inversion.
-
Record the increase in absorbance at 253 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA253/min) from the linear portion of the curve.
Unit Definition: One BAEE unit of trypsin activity will produce a ΔA253 of 0.001 per minute at pH 7.6 at 25 °C in a 3.2 mL reaction volume.[1]
Trypsin Assay using BAPNA
This protocol is a generalized procedure based on multiple sources.[4][5][6][12]
Reagents:
-
100 mM Tris-HCl buffer, pH 8.2, containing 20 mM CaCl2
-
BAPNA stock solution (e.g., 60 mM in DMSO)
-
Trypsin solution in 1 mM HCl, pH 3.0
Procedure:
-
Prepare a working BAPNA solution by diluting the stock solution in the Tris-HCl buffer to the desired final concentration.
-
In a microplate well or cuvette, add the BAPNA working solution.
-
Equilibrate to the desired temperature (e.g., 25 °C or 37 °C).
-
Initiate the reaction by adding the trypsin solution.
-
Monitor the increase in absorbance at 410 nm over time.
-
Calculate the rate of p-nitroaniline formation using its molar extinction coefficient.
Mandatory Visualizations
To better illustrate the processes and relationships discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Enzymatic cleavage of BAEE by trypsin.
Caption: Enzymatic cleavage of BAPNA by trypsin.
Caption: A generalized experimental workflow for trypsin activity assays.
Conclusion: Making the Right Choice
The selection between BAEE and BAPNA for measuring trypsin activity depends on the specific requirements of the experiment.
Choose BAEE when:
-
High sensitivity is critical: The higher turnover rate of BAEE makes it suitable for detecting low levels of trypsin activity.
-
The sample matrix is clean: When working with purified enzyme preparations or samples with minimal UV-absorbing contaminants.
Choose BAPNA when:
-
Working with complex biological samples: The visible wavelength detection minimizes interference from proteins and nucleic acids.
-
A cost-effective and well-established method is preferred: BAPNA is a widely used and economical substrate.[10]
-
High-throughput screening is required: The assay is easily adaptable to a microplate format.
By understanding the principles, performance characteristics, and experimental considerations of both BAEE and BAPNA, researchers can confidently select the most appropriate substrate for their trypsin assay needs, ensuring accurate and reliable results in their drug discovery and scientific research endeavors.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Analyzing Blood Digestion: Estimation of Active Trypsin Levels in the Mosquito Midgut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and characterization of an enzyme produced by Treponema denticola capable of hydrolyzing synthetic trypsin substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Head-to-Head Battle of Substrates: BAEE vs. TAME for Precise Trypsin Kinetic Analysis
For researchers, scientists, and drug development professionals seeking to accurately determine trypsin kinetics, the choice of substrate is a critical decision. This guide provides an objective comparison of two widely used synthetic substrates, Nα-Benzoyl-L-arginine ethyl ester (BAEE) and Nα-p-Tosyl-L-arginine methyl ester (TAME), supported by experimental data and detailed protocols to inform your selection process.
Trypsin, a serine protease, plays a vital role in numerous biological processes and is a key target in drug discovery. The accurate determination of its kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the catalytic constant (kcat), is essential for understanding its enzymatic activity and for the screening of potential inhibitors. Both BAEE and TAME are arginine esters that are specifically cleaved by trypsin, releasing products that can be monitored spectrophotometrically. While both are effective, they exhibit different kinetic properties and may be advantageous in different experimental contexts.
Performance Comparison: A Quantitative Look at Trypsin Kinetics
The choice between BAEE and TAME can significantly impact the observed kinetic parameters. The following table summarizes the key kinetic constants for soluble bovine trypsin with both substrates under comparable conditions.
| Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| BAEE | 0.1 - 4.8 | 10 - 20 | 4.17 x 10³ - 2 x 10⁵ |
| TAME | 0.01 - 0.2 | 15 - 30 | 1.5 x 10⁵ - 1.5 x 10⁶ |
Note: The reported values are ranges compiled from multiple sources and can vary depending on the specific experimental conditions (e.g., pH, temperature, buffer composition). It is recommended to determine these constants under your specific assay conditions.
The data indicates that trypsin generally exhibits a lower Kₘ and a higher catalytic efficiency (kcat/Kₘ) with TAME compared to BAEE. A lower Kₘ value suggests a higher affinity of the enzyme for the substrate, meaning that lower concentrations of TAME are required to saturate the enzyme. The higher kcat/Kₘ ratio for TAME signifies a more efficient catalytic process.
Visualizing the Enzymatic Reaction
The fundamental process of trypsin-catalyzed hydrolysis of both BAEE and TAME can be represented by the following enzymatic reaction pathway.
Caption: Trypsin enzymatic reaction with a substrate.
Experimental Protocols
To ensure accurate and reproducible results, detailed experimental protocols for determining trypsin kinetics using both BAEE and TAME are provided below. These protocols are based on established spectrophotometric methods.
Determining Trypsin Kinetics using BAEE
This protocol outlines the continuous spectrophotometric rate determination of trypsin activity using Nα-Benzoyl-L-arginine ethyl ester (BAEE) as the substrate. The hydrolysis of BAEE by trypsin leads to an increase in absorbance at 253 nm.[1]
Materials:
-
Trypsin solution (e.g., bovine pancreatic trypsin) of known concentration, dissolved in 1 mM HCl.
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) solution (e.g., 0.25 mM to 5 mM) prepared in buffer.
-
67 mM Sodium Phosphate buffer, pH 7.6 at 25°C.[2]
-
Spectrophotometer capable of measuring absorbance at 253 nm with temperature control.
-
Quartz cuvettes.
Procedure:
-
Prepare a range of BAEE substrate concentrations in the sodium phosphate buffer.
-
Set the spectrophotometer to 253 nm and equilibrate the cuvette holder to 25°C.
-
Pipette 3.0 mL of the BAEE substrate solution into a quartz cuvette and place it in the spectrophotometer.
-
Allow the substrate to equilibrate to 25°C for 5 minutes.
-
Initiate the reaction by adding a small, fixed volume of the trypsin solution (e.g., 10-50 µL) to the cuvette. The final enzyme concentration should be in the nanomolar range.
-
Immediately mix the solution by inversion and start recording the absorbance at 253 nm for 3-5 minutes.
-
Determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. The rate of change in absorbance per minute (ΔA₂₅₃/min) is used to calculate the velocity.
-
Repeat steps 3-7 for each BAEE concentration.
-
Perform a blank reaction without the enzyme for each substrate concentration to correct for any non-enzymatic hydrolysis.
-
Calculate the Michaelis-Menten constants (Kₘ and Vₘₐₓ) by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation. The catalytic constant (kcat) can then be calculated using the equation: kcat = Vₘₐₓ / [E], where [E] is the total enzyme concentration.
Determining Trypsin Kinetics using TAME
This protocol describes the continuous spectrophotometric rate determination of trypsin activity using Nα-p-Tosyl-L-arginine methyl ester (TAME) as the substrate. The hydrolysis of TAME by trypsin results in an increase in absorbance at 247 nm.[3]
Materials:
-
Trypsin solution (e.g., bovine pancreatic trypsin) of known concentration, dissolved in 1 mM HCl.[3]
-
Nα-p-Tosyl-L-arginine methyl ester (TAME) solution (e.g., 0.1 mM to 2 mM) prepared in buffer.
-
0.046 M Tris-HCl buffer, pH 8.1, containing 0.0115 M CaCl₂ at 25°C.[3]
-
Spectrophotometer capable of measuring absorbance at 247 nm with temperature control.
-
Quartz cuvettes.
Procedure:
-
Prepare a range of TAME substrate concentrations in the Tris-HCl buffer.
-
Set the spectrophotometer to 247 nm and equilibrate the cuvette holder to 25°C.[3]
-
Pipette 2.9 mL of the TAME substrate solution into a quartz cuvette and place it in the spectrophotometer.
-
Allow the substrate to equilibrate to 25°C for 5 minutes.
-
Initiate the reaction by adding a small, fixed volume of the trypsin solution (e.g., 10-50 µL) to the cuvette. The final enzyme concentration should be in the nanomolar range.
-
Immediately mix the solution by inversion and start recording the absorbance at 247 nm for 3-5 minutes.
-
Determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. The rate of change in absorbance per minute (ΔA₂₄₇/min) is used to calculate the velocity.
-
Repeat steps 3-7 for each TAME concentration.
-
Perform a blank reaction without the enzyme for each substrate concentration to correct for any non-enzymatic hydrolysis.
-
Calculate the Michaelis-Menten constants (Kₘ and Vₘₐₓ) by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation. The catalytic constant (kcat) can then be calculated using the equation: kcat = Vₘₐₓ / [E], where [E] is the total enzyme concentration.
Experimental Workflow Visualization
The general workflow for a trypsin kinetics experiment, applicable to both BAEE and TAME, is illustrated below.
Caption: Trypsin kinetics experimental workflow.
Conclusion
Both BAEE and TAME are reliable substrates for determining trypsin kinetics. The choice between them may depend on the specific requirements of the experiment.
-
TAME is generally the more efficient substrate, exhibiting a higher affinity for trypsin and a greater catalytic turnover. This makes it particularly suitable for studies where high sensitivity is required or when working with low concentrations of the enzyme.
-
BAEE remains a widely used and effective substrate. Its lower cost and ready availability may make it a practical choice for routine assays and high-throughput screening applications.
Ultimately, the optimal substrate choice will depend on the specific experimental goals, available instrumentation, and budget. For novel research or when precise kinetic characterization is paramount, it is advisable to perform preliminary experiments with both substrates to determine which provides the most robust and reproducible data under your specific assay conditions.
References
Validating a New Enzyme Activity Assay: A Comparative Guide to N-Benzoyl-L-arginine ethyl ester hydrochloride and its Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is a cornerstone of successful research. This guide provides a comprehensive comparison of the classical enzyme activity assay using N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) with modern alternatives, offering the experimental data and detailed protocols necessary to make an informed decision for your specific research needs.
The validation of a new enzyme activity assay is a critical process to ensure the reliability, reproducibility, and accuracy of experimental results.[1] This guide will focus on assays for trypsin, a well-characterized serine protease, using BAEE as the primary substrate for comparison. Trypsin is a vital enzyme in many biological processes and is widely used in proteomics and drug discovery.[2]
Comparison of Assay Performance
The choice of an enzyme activity assay depends on several factors, including the required sensitivity, specificity, throughput, and cost.[3][4][5] Below is a summary of the performance of the BAEE assay compared to a common chromogenic alternative, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), and a fluorometric alternative.
| Parameter | BAEE Assay | BAPNA Assay | Fluorometric Assay |
| Principle | Spectrophotometric (UV) | Spectrophotometric (Visible) | Fluorometric |
| Wavelength | 253 nm[1] | 405-410 nm[6][7] | Ex/Em = 380/460 nm |
| Sensitivity | Moderate | Lower than fluorometric assays[3] | High[3][5][8] |
| Specificity | Can be cleaved by other proteases like papain and thrombin[9] | Susceptible to cleavage by other proteases with trypsin-like activity[10] | Can be designed for higher specificity |
| Kinetic Parameters (Trypsin) | Km: 0.02 mM (soluble)[11] | Km: 0.12 mM - 1.62 mM[12][13] | Substrate dependent |
| Advantages | Well-established, cost-effective | Simple, cost-effective | High sensitivity, suitable for HTS[3] |
| Disadvantages | UV wavelength can have interference from other molecules | Lower sensitivity, potential for substrate auto-hydrolysis[14] | More expensive, requires specialized equipment[5] |
Experimental Protocols
Detailed methodologies for each of the compared assays are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions.
This compound (BAEE) Assay
This continuous spectrophotometric rate determination assay measures the hydrolysis of BAEE by trypsin, resulting in an increase in absorbance at 253 nm.[1]
Reagents:
-
67 mM Sodium Phosphate Buffer, pH 7.6
-
0.25 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) solution in buffer
-
Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)
Procedure:
-
Equilibrate the spectrophotometer to 25°C and set the wavelength to 253 nm.
-
In a quartz cuvette, mix 3.0 mL of the BAEE solution with 0.1 mL of the trypsin solution.
-
Immediately start recording the absorbance at 253 nm for 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA253/min) from the linear portion of the curve.
-
One unit of trypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAEE per minute at 25°C and pH 7.6.[1]
Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA) Assay
This colorimetric assay measures the release of p-nitroaniline from BAPNA upon cleavage by trypsin, which can be detected at 405-410 nm.[6][7][15]
Reagents:
-
50 mM Tris-HCl buffer, pH 8.2, containing 20 mM CaCl2
-
1 mM Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA) in a small amount of DMSO, then diluted in buffer
-
Trypsin solution (e.g., 0.1 mg/mL in 1 mM HCl)
Procedure:
-
Set up a reaction mixture containing 800 µL of Tris-HCl buffer and 100 µL of BAPNA solution.[15]
-
Initiate the reaction by adding 100 µL of the trypsin solution.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).[6]
-
Stop the reaction by adding 100 µL of 30% acetic acid.[6]
-
Measure the absorbance of the released p-nitroaniline at 410 nm.[6][15]
-
A standard curve using known concentrations of p-nitroaniline can be used to quantify the amount of product formed.
Fluorometric Assay
This highly sensitive assay utilizes a synthetic peptide substrate conjugated to a fluorophore, which is released upon cleavage by trypsin.[8]
Reagents:
-
Assay Buffer (e.g., 50 mM Tris, pH 8.0)
-
Fluorogenic trypsin substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Trypsin solution
Procedure:
-
In a black 96-well plate, add 50 µL of assay buffer to each well.
-
Add 25 µL of the diluted trypsin solution to the appropriate wells.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) in a kinetic mode for a set period.
-
The rate of increase in fluorescence is proportional to the trypsin activity.
Visualizing the Processes
To better illustrate the processes and relationships discussed, the following diagrams were generated using the Graphviz DOT language.
References
- 1. Trypsin Assay Procedure (EC 3.4.21.4) [sigmaaldrich.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. antozyme.com [antozyme.com]
- 4. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]
- 5. Spectrophotometric vs Fluorometric Protein Assays: Pros and Cons [synapse.patsnap.com]
- 6. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of soluble and immobilized trypsin kinetics: Implications for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity of Proteases with N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic activity of various proteases with the synthetic substrate, N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE). BAEE is a widely used substrate for assaying the activity of several proteases, particularly those with trypsin-like specificity that cleave at the carboxyl side of arginine and lysine residues. Understanding the cross-reactivity of different proteases with BAEE is crucial for the accurate interpretation of enzymatic assays and for the development of specific protease inhibitors.
Comparative Analysis of Protease Activity with BAEE
The following table summarizes the available kinetic parameters for the hydrolysis of BAEE by a selection of common proteases. It is important to note that direct comparative studies under identical conditions are limited. Therefore, the presented data has been compiled from various sources, and the experimental conditions should be taken into consideration when comparing values.
| Protease | Source | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |
| Trypsin | Bovine Pancreas | 4.8[1] | ~19.3 | ~4.0 x 10³ | 7.6 - 8.0[2] |
| Thrombin | Bovine | Lower affinity than trypsin | Lower than trypsin | - | ~8.3 |
| Kallikrein | Horse Urinary | - | - | Catalytically less efficient than trypsin | - |
| Papain | Papaya Latex | - | - | - | 6.2 |
| Ficin | Fig Tree Latex | Data not readily available | Data not readily available | Data not readily available | 5.0 - 7.5 |
| Bromelain | Pineapple Stem | Data not readily available | Data not readily available | Data not readily available | 4.5 |
| Subtilisin | Bacillus subtilis | Data not readily available | Data not readily available | Data not readily available | 8.5 - 11.5 |
Key Observations:
-
Trypsin exhibits the highest efficiency for BAEE hydrolysis among the proteases for which comparative data is available.[3]
-
Thrombin also hydrolyzes BAEE, but with a lower catalytic efficiency compared to trypsin.[3]
-
Kallikrein shows activity towards BAEE, but is catalytically less efficient than trypsin.[3]
-
Papain , a cysteine protease, is known to hydrolyze BAEE, and detailed assay protocols are available.
-
Ficin , Bromelain , and Subtilisin are also reported to use BAEE as a substrate, but specific and comparable kinetic data are scarce in the literature.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. Below are established protocols for assaying the activity of Trypsin and Papain using BAEE.
Trypsin Activity Assay
This spectrophotometric assay measures the increase in absorbance at 253 nm resulting from the hydrolysis of BAEE by trypsin.
Reagents:
-
Buffer: 67 mM Sodium Phosphate Buffer, pH 7.6 at 25°C.
-
Substrate Solution: 0.25 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) in buffer.
-
Enzyme Solution: A solution of Trypsin in 1 mM HCl, diluted to an appropriate concentration.
-
HCl Solution: 1 mM Hydrochloric Acid.
Procedure: [2]
-
Pipette 3.0 mL of the Substrate Solution into a quartz cuvette.
-
Add 0.1 mL of 1 mM HCl to the blank cuvette and 0.1 mL of the Enzyme Solution to the sample cuvette.
-
Mix by inversion and immediately place the cuvettes in a spectrophotometer thermostatted at 25°C.
-
Record the increase in absorbance at 253 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve.
-
One unit of trypsin activity is defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute under the specified conditions.
Papain Activity Assay
This titrimetric assay determines the amount of acid produced during the hydrolysis of BAEE by papain.
Reagents:
-
Substrate Solution: 0.058 M BAEE, 0.01 M EDTA, 0.05 M Cysteine-HCl, adjusted to pH 6.2.
-
Enzyme Diluent (Activation Buffer): 0.01 M EDTA, 0.06 M Mercaptoethanol, 0.05 M Cysteine-HCl.
-
Titrant: Standardized 0.01-0.02 N NaOH.
-
Enzyme Solution: Papain dissolved in the enzyme diluent to a concentration of 0.05-0.1 mg/mL and activated for at least 30 minutes.
Procedure:
-
Pipette a known volume of the Substrate Solution into a reaction vessel maintained at 25°C.
-
Initiate the reaction by adding a specific volume of the activated Enzyme Solution.
-
Maintain the pH at 6.2 by titrating the liberated acid with the standardized NaOH solution.
-
Record the volume of NaOH added over a specific time period.
-
One unit of papain activity is defined as the amount of enzyme that hydrolyzes one micromole of BAEE per minute under the specified conditions.
Signaling Pathways and Experimental Workflows
To provide a broader context for the function of these proteases, the following diagrams illustrate their roles in key biological pathways and a typical experimental workflow for kinetic analysis.
References
Correlating BAEE Assay Results with Alternative Protease Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of protease activity is paramount in various fields of biological research and drug development. The choice of assay can significantly impact experimental outcomes, making a thorough understanding of the available methods and their correlation essential. This guide provides an objective comparison of the classic Nα-Benzoyl-L-arginine ethyl ester (BAEE) spectrophotometric assay with other prevalent protease quantification methods, supported by experimental data and detailed protocols.
Principles of Protease Quantification: A Brief Overview
Protease activity is typically measured by monitoring the cleavage of a specific substrate over time. The BAEE assay, a widely used method, relies on the hydrolysis of the synthetic substrate BAEE by proteases like trypsin. This reaction yields Nα-Benzoyl-L-arginine and ethanol, leading to an increase in absorbance at 253 nm. While simple and cost-effective, the BAEE assay has limitations, including low sensitivity and potential interference from compounds that absorb at similar wavelengths.
This has led to the development of a diverse array of alternative assays, each with its own set of advantages and disadvantages. These include chromogenic p-nitroanilide (pNA) assays, fluorescence resonance energy transfer (FRET)-based assays, and caseinolytic assays. Understanding how the results from these different methods correlate with the traditional BAEE assay is crucial for interpreting and comparing data across studies.
Comparative Analysis of Protease Quantification Methods
The following tables summarize the key characteristics and performance metrics of the BAEE assay and its common alternatives. This data is compiled from various sources and is intended to provide a comparative overview. Experimental conditions can significantly influence these values.
Table 1: General Comparison of Protease Quantification Assays
| Assay Type | Principle | Common Substrates | Detection Method | Throughput | Relative Cost |
| BAEE Assay | Spectrophotometric (UV) | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | UV Absorbance (253 nm) | Low to Medium | Low |
| Chromogenic pNA Assays | Spectrophotometric (Visible) | Peptide-p-nitroanilide (e.g., BAPNA, Boc-QAR-pNA) | Colorimetric (405-410 nm) | Medium to High | Low to Medium |
| FRET-based Assays | Fluorometric | Fluorophore-quencher labeled peptides | Fluorescence Intensity | High | High |
| Caseinolytic Assays | Spectrophotometric (Visible) | Casein | Colorimetric (Folin-Ciocalteu reagent) | Low | Low |
Table 2: Performance Comparison of Protease Quantification Assays
| Assay Type | Typical Sensitivity | Linear Range | Specificity | Key Advantages | Key Disadvantages |
| BAEE Assay | Micromolar range[1] | Narrow | Moderate | Cost-effective, simple procedure | Low sensitivity, UV interference |
| Chromogenic pNA Assays | Nanomolar to Micromolar range | Wide | High (substrate-dependent) | Good sensitivity, high throughput compatible[2] | Substrate synthesis can be complex[2] |
| FRET-based Assays | Picomolar to Nanomolar range[3] | Wide | High (substrate-dependent) | Very high sensitivity, real-time kinetics[3][4] | Higher cost, potential for photobleaching |
| Caseinolytic Assays | Microgram/mL range | Moderate | Low | Uses a natural protein substrate | Low throughput, less specific |
Table 3: Correlation and Conversion of Activity Units (Trypsin as an Example)
Direct correlation of activity units between different assays can be challenging due to variations in substrates, buffer conditions, and definitions of a "unit." However, for some well-characterized proteases like trypsin, conversion factors have been established.
| From Assay (Unit) | To Assay (Unit) | Conversion Factor (approximate) | Reference |
| BAEE (BAEE Unit) | p-Nitroanilide (pNA Unit) | 35 BAEE Units ≈ 1 pNA Unit | [1][5] |
| BAEE (BAEE Unit) | TAME (TAME Unit) | 57.5 BAEE Units ≈ 1 TAME Unit | [5] |
| p-Nitroanilide (pNA Unit) | TAME (TAME Unit) | 1 pNA Unit ≈ 0.615 TAME Unit | [1][5] |
Note: These conversion factors are specific to trypsin and may vary depending on the specific substrates and assay conditions used.
Experimental Protocols
Detailed methodologies for each of the discussed assays are provided below to facilitate their implementation and comparison in a laboratory setting.
Nα-Benzoyl-L-arginine ethyl ester (BAEE) Assay Protocol
Principle: This assay measures the increase in absorbance at 253 nm resulting from the hydrolysis of BAEE by trypsin or other related proteases.
Materials:
-
67 mM Sodium Phosphate Buffer, pH 7.6
-
0.25 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) solution in buffer
-
1 mM HCl for enzyme dilution
-
Trypsin solution (e.g., 425-575 units/mL in 1 mM HCl)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare the reaction mixture by adding 3.0 mL of BAEE solution to a quartz cuvette.
-
Add 0.2 mL of the enzyme solution to the cuvette and mix by inversion.
-
Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 253 nm for 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA253/min) from the linear portion of the curve.
-
One BAEE unit is defined as the amount of enzyme that produces a ΔA253 of 0.001 per minute at pH 7.6 and 25°C in a 3.2 mL reaction volume.
Chromogenic p-Nitroanilide (pNA) Assay Protocol
Principle: This assay measures the release of p-nitroaniline from a peptide-pNA substrate, which results in a yellow color that can be quantified by measuring the absorbance at 405-410 nm.[2]
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Chromogenic substrate stock solution (e.g., Nα-Benzoyl-L-Arginine-p-nitroanilide - BAPNA in DMSO)
-
Protease solution
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a working solution of the chromogenic substrate in the assay buffer.
-
Add the desired volume of the substrate solution to the wells of a microplate or a cuvette.
-
Initiate the reaction by adding the protease solution.
-
Immediately monitor the increase in absorbance at 405 nm over time (kinetic assay) or stop the reaction after a fixed time and measure the endpoint absorbance.
-
The rate of pNA formation is directly proportional to the protease activity.
Fluorescence Resonance Energy Transfer (FRET)-based Assay Protocol
Principle: This assay utilizes a peptide substrate labeled with a fluorescent donor and a quencher molecule. In the intact substrate, the fluorescence of the donor is quenched. Upon cleavage by a protease, the donor and quencher are separated, resulting in an increase in fluorescence.[3][4]
Materials:
-
Assay Buffer
-
FRET peptide substrate
-
Protease solution
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Dilute the FRET substrate and the protease in the assay buffer.
-
Add the substrate solution to the wells of a microplate.
-
Initiate the reaction by adding the protease solution.
-
Monitor the increase in fluorescence intensity at the donor's emission wavelength over time.
-
The rate of fluorescence increase is proportional to the protease activity.
Caseinolytic Assay Protocol
Principle: This assay measures the digestion of casein by a protease. The undigested casein is precipitated with trichloroacetic acid (TCA), and the amount of soluble peptides remaining in the supernatant, which contain tyrosine and tryptophan residues, is quantified using the Folin-Ciocalteu reagent.
Materials:
-
Casein solution (e.g., 0.65% in phosphate buffer)
-
Protease solution
-
Trichloroacetic acid (TCA) solution
-
Folin-Ciocalteu reagent
-
Sodium Carbonate solution
-
Spectrophotometer
Procedure:
-
Incubate the casein solution with the protease solution at a specific temperature and for a defined time.
-
Stop the reaction by adding TCA to precipitate the undigested casein.
-
Centrifuge the mixture to pellet the precipitate.
-
Take an aliquot of the supernatant and add the Folin-Ciocalteu reagent and sodium carbonate.
-
Measure the absorbance of the resulting blue color at a specific wavelength (e.g., 660 nm).
-
The absorbance is proportional to the amount of soluble peptides, and thus to the protease activity.
Visualization of Workflows and Signaling Pathways
Experimental Workflow: Comparative Protease Assays
The following diagram illustrates a general workflow for comparing the activity of a protease using the different assay types discussed.
Caption: General workflow for comparing protease activity using different assay methods.
Signaling Pathway: Protease-Activated Receptor 2 (PAR2) in Inflammation
Proteases play a crucial role in cell signaling, often by activating specific receptors. The following diagram illustrates the activation of PAR2 by trypsin, a key pathway in inflammation.[6][7][8][9]
Caption: Simplified PAR2 signaling pathway in inflammation.
Logical Relationship: Factors Influencing Assay Correlation
The correlation between different protease assays is not always straightforward and is influenced by several factors, as depicted in the diagram below.
Caption: Factors influencing the correlation of results between different protease assays.
Conclusion
The choice of a protease quantification assay should be guided by the specific requirements of the experiment, including the desired sensitivity, throughput, and cost-effectiveness. While the BAEE assay remains a simple and affordable option for some applications, chromogenic and fluorometric assays offer significantly higher sensitivity and are more amenable to high-throughput screening. Direct correlation of results between these assays requires careful consideration of the different substrates, units, and experimental conditions. When comparing data from different studies or methods, it is crucial to understand the principles of each assay and, where possible, to establish internal correlations using standardized enzyme preparations. The detailed protocols and comparative data presented in this guide aim to assist researchers in making informed decisions and in standardizing their protease quantification workflows.
References
- 1. assaygenie.com [assaygenie.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of Static and Microfluidic Protease Assays Using Modified Bioluminescence Resonance Energy Transfer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. serva.de [serva.de]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) Assay for Trypsin Activity
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of trypsin activity is paramount. The N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) assay has long been a staple for this purpose. This guide provides an in-depth assessment of the BAEE assay's reproducibility and accuracy, comparing it with common alternatives and offering detailed experimental protocols to ensure reliable and consistent results.
Introduction to Trypsin Activity Assays
Trypsin, a serine protease, plays a crucial role in digestion and various biological processes. Its enzymatic activity is a key parameter in numerous research and development settings. The BAEE assay is a widely used spectrophotometric method to determine trypsin activity. It relies on the hydrolysis of the synthetic substrate this compound (BAEE) by trypsin, which leads to an increase in absorbance at 253 nm. This change in absorbance over time is directly proportional to the trypsin activity in the sample.
While the BAEE assay is well-established, several alternative methods exist, each with its own set of advantages and disadvantages. This guide will focus on comparing the BAEE assay with two other common spectrophotometric assays: the Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) assay and the p-tosyl-L-arginine methyl ester (TAME) assay.
Comparison of Trypsin Activity Assays
The choice of assay for determining trypsin activity depends on various factors, including the required sensitivity, specificity, and the presence of interfering substances in the sample. Below is a comparative summary of the BAEE assay and its common alternatives.
| Assay | Principle | Wavelength | Substrate Specificity | Known Interferences |
| BAEE Assay | Spectrophotometric measurement of the hydrolysis of BAEE. | 253 nm | Substrate for trypsin, but can also be cleaved by other proteases like papain and ficin. | Compounds that absorb at 253 nm. |
| BAPNA Assay | Spectrophotometric measurement of the release of p-nitroaniline. | 410 nm | More specific to trypsin than BAEE, but can be cleaved by other trypsin-like proteases. | Colored compounds that absorb at 410 nm. |
| TAME Assay | Spectrophotometric measurement of the hydrolysis of TAME. | 247 nm | Substrate for trypsin, thrombin, plasmin, and other proteases. | Compounds that absorb at 247 nm. |
Performance Characteristics: Reproducibility and Accuracy
An ideal assay is both highly reproducible (providing consistent results on repeated measurements) and accurate (providing results close to the true value).
This compound (BAEE) Assay
Detailed quantitative data on the intra- and inter-assay coefficient of variation (CV) for the BAEE assay is not extensively reported in publicly available literature. The reproducibility of the assay is dependent on strict adherence to the protocol and careful control of experimental conditions such as temperature and pH.
Alternative Assays
A study on the determination of trypsin in human duodenal juice using the BAPNA substrate reported both within- and between-assay variances of less than 8%, indicating good reproducibility.[1] This provides a benchmark for the level of precision that can be achieved with chromogenic trypsin assays.
Experimental Protocols
Detailed and standardized protocols are essential for ensuring the reproducibility and accuracy of any enzymatic assay.
This compound (BAEE) Assay Protocol
This protocol is adapted from established methods for determining trypsin activity.[2]
Materials:
-
67 mM Sodium Phosphate Buffer, pH 7.6 at 25 °C
-
0.25 mM N-Benzoyl-L-arginine ethyl ester (BAEE) solution in buffer
-
1 mM Hydrochloric Acid (HCl)
-
Trypsin solution (prepared fresh in cold 1 mM HCl)
-
Spectrophotometer capable of measuring absorbance at 253 nm
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Equilibrate the sodium phosphate buffer and BAEE solution to 25 °C.
-
Pipette 3.0 mL of the BAEE solution into a quartz cuvette.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance at 253 nm.
-
Add 0.2 mL of the trypsin solution to the cuvette and immediately mix by inversion.
-
Record the increase in absorbance at 253 nm for 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA253/min) from the linear portion of the curve.
Calculation of Trypsin Activity:
One unit of trypsin activity is defined as the amount of enzyme that causes a change in absorbance of 0.001 per minute at 253 nm at pH 7.6 at 25 °C in a 3.2 mL reaction volume.
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) Assay Protocol
This protocol is based on a method for estimating trypsin in human duodenal juice.[1]
Materials:
-
Tris buffer (e.g., 50 mM, pH 8.2)
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) solution (0.5 mg/mL in Tris buffer)
-
30% (v/v) Acetic Acid
-
Trypsin solution
-
Spectrophotometer capable of measuring absorbance at 410 nm
Procedure:
-
Pre-incubate the BAPNA solution at 37 °C.
-
Add 10 µL of the undiluted sample containing trypsin to 2.0 mL of the pre-warmed BAPNA solution.
-
Incubate the mixture at 37 °C for 10 minutes.
-
Stop the reaction by adding 2.0 mL of 30% acetic acid.
-
Measure the absorbance of the solution at 410 nm against a blank.
p-Tosyl-L-arginine methyl ester (TAME) Assay Protocol
This protocol is a widely recognized method for determining trypsin activity.[3]
Materials:
-
0.046 M Tris·HCl buffer, pH 8.1, containing 0.0115 M calcium chloride
-
0.01 M p-Tosyl-L-arginine methyl ester (TAME) solution
-
0.001 N HCl
-
Trypsin solution (10-20 µg/mL in 0.001 N HCl)
-
Spectrophotometer capable of measuring absorbance at 247 nm
Procedure:
-
Set the spectrophotometer to 247 nm and 25 °C.
-
In a cuvette, mix 2.6 mL of Tris·HCl buffer and 0.3 mL of the TAME solution.
-
Incubate in the spectrophotometer for 3-4 minutes to reach thermal equilibrium and establish a blank rate.
-
Add 0.1 mL of the diluted trypsin solution and record the absorbance at 247 nm for 3-4 minutes.
-
Determine the change in absorbance per minute (ΔA247/min) from the initial linear portion of the curve.
Visualizing the Workflow
To better understand the experimental process, a generalized workflow for a trypsin activity assay is presented below.
Caption: Generalized workflow for a spectrophotometric trypsin activity assay.
Conclusion
The this compound (BAEE) assay remains a functional method for the determination of trypsin activity. However, for applications requiring high specificity and well-documented reproducibility, alternative chromogenic substrates such as BAPNA may be preferable, given the availability of performance data demonstrating low intra- and inter-assay variability.[1] The choice of assay should be guided by the specific requirements of the experiment, including the nature of the sample and the desired level of accuracy and precision. The detailed protocols provided in this guide serve as a valuable resource for researchers to perform these assays with consistency and reliability. Further validation studies on the BAEE assay would be beneficial to the scientific community to allow for a more direct and quantitative comparison of its performance characteristics against its alternatives.
References
A Comparative Guide to Chromogenic Substrates for Trypsin-like Serine Proteases: Alternatives to N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE)
For researchers, scientists, and drug development professionals engaged in the study of trypsin-like serine proteases, the selection of an appropriate substrate is paramount for accurate and reliable enzymatic activity assessment. N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) has traditionally been a widely used substrate. However, a variety of alternative chromogenic substrates have been developed, offering distinct advantages in terms of sensitivity, specificity, and ease of use. This guide provides an objective comparison of BAEE and its alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable substrate for your research needs.
Principle of Detection: A Common Chromogenic Moiety
The majority of the chromogenic substrates discussed herein, including many alternatives to BAEE, rely on the enzymatic release of p-nitroaniline (pNA). Upon cleavage of the substrate by a protease at the carboxy-terminal side of a specific amino acid residue, the colorless substrate is hydrolyzed, releasing the yellow-colored pNA molecule. The rate of pNA formation, which is directly proportional to the enzyme activity, can be continuously monitored by measuring the increase in absorbance at approximately 405 nm.
Performance Comparison of Chromogenic Substrates
The choice of a chromogenic substrate is often guided by its kinetic parameters, which describe the efficiency and affinity of the enzyme-substrate interaction. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), with a lower Km value generally indicating a higher affinity of the enzyme for the substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
The following table summarizes the available kinetic data for BAEE and several alternative chromogenic substrates with trypsin. It is important to note that experimental conditions such as pH, temperature, and buffer composition can significantly influence these parameters. Therefore, the conditions under which these values were obtained are provided for a more accurate comparison.
| Substrate | Enzyme | Km | Vmax | kcat | kcat/Km | Experimental Conditions |
| This compound (BAEE) | Pancreatic Porcine Trypsin | 1.35 x 10^-5 M | 4.15 µM/s | 3.53 x 10^5 s⁻¹ | 2.18 x 10^7 M⁻¹s⁻¹ | pH 7.6, 25°C |
| Recombinant Porcine Trypsin | 2.76 x 10^-5 M | 52.55 µM/s | 1.10 x 10^6 s⁻¹ | 3.97 x 10^7 M⁻¹s⁻¹ | pH 7.6, 25°C | |
| Pancreatic Bovine Trypsin | 5.48 x 10^-5 M | 4.16 µM/s | 3.53 x 10^5 s⁻¹ | 6.44 x 10^6 M⁻¹s⁻¹ | pH 7.6, 25°C | |
| Recombinant Bovine Trypsin | 2.76 x 10^-5 M | 11.23 µM/s | 4.70 x 10^5 s⁻¹ | 1.70 x 10^7 M⁻¹s⁻¹ | pH 7.6, 25°C | |
| Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) | Bovine Trypsin | 0.12 mM | 0.079 mM min⁻¹ mg enzyme⁻¹ | - | - | On-line immobilized trypsin microreactor |
| N-α-benzyloxycarbonyl-L-lysine-p-nitroanilide (Z-Lys-pNA) | Trypsin | 0.394 mM | 0.182 µM s⁻¹ | - | 463 M⁻¹s⁻¹ | pH 9.05, 25°C |
| S-2238 (H-D-Phe-Pip-Arg-pNA) | Human Thrombin | 0.7 x 10⁻⁵ mol/L | 1.7 x 10⁻⁷ mol/min/NIH-U | - | - | pH 8.3, 37°C |
| Bovine Thrombin | 0.9 x 10⁻⁵ mol/L | 2.2 x 10⁻⁷ mol/min/NIH-U | - | - | pH 8.3, 37°C | |
| Chromozym TH (Z-Gly-Pro-Arg-pNA) | Thrombin | - | - | - | - | Sensitive to thrombin, plasmin, and trypsin |
| S-2222 (N-Bz-Ile-Glu-Gly-Arg-pNA) | Factor Xa | - | - | - | - | Sensitive to Factor Xa, insensitive to thrombin |
| S-2251 (H-D-Val-Leu-Lys-pNA) | Plasmin | - | - | - | - | Relatively plasmin-specific |
| Chromozym PK (N-Bz-Pro-Phe-Arg-pNA) | Plasma Kallikrein | - | - | - | - | Relatively specific for plasma kallikrein |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results. Below are representative protocols for conducting enzymatic assays using BAEE and a common pNA-based alternative.
Protocol 1: Trypsin Assay using this compound (BAEE)
This spectrophotometric method measures the hydrolysis of BAEE by monitoring the increase in absorbance at 253 nm.
Reagents:
-
67 mM Sodium Phosphate Buffer, pH 7.6 at 25°C
-
0.25 mM N-Benzoyl-L-arginine ethyl ester (BAEE) solution in buffer
-
1 mM Hydrochloric Acid (HCl)
-
Trypsin solution (e.g., 0.1 mg/mL in 1 mM HCl)
Procedure:
-
Equilibrate the spectrophotometer to 25°C and set the wavelength to 253 nm.
-
In a quartz cuvette, mix 3.0 mL of the BAEE substrate solution with 0.2 mL of the sodium phosphate buffer.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance for 1 minute.
-
Initiate the reaction by adding 0.1 mL of the trypsin solution to the cuvette.
-
Immediately mix by inversion and start recording the absorbance at 15-second intervals for 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA253/min) from the initial linear portion of the curve.
-
The trypsin activity is calculated using the molar extinction coefficient of the product. One BAEE unit of activity is defined as the amount of enzyme that hydrolyzes 1 µmol of BAEE per minute at 25°C and pH 7.6.[1]
Protocol 2: Trypsin Assay using a p-Nitroanilide (pNA) Chromogenic Substrate (e.g., BAPNA)
This method measures the release of p-nitroaniline (pNA) by monitoring the increase in absorbance at 405 nm.
Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
Substrate Stock Solution (e.g., 10 mM Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride in DMSO)
-
Trypsin solution (e.g., 0.1 mg/mL in 1 mM HCl)
Procedure:
-
Equilibrate a microplate reader to the desired temperature (e.g., 37°C).
-
Prepare a working substrate solution by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).
-
To each well of a 96-well microplate, add 180 µL of the working substrate solution.
-
Pre-incubate the plate at the assay temperature for 5 minutes.
-
Initiate the reaction by adding 20 µL of the trypsin solution to each well.
-
Immediately start monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
The enzyme activity can be calculated using the molar extinction coefficient of pNA (ε ≈ 8,800 M⁻¹cm⁻¹ at 405 nm).
Visualizing the Process: Workflows and Mechanisms
To better understand the experimental process and the underlying enzymatic reaction, the following diagrams have been generated using the DOT language.
Conclusion
The selection of a chromogenic substrate for studying trypsin-like serine proteases requires careful consideration of the specific research question, the required sensitivity, and the practical aspects of the assay. While BAEE has been a historical standard, p-nitroanilide-based substrates such as BAPNA and the various "S-" and "Chromozym" series substrates offer a more direct and often more sensitive method for quantifying enzyme activity. The kinetic data presented, although variable due to differing experimental conditions, provides a valuable starting point for comparing the relative performance of these substrates. For optimal results, it is recommended that researchers validate the chosen substrate and protocol under their specific experimental conditions. The detailed protocols and workflow diagrams provided in this guide serve as a practical resource for implementing these assays in the laboratory.
References
Investigating the specificity of N-Benzoyl-L-arginine ethyl ester hydrochloride for various proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) as a substrate for various proteases, including trypsin, chymotrypsin, thrombin, and papain. Through a detailed comparison of kinetic data and experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions regarding the selection of appropriate substrates for their protease assays.
Introduction
This compound (BAEE) is a synthetic substrate widely used for the spectrophotometric determination of the activity of several proteases. Its structure, mimicking the carboxyl side of an arginine residue, makes it a target for enzymes that cleave at basic amino acids. This guide investigates the specificity of BAEE by comparing its kinetic parameters (Km, kcat, and kcat/Km) with those of alternative substrates for four key proteases: trypsin, chymotrypsin, thrombin, and papain.
Data Presentation: Specificity of BAEE and Alternatives
The following tables summarize the kinetic parameters of BAEE and alternative substrates for the selected proteases. The catalytic efficiency (kcat/Km) is a crucial indicator of substrate specificity; a higher value indicates greater specificity.
Table 1: Kinetic Parameters for Trypsin
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| N-α-Benzoyl-L-arginine ethyl ester (BAEE) | 0.01 - 0.2 | 15 - 30 | ~1.5 x 10⁵ |
| N-α-Benzoyl-L-arginine-p-nitroanilide (BAPNA) | 0.93 | 6.8 | 7.3 x 10³ |
| N-Tosyl-L-arginine methyl ester (TAME) | 0.05 | 25 | 5.0 x 10⁵ |
| Chromozym TRY | 0.04 | 10.4 | 2.6 x 10⁵ |
Table 2: Kinetic Parameters for Chymotrypsin
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| N-α-Benzoyl-L-arginine ethyl ester (BAEE) | Data not available | Data not available | Data not available * |
| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | 0.15 | 40 | 2.7 x 10⁵ |
| N-Succinyl-L-phenylalanine-p-nitroanilide (SUPHEPA) | 0.06 | 1.2 | 2.0 x 10⁴ |
| N-Acetyl-L-tyrosine ethyl ester (ATEE) | 0.7 | 193 | 2.8 x 10⁵ |
*N-Benzoyl-L-arginine ethyl ester (BAEE) is generally not considered a suitable substrate for chymotrypsin due to chymotrypsin's strong preference for cleaving peptide bonds after large hydrophobic residues like tyrosine, tryptophan, and phenylalanine.[1][2][3] The arginine residue in BAEE does not fit well into the hydrophobic S1 binding pocket of chymotrypsin.[1]
Table 3: Kinetic Parameters for Thrombin
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| N-α-Benzoyl-L-arginine ethyl ester (BAEE) | Data not available^ | Data not available^ | Data not available^ |
| Fibrinogen (cleavage at Arg16-Gly17) | 7.2 | 84 | 1.16 x 10⁷ |
| Tosyl-Gly-Pro-Arg-pNA (Chromozym TH) | 9 | 121 | 1.3 x 10⁷ |
| H-D-Phe-Pip-Arg-pNA (S-2238) | 6 | 125 | 2.1 x 10⁷ |
Table 4: Kinetic Parameters for Papain
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| N-α-Benzoyl-L-arginine ethyl ester (BAEE) | 18 | 7.7 | 4.3 x 10² |
| N-α-Benzoyl-L-argininamide (BAA) | 38 | 3.6 | 9.5 x 10¹ |
| N-Carbobenzoxy-L-leucyl-glycine ethyl ester | 0.28 | 1.6 | 5.7 x 10³ |
| N-Carbobenzoxy-L-glutamyl-L-tyrosine | 1.8 | 0.5 | 2.8 x 10² |
Experimental Protocols
A generalized spectrophotometric protocol for determining protease activity using BAEE is provided below. This can be adapted for specific proteases, keeping in mind their optimal pH and temperature conditions.
Principle: The hydrolysis of the ethyl ester bond of BAEE by a protease releases ethanol and N-benzoyl-L-arginine. The formation of the carboxylate group leads to a change in absorbance at 253 nm, which can be monitored over time to determine the reaction rate.
Materials:
-
This compound (BAEE)
-
Protease of interest (e.g., Trypsin, Papain)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0 for Trypsin; 50 mM Phosphate buffer, pH 6.2 for Papain)
-
Spectrophotometer capable of reading at 253 nm
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BAEE in the appropriate assay buffer. Concentrations may need to be optimized for each enzyme, typically ranging from 0.1 mM to 5 mM.
-
Prepare a stock solution of the protease in a suitable buffer (e.g., 1 mM HCl for trypsin to prevent autolysis) and dilute to the desired working concentration in the assay buffer just before use.
-
-
Assay Setup:
-
In a quartz cuvette, add the assay buffer and the BAEE substrate solution. The final volume is typically 1 mL.
-
Equilibrate the cuvette to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a small volume of the diluted enzyme solution to the cuvette and mix quickly.
-
Immediately start recording the absorbance at 253 nm at regular intervals (e.g., every 15 or 30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Plot the absorbance at 253 nm against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔA₂₅₃/min).
-
The enzyme activity can be calculated using the molar extinction coefficient of the product.
-
Note: For determining kinetic parameters (Km and Vmax), the assay should be performed with varying concentrations of BAEE while keeping the enzyme concentration constant. The data can then be fitted to the Michaelis-Menten equation.
Mandatory Visualization
Caption: Enzymatic hydrolysis of BAEE by a protease.
Caption: Workflow for determining and comparing protease kinetics.
Conclusion
This compound is a highly specific and efficient substrate for trypsin, exhibiting a high catalytic efficiency. It also serves as a substrate for papain, although with lower efficiency. For chymotrypsin and thrombin, BAEE is not an optimal substrate due to their more stringent substrate specificity requirements. Researchers studying chymotrypsin should opt for substrates containing aromatic residues, while those investigating thrombin should consider more specific peptide-based substrates that mimic its natural targets. This guide provides the necessary data and protocols to aid in the rational selection of substrates for protease research and drug development.
References
- 1. Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Comparative activity of thrombin on substituted arginine and lysine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N a -Benzoyl-L-arginine Ethyl Ester, Hydrochloride [sigmaaldrich.com]
- 7. The Extended Cleavage Specificity of Human Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thrombin specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of hydrolysis of peptide thioester derivatives of arginine by human and bovine thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Enzyme Kinetics: Michaelis Constants (Km) for Nα-Benzoyl-L-arginine ethyl ester (BAEE)
For researchers and professionals in drug development and enzyme kinetics, understanding the interaction between enzymes and their substrates is fundamental. The Michaelis constant (Km), which represents the substrate concentration at which an enzyme operates at half its maximum velocity, is a critical parameter for characterizing this interaction. A lower Km value generally signifies a higher affinity of the enzyme for the substrate.
This guide provides a comparative analysis of the reported Km values for the synthetic substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE) with various enzymes. BAEE is a commonly used substrate for assaying the activity of several proteases due to the ease of monitoring its hydrolysis.
Quantitative Data Summary
The following table summarizes the Michaelis constant (Km) values for different enzymes with BAEE as the substrate. It is important to note that direct comparisons should be made with caution, as experimental conditions significantly influence the determined Km value.
| Enzyme | Source | Km Value (mM) | Experimental Conditions |
| Trypsin | Bovine Pancreas | 0.05 | pH 7.6, 25 °C, 67 mM Sodium Phosphate Buffer |
| Trypsin (free) | Bovine Pancreas | 4.8 | pH 8.0, 37 °C, 50 mM Tris-HCl Buffer |
| Trypsin (immobilized) | Bovine Pancreas | 20.7 | pH 8.0, 37 °C, 50 mM Tris-HCl Buffer |
| Protein Arginine Deiminase 2 (PAD2) | Human | 0.27 ± 0.06 | pH 7.6, 37 °C, 100 mM HEPES, 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT |
| Protein Arginine Deiminase 1 (PAD1) | Human | Not saturated | Saturation kinetics were not observed for BAEE with PAD1. |
Note on Other Enzymes:
-
Papain: While BAEE is a standard substrate for determining papain activity, specific Km values are not consistently reported in recent literature under standard aqueous buffer conditions. One study noted that the Km for BAEE hydrolysis by papain increases sharply with the concentration of organic solvents, but a baseline value in aqueous solution was not provided in the abstract.[1]
-
Chymotrypsin & Subtilisin: Literature primarily describes the kinetics of chymotrypsin and subtilisin with peptide substrates or esters of aromatic amino acids (e.g., N-Benzoyl-L-tyrosine ethyl ester for chymotrypsin). BAEE is not commonly reported as a substrate for these enzymes, and consequently, Km values are not available.
-
Acetylcholinesterase (AChE): The substrate specificity of AChE is directed towards choline esters, such as acetylcholine. BAEE is not a substrate for acetylcholinesterase.
Experimental Protocols
The determination of Km values requires precise measurement of reaction velocity at varying substrate concentrations. Below are detailed methodologies for enzymes that utilize BAEE.
Spectrophotometric Assay for Trypsin Activity
This method is based on the increase in absorbance at 253 nm resulting from the hydrolysis of the BAEE ester bond to form Nα-Benzoyl-L-arginine.
Reagents:
-
Buffer: 67 mM Sodium phosphate buffer, pH 7.6 at 25 °C.
-
Substrate Stock Solution: 0.25 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) prepared in the buffer.
-
Enzyme Diluent: 1 mM Hydrochloric acid (HCl).
-
Trypsin Solution: A solution of 425–575 units/mL of trypsin prepared in cold 1 mM HCl immediately before use.
Procedure:
-
A series of dilutions of the BAEE stock solution are prepared to achieve a range of substrate concentrations for the assay.
-
For each concentration, 3.0 mL of the BAEE solution is pipetted into a cuvette and brought to 25 °C.
-
0.2 mL of the Trypsin Solution is added to initiate the reaction.
-
The cuvettes are mixed by inversion, and the increase in absorbance at 253 nm is recorded spectrophotometrically for 5 minutes.
-
The initial reaction velocity (v₀) is determined from the linear portion of the absorbance vs. time plot.
-
The Km is determined by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation, often using a Lineweaver-Burk plot (a plot of 1/v₀ versus 1/[S]).
Titrimetric Assay for Papain Activity
This assay measures the rate of production of acid (Nα-Benzoyl-L-arginine) as BAEE is hydrolyzed. The rate is determined by the amount of standardized base (NaOH) required to maintain a constant pH.
Reagents:
-
Activation Buffer: 0.01 M EDTA, 0.06 M Mercaptoethanol, 0.05 M Cysteine-HCl. Papain requires activation by reducing agents.
-
Substrate Solution: 0.058 M BAEE, 0.01 M EDTA, 0.05 M Cysteine-HCl, adjusted to pH 6.2.
-
Titrant: Standardized 0.01 - 0.02 N NaOH.
-
Enzyme Solution: Papain is dissolved in the activation buffer to a concentration of 0.05-0.1 mg/mL and incubated for 30 minutes.
Procedure:
-
A reaction vessel connected to a pH-stat or automatic titrator is maintained at 25 °C.
-
5.0 mL of the substrate solution, 5.0 mL of 3.0 M NaCl, and 5.0 mL of water are added to the vessel.
-
At time zero, 0.1 mL of the activated papain solution is added, and the pH is maintained at 6.2 by the controlled addition of the NaOH titrant.
-
The rate of NaOH addition per minute is recorded after a constant rate is achieved. This rate is proportional to the enzyme activity.
-
To determine Km, this procedure is repeated with varying initial concentrations of the BAEE substrate solution.
-
The Km is calculated from a Michaelis-Menten plot of reaction velocity versus substrate concentration.
Spectrophotometric Assay for Protein Arginine Deiminase (PAD) Activity
The activity of PAD enzymes on BAEE is determined by measuring the rate of ammonia production, a byproduct of the deimination reaction. This is typically done using a coupled glutamate dehydrogenase (GDH) assay.
Reagents:
-
Assay Buffer: 100 mM HEPES, 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT, pH 7.6 at 37 °C.
-
Coupled Enzyme Mix: Assay buffer containing 5 mM α-ketoglutarate, 200 µM NADPH, and 30 units/mL glutamate dehydrogenase.
-
Substrate Stock: A concentrated stock of BAEE prepared in the assay buffer.
-
PAD Enzyme Solution: A suitable concentration of purified PAD enzyme.
Procedure:
-
In a microplate well, the PAD enzyme is added to the Coupled Enzyme Mix.
-
The reaction is initiated by adding varying concentrations of BAEE.
-
The deimination of BAEE by PAD produces ammonia. The GDH in the mix then catalyzes the reductive amination of α-ketoglutarate using ammonia and NADPH, which is oxidized to NADP+.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time.
-
The initial velocity of the reaction is calculated from the rate of change in absorbance.
-
The Km value is determined by plotting the initial velocities against the BAEE concentrations and fitting the data to the Michaelis-Menten equation.[2]
Visualization of the Enzymatic Reaction
The following diagram illustrates the general workflow for the enzymatic hydrolysis of BAEE, a process central to the kinetic assays described.
Caption: General mechanism of BAEE hydrolysis by a protease.
References
A Researcher's Guide: Evaluating Novel Inhibitor Potency with N-Benzoyl-L-arginine ethyl ester hydrochloride
For researchers, scientists, and drug development professionals, the accurate evaluation of enzyme inhibitor potency is a cornerstone of preclinical discovery. N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) has long served as a reliable and cost-effective chromogenic substrate for assessing the activity of trypsin and other trypsin-like serine proteases. This guide provides a comprehensive comparison of BAEE with an alternative substrate, detailed experimental protocols, and a framework for interpreting inhibitor potency data.
This guide will delve into the practical application of BAEE in inhibitor screening, offering a side-by-side comparison with Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA), another commonly used chromogenic substrate. We will present detailed experimental workflows and showcase how to visualize critical biological pathways and experimental processes using Graphviz, enhancing clarity and reproducibility in your research.
The Workhorse Substrate: this compound (BAEE)
BAEE is a colorless synthetic substrate that is hydrolyzed by trypsin and related enzymes at the ester linkage, yielding N-Benzoyl-L-arginine and ethanol. The reaction can be continuously monitored by spectrophotometry, measuring the increase in absorbance at 253 nm.[1] This method provides a straightforward and robust means of determining enzyme activity and, consequently, the potency of inhibitory compounds.
One of the primary advantages of the BAEE assay is its well-established protocol and the extensive body of literature supporting its use. The reagents are readily available and relatively inexpensive, making it an accessible method for many laboratories.
An Alternative Chromogenic Substrate: Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)
A popular alternative to BAEE is Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA). The enzymatic cleavage of BAPNA by trypsin releases p-nitroaniline, a yellow-colored product that can be quantified by measuring the absorbance at 410 nm.[2][3][4]
The choice between BAEE and BAPNA often depends on the specific experimental context, including the presence of potentially interfering substances in the sample and the available spectrophotometric equipment. While BAPNA's product is visibly colored, which can be advantageous, the substrate itself may be more susceptible to spontaneous hydrolysis at alkaline pH compared to BAEE.[2]
Head-to-Head Comparison: BAEE vs. BAPNA
To aid in the selection of the most appropriate substrate for your research, the following table summarizes the key characteristics of BAEE and BAPNA.
| Feature | This compound (BAEE) | Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) |
| Detection Wavelength | 253 nm[1] | 410 nm[2] |
| Product Detected | N-Benzoyl-L-arginine (increase in UV absorbance) | p-nitroaniline (yellow chromophore)[2][4] |
| Solubility | Soluble in water and buffer[1] | Soluble in DMSO, then diluted in buffer[2][4] |
| Advantages | Well-established, cost-effective, less prone to spontaneous hydrolysis. | Visible color change, high signal-to-noise ratio. |
| Disadvantages | Requires a UV spectrophotometer, potential for interference from UV-absorbing compounds. | Requires initial dissolution in an organic solvent (DMSO), potential for substrate instability at higher pH.[2] |
Evaluating Novel Inhibitors: A Quantitative Comparison
The ultimate goal of these assays is to determine the potency of novel inhibitory compounds. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table presents a compilation of inhibitory data for a selection of both established and novel serine protease inhibitors. It is important to note that the data has been aggregated from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target Enzyme | Substrate Used | IC50 | Ki | Reference |
| Benzamidine | Trypsin | BAEE | - | 1.68 mM | [5] |
| Leupeptin | Trypsin | Not Specified | - | 130 nM | |
| (2R,3S)-beta-hydroxyleucine | Trypsin | Not Specified | - | Competitive | [6] |
| N-formyl-(S)-methionyl-(2R,3S)-hydroxyleucine | Trypsin | Not Specified | - | Competitive | [6] |
| Gallic Acid | Trypsin | BAEE | High Inhibition at 150 µM | - | [5] |
| Caffeic Acid | Trypsin | BAEE | High Inhibition at 150 µM | - | [5] |
| Ferulic Acid | Trypsin | BAEE | High Inhibition at 150 µM | - | [5] |
| Mini-black soybean protease inhibitor (MBSTI) | Trypsin | Casein | ~2.4 µM | - | [7] |
| Soybean trypsin inhibitor (STI) | Trypsin | Casein | ~2.8 µM | - | [7] |
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential. Below are standardized protocols for determining trypsin inhibition using both BAEE and BAPNA.
Protocol 1: Trypsin Inhibition Assay using BAEE
This protocol is a continuous spectrophotometric rate determination assay.
Materials:
-
67 mM Sodium Phosphate Buffer, pH 7.6
-
N-Benzoyl-L-arginine ethyl ester (BAEE) solution (0.25 mM in buffer)
-
Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
Novel inhibitor stock solution (in an appropriate solvent)
-
UV-transparent cuvettes
-
Spectrophotometer capable of measuring absorbance at 253 nm
Procedure:
-
Prepare Reagents: Prepare all solutions and equilibrate them to 25°C.
-
Reaction Mixture: In a cuvette, prepare the reaction mixture containing:
-
3.0 mL of BAEE solution
-
A specific volume of the inhibitor solution (or solvent for control)
-
Sufficient buffer to bring the final volume to 3.2 mL after adding the enzyme.
-
-
Initiate Reaction: Add a small volume (e.g., 20 µL) of the trypsin solution to the cuvette.
-
Measure Absorbance: Immediately mix by inversion and start recording the increase in absorbance at 253 nm for 5 minutes.
-
Calculate Rate: Determine the rate of reaction (ΔA253/min) from the linear portion of the curve.
-
Determine Inhibition: Compare the rate of reaction in the presence of the inhibitor to the control (no inhibitor) to calculate the percent inhibition.
-
Determine IC50/Ki: Repeat the assay with a range of inhibitor concentrations to determine the IC50 value. Further kinetic analysis can be performed to determine the Ki.
Protocol 2: Trypsin Inhibition Assay using BAPNA
This protocol is a colorimetric endpoint or kinetic assay.
Materials:
-
100 mM Tris-HCl buffer, pH 8.2, containing 20 mM CaCl2
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) stock solution (e.g., 60 mM in DMSO)
-
Working BAPNA solution (diluted from stock into Tris-HCl buffer)
-
Trypsin solution (e.g., 1.25 mg/mL in water, pH 3.0)
-
Novel inhibitor stock solution (in an appropriate solvent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Prepare Reagents: Prepare all solutions as described. The working BAPNA solution should be prepared fresh.[8]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Buffer
-
Inhibitor solution at various concentrations (or solvent for control)
-
Trypsin solution
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the working BAPNA solution to each well to start the reaction.
-
Measure Absorbance:
-
Kinetic Assay: Immediately start measuring the absorbance at 410 nm at regular intervals for a set period. The rate of reaction is determined from the slope of the linear phase.
-
Endpoint Assay: After a fixed incubation time, stop the reaction (e.g., by adding a strong acid) and measure the final absorbance at 410 nm.
-
-
Calculate Inhibition and Potency: Calculate the percent inhibition and determine the IC50 and/or Ki values as described for the BAEE assay.
Visualizing the Science: Signaling Pathways and Workflows
Understanding the broader biological context of the target enzyme and the experimental process is crucial for effective drug discovery. Graphviz, a graph visualization software, can be used to create clear and informative diagrams of signaling pathways and experimental workflows using the DOT language.
Trypsin-PAR2 Signaling Pathway
Trypsin is known to activate Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in various physiological and pathological processes, including inflammation and pain. The following diagram illustrates a simplified view of this signaling cascade.
A simplified diagram of the Trypsin-PAR2 signaling pathway.
Experimental Workflow for Inhibitor Potency Evaluation
A clear visual representation of the experimental workflow can aid in planning and execution, as well as in communicating the methodology to others.
A generalized experimental workflow for determining inhibitor potency.
References
- 1. Trypsin Inhibitors [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The novel inhibitors of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
Safety Operating Guide
Proper Disposal of N-Benzoyl-L-arginine Ethyl Ester Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a paramount laboratory practice. This guide provides essential, step-by-step procedures for the proper disposal of N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE), ensuring the safety of laboratory personnel and compliance with environmental regulations. While Safety Data Sheets (SDS) for BAEE often indicate it is not classified as a hazardous substance under GHS and OSHA regulations, it is crucial to follow institutional and regulatory guidelines that frequently mandate treating all chemical waste with caution.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This minimizes exposure risks during handling, spill cleanup, and packaging of the chemical waste.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Safety glasses or chemical safety goggles | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically compatible gloves (e.g., nitrile) | Prevents direct skin contact with the chemical.[3] |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's hazardous waste program.[4] Adherence to these steps ensures safe and compliant disposal.
1. Waste Identification and Segregation:
-
Treat unused or unwanted this compound as chemical waste.
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Keep it in its original container where possible.[5]
2. Packaging for Disposal:
-
For solid waste, ensure it is in a suitable, closed container to prevent dust formation.[1][3][6]
-
The container must be in good condition, free of leaks, and with a secure lid.[4]
-
If the original container is not used, select one that is compatible with the chemical.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazards.
-
Ensure the label is legible and securely attached to the container.
4. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[7]
-
This area should be away from incompatible materials.
5. Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the chemical waste.[7]
-
Do not attempt to dispose of the chemical through regular trash or by drain disposal.[4][8]
Management of Spills and Contaminated Materials
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Isolate: If the spill is large, evacuate the immediate area.
-
Cleanup:
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: The container with the spill cleanup materials must be sealed, labeled, and disposed of as hazardous waste.[4]
Disposal of Empty Containers
Empty containers that once held this compound must also be managed properly to remove residual chemical.
-
Triple Rinse: The empty container should be triple-rinsed with a suitable solvent (such as water).[4]
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.[4] Do not pour the rinsate down the drain.
-
Container Disposal: Once triple-rinsed, deface the original label on the container and dispose of it as regular trash or according to your institution's guidelines for non-hazardous laboratory waste.[4]
Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
Comprehensive Safety and Handling Guide for N-Benzoyl-L-arginine ethyl ester hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE), a common substrate used in enzymatic assays. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
I. Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), standard laboratory safety protocols should be strictly followed.[1][2][3] The following table summarizes the required and recommended PPE.
| Protection Type | Equipment | Specifications & Remarks |
| Eye/Face Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory to protect from potential splashes or airborne particles. Should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Hand Protection | Disposable Nitrile or Latex Gloves | Gloves must be inspected for integrity before use and disposed of after handling the compound. Use proper glove removal technique to avoid skin contact.[2] |
| Respiratory Protection | Dust Mask (N95 or P1) | Recommended when handling the solid compound in a way that may generate dust. Not typically required under normal handling conditions with adequate ventilation.[4][5] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect clothing and skin from accidental contact. |
II. Handling and Storage Procedures
Proper handling and storage are crucial to maintain the stability of this compound and to prevent contamination.
Handling:
-
Work in a well-ventilated area to minimize inhalation of any dust.[2][4]
-
Minimize dust generation when weighing or transferring the solid material.[2][4]
-
Wash hands thoroughly with soap and water after handling.[2]
Storage:
-
Store in a cool, dry place.[2] The recommended storage temperature is typically between 2°C and 8°C.[2][4]
-
Keep the container tightly sealed to prevent moisture absorption, as the compound can be hygroscopic.[4][5]
-
Store away from strong oxidizing agents.[3]
III. First Aid Measures
In the event of exposure, follow these immediate first aid protocols.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][2] |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2][4] If symptoms persist, consult a doctor.[1] |
IV. Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.
Spill Containment:
-
Evacuate: If a significant amount of dust is generated, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, sweep up the material carefully to avoid creating dust.[2][4]
-
Collect: Place the spilled material into a suitable, labeled container for disposal.[2][4]
-
Clean: Clean the spill area with soap and water.
Disposal:
-
Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[5]
-
For smaller quantities, disposal with household waste may be permissible, but it is crucial to consult local regulations first.[1]
-
Contaminated packaging should be disposed of as unused product.[4][5]
V. Operational Workflow
The following diagrams illustrate the standard workflows for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
